molecular formula C7H6N2S B1281500 3-Methylisothiazolo[5,4-b]pyridine CAS No. 71109-34-7

3-Methylisothiazolo[5,4-b]pyridine

Cat. No.: B1281500
CAS No.: 71109-34-7
M. Wt: 150.2 g/mol
InChI Key: LTWINMJBBFVXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisothiazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWINMJBBFVXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500415
Record name 3-Methyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71109-34-7
Record name 3-Methyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-[1,2]thiazolo[5,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isothiazolopyridine Scaffold

The isothiazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen and sulfur atoms imparts a distinct electronic and steric profile, making it a versatile building block for designing novel therapeutic agents. Derivatives of this scaffold have shown a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The fusion of the isothiazole and pyridine rings creates a bioisostere of purine, allowing these compounds to interact with biological targets that recognize purine-based structures.[1][2][3][4] Understanding the fundamental physicochemical properties of substituted isothiazolopyridines, such as 3-Methylisothiazolo[5,4-b]pyridine, is paramount for their development as drug candidates, as these properties directly influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailing the experimental and computational methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the core physicochemical characteristics of this important heterocyclic compound.

Physicochemical Properties of this compound

The accurate determination of a compound's melting and boiling points is a critical first step in its characterization. These physical constants provide a primary indication of purity and are essential for designing synthetic workups, purification strategies, and formulation processes.

PropertyValueSource
Chemical Name This compound-
CAS Number 71109-34-7
Molecular Formula C₇H₆N₂S
Molecular Weight 150.2 g/mol
Melting Point 83.1-84.5 °C
Boiling Point 178.7±22.0 °C (Predicted)

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The reported melting point of this compound is 83.1-84.5 °C, indicating a relatively pure sample. The following protocol outlines a standard and reliable method for the experimental verification of this value.

Causality Behind Experimental Choices

The choice of the capillary method is based on its requirement for a small sample size, high accuracy, and the ability to observe the melting process directly. The sample must be finely powdered and tightly packed to ensure uniform heat distribution and a sharp, observable melting range. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, thus yielding an accurate measurement.

Protocol for Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and crystalline.

    • Grind a small amount of the crystals into a fine powder using a mortar and pestle. This ensures efficient heat transfer.

    • Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the solid down. Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of a melting point apparatus.

    • Place a calibrated thermometer in the designated slot.

  • Measurement:

    • Begin heating the apparatus at a rapid rate (approximately 10-15 °C per minute) to quickly approach the expected melting point.

    • When the temperature is about 15-20 °C below the expected melting point of 83 °C, reduce the heating rate to 1-2 °C per minute.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to heat slowly and record the temperature at which the last crystal melts (the clear point).

    • The recorded range between the onset of melting and the clear point is the melting point range of the sample.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Crystalline Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm) Grind->Pack Insert Insert into Apparatus Pack->Insert Heat_Fast Rapid Heating (~10-15°C/min) Insert->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) near expected MP Heat_Fast->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record Record T_onset and T_clear Observe->Record

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point: Predicted and Experimental Approaches

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The currently available data for the boiling point of this compound is a predicted value of 178.7±22.0 °C.

Understanding Predicted Boiling Points

Computational methods for predicting boiling points, such as Quantitative Structure-Property Relationship (QSPR) models, have become increasingly sophisticated.[5][6] These models use the molecular structure of a compound to calculate various descriptors (e.g., molecular weight, polar surface area, hydrogen bond donors/acceptors) and correlate them with experimentally determined boiling points of a large dataset of known compounds.[7] While predictive models provide a valuable estimation, especially in the early stages of research, experimental verification is the gold standard.

Protocol for Experimental Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[8][9][10]

  • Sample Preparation:

    • Place a small amount (approximately 0.5 mL) of liquid this compound into a small test tube (fusion tube).

    • Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid in the fusion tube.

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer using a rubber band or a wire. The bottom of the fusion tube should be level with the thermometer bulb.

    • Clamp a Thiele tube to a ring stand and fill it with a high-boiling point, non-flammable liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

    • Suspend the thermometer and fusion tube assembly in the Thiele tube, ensuring the sample is below the oil level.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner or a heat gun. The shape of the Thiele tube is designed to create convection currents that ensure uniform heating of the oil bath.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary expanding.

    • Continue to heat until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample is equal to or greater than the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.

Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Add_Liquid Add Liquid to Fusion Tube Invert_Cap Insert Inverted Capillary Add_Liquid->Invert_Cap Assemble Assemble in Thiele Tube Invert_Cap->Assemble Heat Heat Side Arm Assemble->Heat Observe_Bubbles Observe Continuous Bubbles Heat->Observe_Bubbles Cool Cool Slowly Observe_Bubbles->Cool Record Record Temperature at Liquid Entry Cool->Record

Sources

3-Methylisothiazolo[5,4-b]pyridine 1H NMR and 13C NMR data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methylisothiazolo[5,4-b]pyridine

Introduction

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a fused bicyclic system, it incorporates both an isothiazole and a pyridine ring, structural motifs that are prevalent in a wide range of biologically active molecules.[1][2] Precise structural characterization is paramount for understanding its chemical reactivity, and for the rational design of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of such organic molecules in solution.[3][4]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes primary spectral data with field-proven insights into experimental methodology and data interpretation. It is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the NMR characteristics of this important heterocyclic scaffold.

Molecular Structure and Atom Numbering

A prerequisite for any NMR analysis is a clear and consistent atom numbering system for the molecule. The standardized numbering for the this compound ring system, which will be used for all spectral assignments herein, is presented below.

Caption: IUPAC numbering of the this compound scaffold.

¹H NMR Spectral Data Analysis

Proton NMR spectroscopy provides critical information regarding the electronic environment and connectivity of protons within a molecule.

Experimental Protocol: ¹H NMR Data Acquisition

The following protocol outlines a robust, self-validating method for acquiring high-quality ¹H NMR data for this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound.[5]

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration (300-400 MHz Spectrometer): [6][7]

    • Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS or residual solvent peak. This step is critical for resolving fine coupling patterns.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Key Parameters:

      • Pulse Angle: 30-45 degrees (to ensure a faster relaxation and allow for more scans in a given time without saturation).

      • Spectral Width: ~12-15 ppm (sufficient to cover the aromatic and aliphatic regions).

      • Acquisition Time: 2-3 seconds (to ensure good resolution).

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).

¹H NMR Data Interpretation

The aromatic region of the spectrum is particularly informative. The protons on the pyridine ring (H5, H6, and H7) are deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom, causing them to appear at higher chemical shifts (downfield). The methyl group, being attached to the isothiazole ring, appears in the upfield aliphatic region.

Summary of ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound, recorded in CDCl₃.[8]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ 2.84singlet (s)-
H5 7.37doublet of doublets (dd)J = 8.4, 4.4
H7 8.05doublet of doublets (dd)J = 8.4, 1.6
H6 8.65doublet of doublets (dd)J = 4.4, 1.6

¹³C NMR Spectral Data Analysis

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing direct information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

  • Sample Preparation: As described for ¹H NMR. A slightly more concentrated sample (10-20 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup & Calibration: As described for ¹H NMR.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum. In this experiment, broadband decoupling of protons removes ¹³C-¹H coupling, resulting in a spectrum where each unique carbon appears as a singlet.

    • Key Parameters:

      • Pulse Angle: 30-45 degrees.

      • Spectral Width: ~200-220 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Calibrate the chemical shift axis using the CDCl₃ solvent peak (triplet centered at 77.16 ppm).

¹³C NMR Data Interpretation

The chemical shifts of the carbon atoms are influenced by their hybridization and electronic environment. Carbons in the aromatic rings appear in the downfield region (110-170 ppm). Quaternary carbons (C3, C3a, C7a) often exhibit lower intensity signals due to longer relaxation times. The methyl carbon provides a characteristic signal in the upfield region.

Summary of ¹³C NMR Data

The following table summarizes the proton-decoupled ¹³C NMR spectral data for this compound, recorded in CDCl₃ at 75.43 MHz.[8]

Carbon AtomChemical Shift (δ, ppm)
CH₃ 18.0
C5 119.2
C3a 131.4
C7 133.4
C6 150.0
C7a 150.1
C3 164.4

Workflow for Structural Verification

For definitive structural confirmation, especially when dealing with novel derivatives or potential isomers, a combination of 1D and 2D NMR experiments is the industry standard. Advanced techniques like COSY, HSQC, and HMBC can be employed to establish connectivity between atoms.[9]

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Confirmation H1 ¹H NMR COSY ¹H-¹H COSY (Proton-Proton Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC DEPT DEPT-135/90 Assign Assign Signals DEPT->Assign COSY->Assign HSQC->Assign HMBC->Assign Confirm Confirm Structure Assign->Confirm

Caption: A typical NMR workflow for unambiguous structure elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, confirming, for example, the connectivity between H5, H6, and H7 in the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of protonated carbons (C5, C6, C7, and the CH₃ group).[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons (C3, C3a, C7a) by observing their correlations with nearby protons.[9]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct and reproducible fingerprint for its molecular structure. The chemical shifts and coupling patterns are consistent with the fused aromatic heterocyclic system. The data presented in this guide, obtained through standardized and robust experimental protocols, serve as an authoritative reference for scientists engaged in the synthesis, purification, and application of this compound and its derivatives. For absolute structural proof, the application of 2D NMR techniques is strongly recommended as part of a comprehensive characterization workflow.

References

  • Chimichi, S., Nesi, R., & Ponticelli, F. (1985). Carbon-13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. Magnetic Resonance in Chemistry, 23(4), 315-317. Available from: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Stoyanov, E., et al. (2018). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. PMC. Available from: [Link]

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1477-1481. Available from: [Link]

  • Kim, C., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available from: [Link]

  • Li, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Available from: [Link]

  • N'Guessan, T. Y., & Hicks, R. P. (1995). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available from: [Link]

  • De Witte, W., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. Available from: [Link]

Sources

3-Methylisothiazolo[5,4-b]pyridine IR and mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 3-Methylisothiazolo[5,4-b]pyridine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its fused ring system, combining the structural features of both isothiazole and pyridine, imparts unique physicochemical properties that are being explored for various therapeutic applications.[1][2] Accurate and unambiguous structural elucidation is a cornerstone of pharmaceutical research, ensuring the identity, purity, and stability of new chemical entities. Among the arsenal of analytical techniques available, mass spectrometry (MS) and infrared (IR) spectroscopy are indispensable tools for providing detailed molecular information.

This technical guide provides a comprehensive analysis of the expected mass spectrometric fragmentation patterns and infrared absorption characteristics of this compound. The insights presented herein are synthesized from established principles of spectroscopy and data from analogous heterocyclic systems, offering a robust framework for researchers and scientists engaged in the characterization of this and related molecules.[3][4]

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For the structural elucidation of novel compounds like this compound, electron ionization (EI) mass spectrometry is particularly valuable as it induces reproducible fragmentation patterns that serve as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for the EI-MS analysis of this compound is as follows:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.

  • Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph for volatile samples.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, generating a positively charged molecular ion (M•+).

  • Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic bond cleavages, resulting in a series of fragment ions.

  • Mass Analysis: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is predicted to exhibit a prominent molecular ion peak and a series of characteristic fragment ions resulting from the cleavage of the methyl group and the fused ring system.

Molecular Ion (M•+): The molecular weight of this compound (C₇H₆N₂S) is approximately 150.2 g/mol . Therefore, the molecular ion peak is expected to appear at m/z 150. The stability of the aromatic fused ring system suggests that this peak will be of significant intensity.

Key Fragmentation Pathways: The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.

  • Loss of a Methyl Radical: A common fragmentation pathway for methylated compounds is the loss of the methyl group (•CH₃), leading to a fragment ion at [M-15]⁺. For this compound, this would result in a peak at m/z 135.

  • Ring Cleavage: Fused heterocyclic systems often undergo complex ring cleavage patterns.[3] The isothiazole ring, containing a relatively weak N-S bond, is a likely site for initial fragmentation. Cleavage of the isothiazole ring could lead to the loss of HCN or a thioformyl radical (•CHS).

  • Pyridine Ring Fragmentation: The pyridine ring is generally more stable than the isothiazole ring.[1] However, fragmentation can occur, often involving the loss of HCN.

Predicted Fragmentation Scheme

G M C₇H₆N₂S⁺ m/z 150 (Molecular Ion) F1 [M - CH₃]⁺ m/z 135 M->F1 - •CH₃ F2 [M - HCN]⁺ m/z 123 M->F2 - HCN F3 [M - CS]⁺ m/z 106 M->F3 - CS (rearrangement) F4 [M - CH₃, HCN]⁺ m/z 108 F1->F4 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

m/z Predicted Fragment Origin
150[C₇H₆N₂S]•+Molecular Ion
135[C₆H₃N₂S]⁺Loss of •CH₃ from the molecular ion
123[C₆H₅NS]•+Loss of HCN from the pyridine ring
108[C₅H₂NS]⁺Loss of HCN from the m/z 135 fragment
106[C₇H₆N₂]•+Rearrangement and loss of CS

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a technique that probes the vibrational modes of molecules.[6] By absorbing infrared radiation at specific frequencies corresponding to the vibrational energies of their bonds, molecules provide a unique spectral fingerprint that reveals the presence of various functional groups.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A typical protocol for obtaining an FTIR spectrum of this compound is as follows:

  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a solution can be prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) and analyzed in a liquid cell.

  • Background Spectrum: A background spectrum of the KBr pellet or the pure solvent is collected to account for any atmospheric or solvent absorptions.

  • Sample Spectrum: The sample is placed in the IR beam, and the transmitted radiation is measured by a detector.

  • Data Processing: An interferometer and Fourier transform algorithm are used to convert the raw data into an infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Interpretation of the Infrared Spectrum

The IR spectrum of this compound is expected to display a series of absorption bands corresponding to the various vibrational modes of its constituent bonds.

Molecular Vibrations

G cluster_molecule This compound cluster_vibrations Vibrational Modes C1 C-H (Aromatic) V1 Stretching C1->V1 V2 Bending C1->V2 C2 C-H (Methyl) C2->V1 C2->V2 C3 C=N C3->V1 C4 C=C C4->V1 C5 Ring Vibrations C5->V1 C5->V2

Caption: Key vibrational modes in this compound.

Wavenumber (cm⁻¹) Vibrational Mode Predicted Intensity Comments
3100 - 3000Aromatic C-H StretchMedium to WeakCharacteristic of C-H bonds on the pyridine ring.[6]
2975 - 2850Methyl C-H StretchMediumAsymmetric and symmetric stretching of the methyl group.
1620 - 1580C=N StretchMedium to StrongStretching of the carbon-nitrogen double bonds in the pyridine and isothiazole rings.[4]
1580 - 1450C=C StretchMedium to StrongAromatic ring skeletal vibrations.
1470 - 1430Methyl C-H BendMediumAsymmetric and symmetric bending (scissoring) of the methyl group.
1200 - 1000In-plane C-H BendMedium to WeakBending vibrations of the aromatic C-H bonds within the plane of the ring.
900 - 650Out-of-plane C-H BendStrongBending vibrations of the aromatic C-H bonds out of the plane of the ring. These are often diagnostic for the substitution pattern.
Below 1000Fingerprint RegionComplexThis region will contain a complex pattern of bands from various bending and skeletal vibrations, including C-S and N-S modes, which are unique to the molecule.[4]

Conclusion

The combined application of mass spectrometry and infrared spectroscopy provides a powerful and complementary approach to the structural characterization of this compound. Mass spectrometry offers definitive information on the molecular weight and connectivity through predictable fragmentation pathways. Infrared spectroscopy confirms the presence of key functional groups and provides a unique fingerprint based on the molecule's vibrational modes. The predictive analyses detailed in this guide, grounded in established spectroscopic principles, offer a solid foundation for researchers to interpret experimental data, confirm the synthesis of the target compound, and ensure its purity for further investigation in drug discovery and development programs.

References

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH. Available at: [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines - ResearchGate. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. Available at: [Link]

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates - ResearchGate. Available at: [Link]

  • Thiazoles: iii. Infrared spectra of methylthiazoles - ResearchGate. Available at: [Link]

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity - MDPI. Available at: [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available at: [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • New derivatives of 3‐methylisoxazolo[5,4‐b]pyridine | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, DFT, HOMO-LUMO, Vibrational and docking studies of 3-(2-phenylaminothiazol-5- oyl)pyridine - Jetir.Org. Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. Available at: [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • Scheme 3. Mass fragmentation pattern of compounds 3a and 3b - ResearchGate. Available at: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. Available at: [Link]

  • Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines | Request PDF - ResearchGate. Available at: [Link]

  • Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed. Available at: [Link]

  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity* Notes Alkanes - CDN. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Methylisothiazolo[5,4-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methylisothiazolo[5,4-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of public domain solubility data for this specific compound, this document furnishes a robust theoretical framework for predicting its behavior in various organic solvents. Furthermore, it delivers detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, empowering researchers to generate precise and reliable data. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics based on the isothiazolopyridine core.

Introduction: The Significance of Solubility in Drug Discovery

This compound belongs to the isothiazolopyridine class of fused heterocyclic compounds, which are recognized as important structural motifs in the design of biologically active agents.[1] The modulation of physicochemical properties, such as solubility, is a critical step in the journey from a hit compound to a viable drug candidate. Solubility profoundly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.

A compound's solubility dictates its bioavailability and the feasibility of developing both oral and parenteral dosage forms. Poor solubility can lead to erratic absorption, high inter-subject variability, and may necessitate complex and costly formulation strategies. Therefore, a thorough understanding and accurate measurement of the solubility of a lead compound like this compound in various solvent systems is not merely a perfunctory exercise but a cornerstone of a successful drug development program.

This guide addresses the current information gap by providing a multi-faceted approach. We will first dissect the molecule's physicochemical properties to build a predictive solubility model. Subsequently, we will present detailed, actionable protocols for the experimental determination of both equilibrium and kinetic solubility, ensuring that research and development teams can generate the high-quality data required for informed decision-making.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand its intrinsic physicochemical nature. The structure of this compound is a fusion of a pyridine ring and a 3-methyl-substituted isothiazole ring.

Structure:

While specific experimental data for this compound is not extensively published, we can infer its properties from its constituent parts and from data on closely related analogs.[2][3]

PropertyEstimated Value/CommentRationale & Implications for Solubility
Molecular Formula C₇H₆N₂S
Molecular Weight ~150.2 g/mol A relatively low molecular weight is generally favorable for solubility.
Calculated LogP (XLogP3) ~1.8 - 2.2The LogP value, a measure of lipophilicity, is moderately positive, suggesting a balance between hydrophobic and hydrophilic character. The methyl group increases lipophilicity compared to the parent isothiazolopyridine (XLogP3 ≈ 1.6).[2]
Hydrogen Bond Acceptors 3 (Two N atoms, one S atom)The nitrogen atoms of the pyridine and isothiazole rings can act as hydrogen bond acceptors, promoting interaction with protic solvents.[2]
Hydrogen Bond Donors 0The absence of donor groups (like -OH or -NH) means it cannot self-associate via hydrogen bonding in the solid state, which can sometimes improve solubility in non-polar solvents.
Polarity Polar, AproticThe presence of electronegative nitrogen and sulfur atoms induces a significant dipole moment, making the molecule polar.

Expert Analysis: The molecular structure suggests a nuanced solubility profile. The fused aromatic system and the methyl group contribute to its hydrophobic character, which would favor solubility in less polar organic solvents. Conversely, the presence of two nitrogen atoms, particularly the pyridine nitrogen, introduces polarity and the capacity to accept hydrogen bonds, which should enhance its solubility in polar solvents. Therefore, a simple "like dissolves like" prediction is insufficient; a more detailed consideration of solvent classes is required.

Theoretical Solubility Framework

The solubility of this compound will vary significantly based on the nature of the organic solvent. We can classify solvents into three main categories to predict these interactions.[4]

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can engage in hydrogen bonding with the nitrogen atoms of the isothiazolopyridine core. The polarity of the solvent will effectively solvate the polar regions of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh to Very High These solvents possess strong dipole moments that can interact favorably with the polar nature of the solute. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Low to Moderate Solubility in non-polar aliphatic solvents like hexane is expected to be poor. However, solubility in aromatic solvents like toluene may be moderate due to π-π stacking interactions with the fused ring system. Dichloromethane, with its ability to participate in dipole-dipole interactions, may show moderate solvating power.

Experimental Protocols for Solubility Determination

Theoretical predictions provide a valuable starting point, but they are no substitute for empirical data. The following protocols are industry-standard methods for determining the solubility of drug-like compounds.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method is considered the "gold standard" for determining the intrinsic equilibrium solubility of a compound, representing the point at which a solution is saturated and in equilibrium with the solid drug.[5]

Principle: An excess of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Detailed Protocol:

  • Preparation:

    • Accurately weigh approximately 2-5 mg of this compound into a clear glass vial (e.g., a 2 mL HPLC vial). The key is to ensure an excess of solid will remain after equilibrium is reached.

    • Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Add a small magnetic stir bar if using a stirring plate.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on a shaker, rotator, or stirring plate at a constant, controlled temperature (typically 25 °C or 37 °C).

    • Agitate the suspension for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure true equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.[5]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the same controlled temperature for at least 1 hour to allow larger particles to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE or PVDF) to remove all undissolved solid.

    • Immediately dilute the filtrate with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method. A 10-fold or 100-fold dilution is common.

  • Quantification:

    • Analyze the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using stock solutions of this compound of known concentrations.

    • Calculate the concentration of the dissolved compound in the original filtrate, accounting for the dilution factor. The result is reported in units such as mg/mL or µM.

Diagram: Thermodynamic Solubility Workflow (Shake-Flask)

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_quant 4. Quantification A Weigh excess solid (2-5 mg) B Add known volume of solvent (e.g., 1 mL) A->B C Seal vial and agitate (24-48h at constant T) B->C D Settle suspension C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Analyze by HPLC or LC-MS F->G H Calculate concentration vs. calibration curve G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[6][7] It is a measure of how readily a compound precipitates, not its true equilibrium solubility.

Principle: A small volume of a concentrated DMSO stock solution of the compound is added to the aqueous or organic buffer. The mixture is incubated for a short period, and any precipitate that forms is removed by filtration or centrifugation. The remaining concentration in the solution is then determined.

Detailed Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Aliquot the desired organic solvent into the wells of a 96-well microplate (e.g., 198 µL per well).

  • Precipitation:

    • Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent in the microplate (e.g., 2 µL of 10 mM stock into 198 µL of solvent to achieve a final concentration of 100 µM with 1% DMSO).

    • Seal the plate and shake vigorously for 1-2 hours at a constant temperature (e.g., 25 °C).[5]

  • Sample Processing:

    • The most common method for separation is filtration. Place the shaken microplate onto the vacuum manifold of a 96-well filter plate (e.g., MultiScreen® Solubility filter plates).[7]

    • Apply a vacuum to draw the solution through the filter into a clean 96-well collection plate.

  • Quantification:

    • Analyze the filtrate in the collection plate. For high-throughput screening, direct UV analysis using a plate reader is common. Alternatively, samples can be further diluted and analyzed by HPLC or LC-MS for greater accuracy.

    • The solubility is reported as the concentration measured in the filtrate.

Diagram: Kinetic Solubility Workflow

G cluster_prep 1. Preparation cluster_precip 2. Precipitation cluster_proc 3. Separation cluster_quant 4. Quantification A Prepare 10 mM stock in 100% DMSO C Add DMSO stock to solvent (e.g., 2 µL into 198 µL) A->C B Aliquot solvent into 96-well plate B->C D Shake plate for 1-2h at constant T C->D E Filter through 96-well filter plate D->E F Analyze filtrate by UV plate reader or LC-MS E->F

Caption: High-throughput workflow for the Kinetic Solubility Assay.

In-Silico Approaches to Solubility Prediction

In addition to theoretical and experimental methods, modern drug discovery increasingly relies on computational, or in silico, models to predict solubility. These methods use the chemical structure of a molecule to estimate its solubility in various solvents, including water and organic media.

  • Quantitative Structure-Property Relationship (QSPR) Models: These are statistical models that correlate calculated molecular descriptors (e.g., LogP, molecular weight, polar surface area) with experimentally determined solubility.

  • Machine Learning Models: More advanced models use machine learning algorithms trained on large datasets of known solubility data to predict the solubility of new compounds with increasing accuracy.

  • Physics-Based Models: These models, such as COSMO-RS, use quantum mechanics and thermodynamics to calculate the chemical potential of a solute in a solvent, providing a first-principles prediction of solubility.

While these tools can be powerful for prioritizing compounds and understanding trends, they are predictive and should be used to complement, not replace, experimental data.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, a robust scientific approach allows for strong predictions and a clear path to empirical determination.

Based on its physicochemical properties, this compound is anticipated to exhibit high solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) . Its solubility is expected to be moderate in solvents like dichloromethane and toluene, and poor in non-polar aliphatic solvents such as hexane .

For drug development professionals, the critical takeaway is the necessity of empirical measurement. The detailed shake-flask and kinetic solubility protocols provided in this guide offer a validated, reliable framework for generating the precise data needed to advance research, guide formulation development, and ultimately, unlock the full therapeutic potential of this promising molecular scaffold.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12425926, Isothiazolo(5,4-b)pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 564748, 3-Methylisoxazolo[4,5-b]pyridine. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19831912, Thiazolo(5,4-b)pyridine. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Bradley, J-C., et al. (2009). Organic Solvent Solubility Data Book. Nature Precedings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 290709, 3-Methylisoxazolo(4,5-b)pyrazine. Retrieved from [Link]

  • Pan, L., et al. (2012). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. American Pharmaceutical Review. Retrieved from [Link]

  • N.A. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • GlaxoSmithKline. (n.d.). High-Throughput Solubility. Retrieved from [Link]

  • Krzyżak, E., Śliwińska, M., & Malinka, W. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Journal of Fluorescence, 25(2), 359-366. Retrieved from [Link]

  • Desai, N. C., Bhatt, N., & Somani, H. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research, 2006(7), 437-439. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Asian Journal of Chemistry, 24(12), 5515-5517. Retrieved from [Link]

  • Davit, B., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 33-37. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3073074. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Wang, T., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4684. Retrieved from [Link]

  • Saliyeva, L., et al. (2017). Investigation of Experimental and In Silico Physicochemical Propertiesof Thiazole-Pyridinium Anti-Acetylcholinesterase Derivativ. Advanced Pharmaceutical Bulletin, 7(3), 421-429. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Retrieved from [Link]

  • Yancheva, D., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 211-216. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. International Journal of Molecular Sciences, 24(13), 10984. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-Methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

The isothiazolo[5,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of a variety of compounds with promising biological activities.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing next-generation therapeutics. This guide focuses on a key derivative, 3-methylisothiazolo[5,4-b]pyridine, and provides a comprehensive overview of its structural elucidation through the powerful technique of single-crystal X-ray diffraction. While a definitive crystal structure for this specific compound is not publicly available as of this writing, this guide will delve into its synthesis, the established methodologies for its structural analysis, and a predictive exploration of its crystalline architecture based on closely related analogs.

The Genesis of this compound: A Synthetic Approach

The synthesis of this compound has been previously reported, providing a reliable pathway to obtain this key heterocyclic compound.[3] The synthetic route is a critical first step, as the quality and purity of the starting material directly impact the success of crystal growth and subsequent X-ray diffraction analysis.

A key synthetic investigation into isothiazolo[5,4-b]pyridines and their isomers was conducted by Chimichi et al.[3] Their work provides a foundational method for obtaining the 3-methyl derivative, which is essential for any subsequent structural studies. The availability of a robust synthetic protocol is the gateway to producing the high-purity crystalline material necessary for diffraction experiments.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms in a crystalline solid. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be accurately determined.

The Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure follows a well-defined, multi-step process. Each stage requires meticulous attention to detail to ensure the final structure is accurate and reliable.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., direct methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: The experimental workflow for determining a crystal structure.

Causality in Experimental Choices
  • Crystal Growth: The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) is critical. For a planar aromatic system like this compound, solvents that promote π-π stacking interactions, such as aromatic hydrocarbons or chlorinated solvents, may be advantageous. The goal is to achieve slow, controlled crystal growth to minimize defects and obtain single crystals of sufficient size and quality.

  • Data Collection: The selection of X-ray wavelength (e.g., Mo Kα or Cu Kα) and temperature is crucial. Low-temperature data collection (typically 100 K) is standard practice as it minimizes thermal vibrations of the atoms, leading to a more precise determination of atomic positions and a higher resolution diffraction pattern.

  • Structure Solution and Refinement: The initial electron density map is generated from the diffraction data using computational methods. This model is then refined against the experimental data to improve the fit and arrive at the final, accurate crystal structure. The quality of the final structure is assessed using metrics such as the R-factor.

The Anticipated Crystal Structure of this compound: A Predictive Analysis

In the absence of a determined crystal structure for this compound, we can infer its likely molecular geometry and packing arrangement by examining the crystal structure of a closely related analog, 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine.[4]

Molecular Geometry

The core isothiazolo[5,4-b]pyridine ring system is expected to be largely planar due to its aromatic character. The methyl group at the 3-position will be attached to the isothiazole ring. Key geometric parameters to consider are the bond lengths and angles within the fused heterocyclic system, which will be influenced by the electronegativity of the nitrogen and sulfur atoms and the aromatic delocalization of electrons.

Crystal Packing and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a delicate balance of intermolecular forces. For this compound, the following interactions are anticipated to be significant:

  • π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal structures of such compounds. These interactions play a crucial role in stabilizing the crystal lattice.

  • C-H···N and C-H···S Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the methyl group and the pyridine ring with the nitrogen and sulfur atoms of neighboring molecules are also expected to contribute to the overall crystal packing.[4]

The crystal structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine reveals weak C-H···N hydrogen-bonding interactions that lead to the formation of chains.[4] A similar motif is plausible for this compound.

Hypothetical Crystallographic Data

Based on the analysis of related structures, a hypothetical set of crystallographic parameters for this compound can be proposed. This serves as a predictive framework that can be validated or refined upon experimental determination.

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicCommon for small, planar aromatic molecules.
Space GroupP2₁/c or similar centrosymmetric groupFrequently observed for achiral molecules.
Molecules per Unit Cell (Z)4A common value for this type of molecule.
Key Intermolecular Interactionsπ-π stacking, C-H···N/S hydrogen bondsBased on the molecular structure and known packing motifs of similar compounds.[4]

The Significance for Drug Development

The precise knowledge of a compound's crystal structure is a cornerstone of modern drug development. For derivatives of the isothiazolo[5,4-b]pyridine scaffold, which have shown potential as inhibitors of various kinases, this information is invaluable.[1][2]

  • Structure-Based Drug Design: A high-resolution crystal structure provides the exact conformation of the molecule, which is essential for computational modeling and docking studies to understand its binding to a biological target.[1]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and bioavailability. X-ray diffraction is the definitive method for identifying and characterizing polymorphs.

  • Intellectual Property: A novel crystal structure can be a key component of a patent application, providing crucial protection for a new chemical entity.

Future Directions: The Imperative for Experimental Determination

While predictive analysis based on analogous structures provides valuable insights, it is no substitute for the experimental determination of the crystal structure of this compound. The synthesis of this compound, as outlined by Chimichi et al., opens the door for further investigation.[3] Growing single crystals of sufficient quality and performing a single-crystal X-ray diffraction experiment would provide the definitive atomic-level description of this important heterocyclic compound. This would be a significant contribution to the field, enabling more precise SAR studies and facilitating the rational design of new therapeutic agents based on the isothiazolo[5,4-b]pyridine scaffold.

References

  • Lee, J. H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals, 14(9), 886. [Link]

  • Chimichi, S., Nesi, R., & Ponticelli, F. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (1), 2431-2435. [Link]

  • Al-Wahaibi, L. H., et al. (2016). Crystal structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 535–538. [Link]

  • Jain, A. K., et al. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research, 2006(7), 437-439. [Link]

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]

Sources

Isothiazolopyridine Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—cores that can be readily modified to interact with a wide array of biological targets. The isothiazolopyridine scaffold, a fused heterocyclic system containing nitrogen and sulfur, has firmly established itself within this esteemed class.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal starting point for designing potent and selective modulators of biological processes. This guide moves beyond a simple cataloging of activities; it aims to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of why and how this scaffold works, grounded in field-proven experimental insights. We will explore the causality behind its diverse applications, from antimicrobial agents to kinase inhibitors, and provide the technical framework to validate these activities in your own research.

Chapter 1: Potent Antimicrobial Action

The isothiazolopyridine nucleus has demonstrated significant promise in combating a range of microbial pathogens, including challenging multidrug-resistant (MDR) strains.[3] This activity is not monolithic but varies based on the specific substitutions on the core scaffold and the target organism.

Antibacterial and Antimycobacterial Spectrum

Derivatives of isothiazolopyridines have shown notable efficacy against both Gram-positive and Gram-negative bacteria.[4] More compelling is their activity against mycobacteria. Specific compounds have demonstrated 100% growth inhibition of Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MIC) as low as 6.25 μg/mL.[5][6] Other derivatives have exhibited excellent activity against Mycobacterium fortuitum and Propionibacterium acnes, with MIC90 values below 1 μg/mL.[5]

Mechanism of Action: Targeting Bacterial Replication

The primary antibacterial mechanism for a class of isothiazolopyridones involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are critical for bacterial DNA replication, transcription, and repair. By binding to these targets, the compounds prevent the resealing of DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death. This targeted approach provides a clear rationale for their bactericidal effect and offers a validated pathway for further optimization.

Data Presentation: Antimicrobial Activity of Isothiazolopyridine Derivatives
Compound ClassTarget OrganismActivity (MIC)Reference
Isothiazolopyridine (13a)Mycobacterium tuberculosis H37Rv6.25 µg/mL[5]
Isothiazolopyridine (9)Mycobacterium fortuitum PCM 672<1 µg/mL[5]
Isothiazolopyridine (12d)Propionibacterium acnes PCM 2400<1 µg/mL[5]
DesfluoroisothiazolopyridonesGram-positive & Gram-negative bacteriaActivity demonstrated[4]
Mannich base (13d)Mycobacterium fortuitum<1 mg/mL[6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a self-validating system for assessing the antibacterial efficacy of novel isothiazolopyridine compounds.

Causality: The broth microdilution method is chosen for its quantitative output (the MIC value), high throughput, and conservation of test compounds. It directly measures the concentration at which bacterial growth is inhibited.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 43300) from an agar plate.[3]

    • Suspend the colonies in sterile Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test isothiazolopyridine compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.125 µg/mL). Ensure the final DMSO concentration is non-inhibitory (<1%).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in MHB with no compound) and a negative control (MHB with no bacteria). A drug control (e.g., Vancomycin) should also be run in parallel.[3]

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Visualization: MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup A Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria A->D B Prepare Compound Stock Solution C Perform 2-Fold Serial Dilutions in 96-Well Plate B->C C->D F Incubate at 37°C for 18-24 hours D->F E Include Controls: - Positive (Growth) - Negative (Sterility) - Drug (e.g., Vancomycin) E->F G Visually Assess for Bacterial Growth (Turbidity) F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Chapter 2: Anticancer Activity via Targeted Kinase Inhibition

The isothiazolopyridine scaffold has proven to be a remarkably effective framework for developing inhibitors of protein kinases, enzymes that are frequently dysregulated in various cancers.[7] This targeted approach offers the potential for higher efficacy and lower toxicity compared to traditional chemotherapy.

A Scaffold for Diverse Kinase Targets

The versatility of the isothiazolopyridine core allows it to be tailored to inhibit several key kinases involved in tumorigenesis.

  • Cyclin G-Associated Kinase (GAK): Isothiazolo[5,4-b]pyridines are potent, ATP-competitive, and selective inhibitors of GAK.[1] GAK is a crucial host cell factor involved in viral life cycles and has been implicated in cancer cell proliferation, making it a dual-action target for antiviral and anticancer therapies.[1]

  • c-Met Kinase: Certain isothiazole derivatives are potent inhibitors of the c-Met receptor tyrosine kinase.[8] Dysregulation of the c-Met pathway is a known driver of tumor growth, invasion, and metastasis in numerous cancers. The bioactivation of these compounds has been studied, revealing that metabolism can occur on the isothiazole ring, a critical consideration for drug design to minimize off-target effects.[8]

  • Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Isothiazole-based compounds have been developed as potent inhibitors of Aurora kinases, disrupting cell division and leading to apoptosis in cancer cells.[1][9]

Inducing Programmed Cell Death (Apoptosis)

Beyond simply halting proliferation, specific thiazolopyridine derivatives, such as AV25R, have been shown to induce severe morphological changes and apoptosis in cancer cells.[10] This activity is often downstream of kinase inhibition. For example, inhibiting survival signals from kinases like c-Met can trigger the intrinsic apoptotic pathway. Gene expression analysis after treatment with such compounds reveals the downregulation of key cancer-related signaling pathways, including VEGFA-VEGFR2 and EGF/EGFR signaling.[10]

Data Presentation: Isothiazolopyridine Scaffolds as Kinase Inhibitors
Scaffold/DerivativeTarget KinaseActivity (IC50)Target DiseaseReference
Isothiazolo[5,4-b]pyridinesGAKPotent, selective inhibitionCancer, Viral[1]
Isothiazole Derivativec-MetNanomolar suppressionCancer[1][8]
Isothiazole DerivativeAurora KinasePotent inhibitionCancer[1]
Thiazole Derivative (42)GSK-3β0.29 nMCancer[9]
Thiazolopyridine (AV25R)EGFR, TGFBR1 (Predicted)High binding affinityHematological Neoplasms[10]
Visualization: c-Met Signaling and Inhibition

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene Gene Expression TF->Gene Outcome Cell Proliferation, Survival, Metastasis Gene->Outcome Inhibitor Isothiazolopyridine Inhibitor Inhibitor->cMet Blocks ATP Binding PGC1a_Pathway Stress Oxidative Stress Neurotoxins (MPTP) Neuron Dopaminergic Neuron Stress->Neuron Mito_Dys Mitochondrial Dysfunction Neuron->Mito_Dys Apoptosis Neuronal Apoptosis Mito_Dys->Apoptosis Thiazolidinedione Thiazolidinedione (Isothiazolopyridine Analog) PGC1a PGC-1α Activation Thiazolidinedione->PGC1a Mito_Bio Mitochondrial Biogenesis PGC1a->Mito_Bio Anti_Apoptotic ↑ Bcl-2 / ↓ Bax PGC1a->Anti_Apoptotic Survival Neuronal Survival & Function Mito_Bio->Survival Restores Energy Anti_Apoptotic->Survival Inhibits Apoptosis Survival->Apoptosis

Caption: Neuroprotective mechanism via PGC-1α activation.

Conclusion and Future Outlook

The isothiazolopyridine scaffold represents a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activity. From potent antimicrobial and anticancer agents acting on validated targets like bacterial topoisomerases and protein kinases, to promising anti-inflammatory and neuroprotective compounds, its therapeutic potential is vast. The key to unlocking this potential lies in a deep, mechanistic understanding of its interactions. Future research should focus on leveraging structure-activity relationship (SAR) studies to enhance target selectivity, improve pharmacokinetic profiles, and minimize potential bioactivation risks. As our understanding of complex disease pathways grows, the versatility of the isothiazolopyridine scaffold ensures it will remain a critical tool in the development of next-generation targeted therapies.

References

  • Świątek, P., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Bioorganic & Medicinal Chemistry, 21(17), 5233-5241. [Link]

  • Laborde, E., et al. (2003). Isothiazolopyridones: synthesis, structure, and biological activity of a new class of antibacterial agents. Journal of Medicinal Chemistry, 46(13), 2493-2503. [Link]

  • Świątek, P., et al. (2012). New isothiazolopyridines and their in vitro antibacterial activity. science24.com. [Link]

  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

  • Malinka, W., et al. (2018). Isothiazolopyridine Mannich bases and their antibacterial effect. ResearchGate. [Link]

  • Gomaa, A. M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6285. [Link]

  • Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1813-1819. [Link]

  • Ogurtsov, V., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(6), 7226-7238. [Link]

  • Ogurtsov, V., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry. [Link]

  • Vogt, F., et al. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 24(13), 10582. [Link]

  • Zawisza, T., et al. (1990). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-(4-chlorobenzoyl)amino-4-isothiazolecarboxamides. Archivum Immunologiae et Therapiae Experimentalis, 38(3-4), 235-243. [Link]

  • Barot, V. M., & Desai, S. D. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL ISOTHIAZOLINE DERIVATIVES. TSI Journals. [Link]

  • Figure from "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance". ResearchGate. (2022). [Link]

  • Gierczak, T., et al. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Archivum Immunologiae et Therapiae Experimentalis, 21(6), 915-923. [Link]

  • Li, Y., et al. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry, 28(16), 115629. [Link]

  • Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(30), 21623-21657. [Link]

  • Said, M., et al. (2004). Synthesis and biological evaluation of new thiazolopyrimidines. Archives of Pharmacal Research, 27(5), 471-477. [Link]

  • Wang, Z., et al. (2014). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(9), 3846-3860. [Link]

  • Malinka, W., et al. (2000). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Pharmazie, 55(8), 619-620. [Link]

  • Krasowska, D., et al. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 26(11), 3149. [Link]

  • J, S., & S, S. (2022). Biological Applications of Imidazothiazole Scaffolds: A Current Review. Journal of Advanced Scientific Research, 13(03), 01-14. [Link]

  • Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry, 65(15), 10211-10243. [Link]

  • Ayati, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3169. [Link]

  • Representative small molecule compounds with antimicrobial activity. ResearchGate. (n.d.). [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry. [Link]

  • Khodamoradi, E., et al. (2023). Neuroprotective Effect of Thiazolidine-2,4-dione Derivatives on Memory Deficits and Neuropathological Symptoms of Dementia on a Scopolamine-Induced Alzheimer's Model in Adult Male Wistar Rats. ACS Chemical Neuroscience, 14(15), 2821-2831. [Link]

  • Miranda-Azpiazu, P., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3232. [Link]

  • A brief review on biological activities of Thiazolidinone derivatives. (2021). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Wang, X., et al. (2017). Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease. Oxidative Medicine and Cellular Longevity, 2017, 9838207. [Link]

  • Ayati, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Semantic Scholar. [Link]

  • Ayati, A., et al. (2021). Thiazole Ring-A Biologically Active Scaffold. Molecules, 26(11). [Link]

  • Al-Amin, M., et al. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(6), 698-702. [Link]

  • Neuroprotective effects of Asiaticoside. ResearchGate. (n.d.). [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]

  • Žilková, A., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1803-1810. [Link]

  • Nature derived biological active scaffolds in relevance of thiazoline. ResearchGate. (n.d.). [Link]

  • Thiazide Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (2020). YouTube. [Link]

  • A Brief Review on Biological Activities of Thiazolidinone Derivatives. (2021). International Journal of Pharmacy & Pharmaceutical Research. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Isothiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazolo[5,4-b]pyridine core, a fascinating heterocyclic system, has carved a significant niche in medicinal chemistry, evolving from a subject of academic curiosity to a privileged scaffold in modern drug discovery. This guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of these derivatives. We will delve into the causality behind key experimental choices, present detailed synthetic protocols, and analyze structure-activity relationships (SAR) that have propelled this class of molecules into the forefront of therapeutic research, particularly as potent kinase inhibitors.

Genesis: The Initial Synthesis and Characterization

The journey of isothiazolopyridines began in the early 1970s, a period of burgeoning interest in novel heterocyclic systems. The seminal work that introduced the isothiazolo[5,4-b]pyridine isomer to the scientific community was published in 1974 by Alfred Taurins and Virginia Tan Khouw.[1] Their research laid the foundational groundwork, reporting the first successful synthesis of this and other isothiazolopyridine isomers.[2]

The initial synthetic strategies were driven by the need to unequivocally establish the structure and fundamental chemical properties of this new heterocyclic family. The early approaches were centered on the construction of the isothiazole ring onto a pre-existing, functionalized pyridine backbone. These foundational studies were crucial for enabling subsequent exploration into the biological potential of this scaffold.

Foundational Synthetic Protocol: The Taurins and Khouw Approach

The original synthesis of isothiazolo[5,4-b]pyridine, as detailed by Taurins and Khouw, provides a classic example of heterocyclic chemistry principles. The rationale behind this multi-step synthesis was to create the necessary functionalities on the pyridine ring that would allow for the subsequent cyclization to form the fused isothiazole ring.

Experimental Protocol: Synthesis of Isothiazolo[5,4-b]pyridine [1]

  • Step 1: Reduction of 2-Chloronicotinonitrile. The synthesis commences with the reduction of 2-chloronicotinonitrile to 2-chloronicotinaldehyde. This is a critical step to introduce a reactive aldehyde group, which will be further transformed. The use of formic acid in the presence of Raney nickel is a deliberate choice, offering a mild yet effective method for this reduction.

  • Step 2: Formation of 2-Thiocyanonicotinaldehyde. The aldehyde from the previous step is then converted to 2-thiocyanonicotinaldehyde. This nucleophilic substitution reaction replaces the chloro group with a thiocyanate group, introducing the sulfur and nitrogen atoms required for the isothiazole ring.

  • Step 3: Cyclization with Ammonia. The final and key step is the cyclization of 2-thiocyanonicotinaldehyde with ammonia. The ammonia acts as the nitrogen source for the isothiazole ring, attacking the aldehyde and facilitating the ring-closing reaction to yield the isothiazolo[5,4-b]pyridine core. This cyclization is a pivotal moment in the synthesis, creating the fused bicyclic system.

This initial synthesis, while foundational, set the stage for the development of more versatile and efficient methods in the decades to come.

The Evolution of Synthetic Strategies: From Curiosity to High-Throughput Chemistry

Following its initial discovery, the isothiazolo[5,4-b]pyridine scaffold remained a relatively niche area of study for some time. However, the advent of combinatorial chemistry and high-throughput screening in drug discovery reignited interest in novel heterocyclic systems. Researchers began to appreciate the unique electronic and steric properties of the isothiazolo[5,4-b]pyridine core, recognizing its potential as a rigid scaffold for presenting diverse pharmacophoric elements.

Modern synthetic approaches have focused on developing more efficient and modular routes to a wide array of derivatives. These methods often employ powerful cross-coupling reactions and regioselective functionalization strategies, allowing for the rapid generation of compound libraries for biological screening.

Modern Synthetic Workflow: A Modular Approach

A common contemporary strategy involves the construction of a functionalized isothiazolo[5,4-b]pyridine core that can be readily elaborated. This modular approach is highly valued in medicinal chemistry for its efficiency in exploring chemical space.

G cluster_0 Core Synthesis cluster_1 Diversification A Substituted Aminopyridine Precursor B Thiocarbonyl Introduction A->B e.g., Lawesson's Reagent C Oxidative Cyclization B->C e.g., Br2, H2O2 D Isothiazolo[5,4-b]pyridine Core C->D E Halogenated Core D->E Halogenation F Suzuki or Buchwald-Hartwig Coupling E->F H Nucleophilic Aromatic Substitution E->H G Diverse Aryl/Heteroaryl Derivatives F->G I Amine/Alkoxy Derivatives H->I

Caption: A generalized modern synthetic workflow for isothiazolo[5,4-b]pyridine derivatives.

Experimental Protocol: Synthesis of a 3-Amino-isothiazolo[5,4-b]pyridine Derivative (A Key Intermediate)

This protocol is a representative example of a modern approach to synthesizing a key intermediate for further diversification.

  • Step 1: Synthesis of the Thioamide Precursor. A substituted 3-aminopyridine-4-carbonitrile is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a suitable solvent like pyridine or dioxane. This reaction converts the nitrile group into a thioamide, which is the direct precursor to the isothiazole ring. The choice of a thioamide precursor is strategic as it readily undergoes oxidative cyclization.

  • Step 2: Oxidative Cyclization. The resulting thioamide is then subjected to oxidative cyclization. A variety of oxidizing agents can be employed, including bromine in a suitable solvent or hydrogen peroxide.[1] This step is the key ring-forming reaction, where the sulfur and amino groups of the thioamide react to form the isothiazole ring fused to the pyridine. The mechanism is believed to involve the formation of an S-oxide intermediate.[1]

  • Step 3: Purification. The crude product is purified by standard techniques such as recrystallization or column chromatography to yield the desired 3-aminoisothiazolo[5,4-b]pyridine.

Therapeutic Promise: The Rise of Isothiazolo[5,4-b]pyridines as Kinase Inhibitors

The true potential of the isothiazolo[5,4-b]pyridine scaffold was unlocked with the discovery of its utility as a core for potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The rigid, planar structure of the isothiazolo[5,4-b]pyridine ring system makes it an ideal anchor to position substituents that can form key interactions within the ATP-binding pocket of kinases.

Key Kinase Targets and Structure-Activity Relationships (SAR)

Extensive research has identified several key kinase targets for isothiazolo[5,4-b]pyridine derivatives, including Receptor-Interacting Protein Kinase 1 (RIPK1), Cyclin G-Associated Kinase (GAK), and various receptor tyrosine kinases like c-KIT.[4][5][6] The development of potent inhibitors has been guided by meticulous SAR studies.

Table 1: Representative SAR Data for Isothiazolo[5,4-b]pyridine-Based Kinase Inhibitors

Compound IDScaffold PositionR GroupTarget KinaseActivity (IC50/Kd/EC50)Reference
56 3Substituted pyrazoleRIPK1EC50 = 1-5 nM[4]
12r 3 (Isothiazolo[4,3-b]pyridine)cis-2,6-dimethylmorpholineGAKKd = 89 nM[3]
12s 3 (Isothiazolo[4,3-b]pyridine)trans-2,6-dimethylmorpholineGAKKd = 11 nM[3]
6r 6 (Thiazolo[5,4-b]pyridine)Substituted amidec-KIT (V560G/D816V)IC50 = 4.77 µM[6]

The data in Table 1 highlights the profound impact of subtle structural modifications on biological activity. For instance, the stereochemistry of the dimethylmorpholine substituent in compounds 12r and 12s results in a significant difference in GAK binding affinity.[3] This underscores the importance of precise three-dimensional positioning of substituents to achieve optimal interactions with the target protein.

Mechanism of Action: Binding Mode within the Kinase Hinge Region

The efficacy of isothiazolo[5,4-b]pyridine-based kinase inhibitors stems from their ability to form specific and stable interactions within the ATP-binding site of the target kinase. The nitrogen atoms within the heterocyclic core are particularly important, often acting as hydrogen bond acceptors that interact with the "hinge region" of the kinase, a critical anchoring point for many inhibitors.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Hinge Region cluster_2 Hydrophobic Pocket cluster_3 Solvent Exposed Region Hinge Backbone NH groups Hydrophobic Hydrophobic Residues Solvent Solvent Inhibitor Isothiazolo[5,4-b]pyridine Core Inhibitor->Hinge H-Bonding R1 R1 Group Inhibitor->R1 R2 R2 Group Inhibitor->R2 R1->Hydrophobic Hydrophobic Interactions R2->Solvent Solvent Interactions / Further Optimization

Caption: Generalized binding mode of an isothiazolo[5,4-b]pyridine kinase inhibitor.

The isothiazolo[5,4-b]pyridine scaffold acts as a rigid platform, orienting the R1 and R2 substituents into specific regions of the ATP binding pocket. The R1 group is often designed to occupy a hydrophobic pocket, while the R2 group can be modified to enhance solubility or introduce additional interactions in the solvent-exposed region. This rational design approach, informed by structural biology and computational modeling, has been instrumental in the development of highly potent and selective inhibitors.

Broader Horizons: Antiviral and Other Therapeutic Applications

While kinase inhibition has been a major focus, the biological activities of isothiazolo[5,4-b]pyridine derivatives are not limited to this area. The scaffold has also shown promise in the development of antiviral agents. For example, derivatives of the related isothiazolo[4,3-b]pyridine have demonstrated activity against dengue virus by targeting host-cell kinases like GAK that are essential for the viral life cycle.[7]

Furthermore, early studies have explored the anticancer properties of isothiazolopyridine derivatives, with some compounds exhibiting a broad spectrum of action against various tumor cell lines.[8] These findings suggest that the isothiazolo[5,4-b]pyridine scaffold is a versatile platform for the development of a wide range of therapeutic agents.

Future Perspectives

The journey of isothiazolo[5,4-b]pyridine derivatives from their initial synthesis to their current status as a privileged scaffold in drug discovery is a testament to the power of curiosity-driven research and the evolution of synthetic and screening technologies. The future of this remarkable heterocyclic system is bright, with several exciting avenues for exploration:

  • Expansion of the Target Space: While kinase inhibition is well-established, further screening of isothiazolo[5,4-b]pyridine libraries against a broader range of biological targets is likely to uncover new therapeutic opportunities.

  • Development of Covalent Inhibitors: The inherent reactivity of the isothiazole ring could be exploited to design covalent inhibitors that form a permanent bond with their target protein, potentially leading to enhanced potency and duration of action.

  • Application in Chemical Biology: The unique photophysical properties of some isothiazolopyridine derivatives could be harnessed to develop fluorescent probes for studying biological processes.

References

  • Grisez, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 983. [Link]

  • Bekaddour, F., et al. (2020). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Journal of Medicinal Chemistry, 63(3), 1034-1053. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 483, 01004. [Link]

  • Lee, H., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]

  • De Witte, W., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Zabrocki, J., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4882. [Link]

  • Hao, Y., et al. (2022). Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. Bioorganic Chemistry, 129, 106051. [Link]

  • Taurins, A., & Khouw, V. T. (1973). Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]-, 3-Amino-isothiazolo[4,3-b]-, Isothiazolo[5,4-b]-, and 3-Methylisothiazolo[5,4-c]pyridines. Preparation and Spectra of Some 2,3- and 3,4-Disubstituted Pyridines. Canadian Journal of Chemistry, 51(11), 1741-1749. [Link]

  • De Witte, W., et al. (2019). Cyclin G-associated kinase (GAK) affinity and antiviral activity studies of a series of 3-C-substituted isothiazolo[4,3-b]pyridines. European Journal of Medicinal Chemistry, 163, 265-274. [Link]

  • Kulkarni, S. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles: Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

  • De Witte, W., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 22(36), 7545-7554. [Link]

  • Chimichi, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1477-1481. [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. [Link]

  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • Kumar, V., et al. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research, 2006(7), 437-439. [Link]

  • Jouve, K., & Bergman, J. (2003). Oxidative cyclization of n-methyl- and n-benzoylpyridylthioureas. Preparation of new thiazolo[4,5-b] and [5,4-b] pyridine derivatives. Journal of Heterocyclic Chemistry, 40(2), 261-268. [Link]

  • De Witte, W., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100. [Link]

  • ResearchGate. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

  • Lee, J. H., et al. (2017). Investigation of the Bindings of a Class of Inhibitors With GSK3β Kinase Using Thermodynamic Integration MD Simulation and Kinase Assay. Chemical Biology & Drug Design, 90(2), 272-281. [Link]

  • Organic Chemistry Portal. (2024). Thiazole synthesis. [Link]

  • Cresset Group. (2021). Investigating the SAR of RIPK1 inhibitors. [Link]

  • ResearchGate. (2022). Discovery, Optimization and Evaluation of Isothiazolo[5,4-B]Pyridine Derivatives as RIPK1 Inhibitors with Potent in Vivo Anti-SIRS Activity. [Link]

  • Organic Chemistry Portal. (2024). Isothiazole synthesis. [Link]

  • Taylor, E. C. (2003). Product Class 17: Thiazoles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Thieme. [Link]

Sources

3-Methylisothiazolo[5,4-b]pyridine suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylisothiazolo[5,4-b]pyridine: Sourcing, Quality Control, and Application Context

Introduction: A Heterocycle of Growing Importance

This compound is a fused heterocyclic compound featuring both an isothiazole and a pyridine ring. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry and drug discovery. The core scaffold, thiazolo[5,4-b]pyridine, has been identified as a privileged structure in the development of various kinase inhibitors.[1] Research has demonstrated the potential of derivatives of this scaffold to target key enzymes implicated in cancer and other diseases, such as c-KIT, phosphoinositide 3-kinase (PI3K), and I-kappa B kinase (IKK2).[1][2][3]

Given its role as a critical starting material, ensuring a reliable supply and verifying the quality of this compound is a paramount concern for researchers. This guide provides an in-depth overview of its commercial availability, offers a framework for supplier selection, outlines a protocol for in-house quality verification, and discusses essential safety and handling procedures.

Chemical Profile:

  • IUPAC Name: 3-methyl-[4][5]thiazolo[5,4-b]pyridine[6]

  • CAS Number: 71109-34-7[4][6][7]

  • Molecular Formula: C₇H₆N₂S[6][8]

  • Molecular Weight: 150.20 g/mol [8][9]

Part 1: Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers that cater to research and development needs. Availability can range from small laboratory quantities (milligrams) to semi-bulk quantities (grams). When sourcing this compound, researchers should consider factors such as purity, available stock, lead time, and the level of documentation provided (e.g., Certificate of Analysis, SDS).

Below is a comparative summary of notable suppliers. Please note that stock levels and pricing are subject to change, and direct inquiry is always recommended.

SupplierCatalog NumberPurityNotes
AK Scientific, Inc. T70395%Provides a detailed Safety Data Sheet (SDS).[4]
Chemenu CM17604495%Research-based manufacturer also offering custom synthesis.[6]
ChemicalBook ---VariesA directory listing multiple vendors; requires vetting of individual suppliers.[7][10]
CymitQuimica IND176044>95% (typical)European supplier, lists the compound as a solid.[9]

Part 2: Procurement and Quality Control Workflow

For researchers in drug development, simply ordering a chemical is insufficient. A robust workflow that includes supplier vetting and in-house quality control (QC) is essential to ensure the integrity of experimental results. The following workflow illustrates a best-practice approach from procurement to experimental use.

G cluster_0 Procurement Phase cluster_1 Verification & Use Phase A Identify Need for This compound B Research Suppliers (Purity, Cost, Lead Time) A->B C Select Supplier & Request Quotation/CoA B->C D Place Purchase Order C->D E Receive Compound & Log into Inventory D->E F Perform In-House QC (e.g., LC-MS, NMR) E->F G Compare Data with Supplier's CoA F->G H Release for Experimental Use G->H Pass I Quarantine & Contact Supplier (If QC Fails) G->I Fail

Caption: Procurement and In-house Quality Control Workflow.

Exemplary Quality Control Protocol: LC-MS Verification

To ensure the identity and purity of the received this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective analytical technique due to its sensitivity and specificity.[11] This protocol provides a starting point for method development.

Objective: To confirm the molecular weight and assess the purity of a supplied batch of this compound.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of the this compound reference standard or sample.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution with 50:50 methanol/water to a final working concentration of approximately 10 µg/mL.

  • Instrumentation & Conditions (Typical):

    • Liquid Chromatograph (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Scan Range: m/z 50-500.

      • Analysis: Extract the ion chromatogram for the expected protonated molecule [M+H]⁺. For C₇H₆N₂S, the expected m/z is approximately 151.03.

  • Data Analysis & Acceptance Criteria:

    • Identity Confirmation: A prominent peak should be observed in the mass spectrum corresponding to the [M+H]⁺ of the target compound (m/z ≈ 151.03).

    • Purity Assessment: The peak area of the target compound in the total ion chromatogram (TIC) should be ≥95% (or as per the supplier's specification). Any significant impurity peaks should be investigated.

Part 3: Synthesis and Safety Considerations

Synthetic Context

Understanding the synthesis of this compound provides insight into potential impurities. The literature describes several routes to the isothiazolopyridine core. One common approach involves the cleavage of an N-O bond in isoxazolopyridine-4-thiols to yield hydroxy derivatives, which serve as key intermediates.[5] These intermediates can then be converted to the final product through multi-step sequences.[5] Another documented method for creating related structures involves the reaction of 3-methyl-5-aminoisothiazole with diethyl ethoxymethylenemalonate, followed by cyclization.[12] Knowledge of these pathways can help researchers anticipate potential side products or unreacted starting materials in their supplied compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is crucial. Information from supplier Safety Data Sheets (SDS) indicates the following hazards and necessary precautions.[4][13]

  • Hazards:

    • Harmful if swallowed (H302).[4]

    • Causes skin irritation (H315).[4]

    • Causes serious eye irritation (H319).[4]

    • May cause respiratory irritation (H335).[4]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[4][13] Facilities should be equipped with an eyewash station.[4]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4][13]

    • Handling: Avoid breathing dust, fumes, or vapors.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

    • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong acids.[4][13]

Conclusion

This compound is an accessible and important building block for researchers engaged in drug discovery, particularly in the field of kinase inhibitor development. While several commercial suppliers exist, a diligent approach to procurement that includes careful evaluation of purity and in-house analytical verification is essential for ensuring the reliability and reproducibility of research outcomes. By following a structured workflow for sourcing and quality control, and by adhering to strict safety protocols, scientists can confidently incorporate this valuable heterocycle into their synthetic and screening programs.

References

Sources

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of Functionalized Isothiazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazolo[5,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The isothiazolo[5,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties, arising from the fusion of an electron-deficient pyridine ring with an isothiazole moiety, make it a versatile scaffold for interacting with a range of biological targets.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and kinase inhibitory effects.[2] The ability to introduce a variety of functional groups at specific positions on the isothiazolo[5,4-b]pyridine ring system allows for the fine-tuning of its physicochemical properties and biological activity, making it a prime candidate for the development of novel therapeutics.

This comprehensive guide provides a detailed, multi-step protocol for the synthesis of functionalized isothiazolo[5,4-b]pyridines, designed for researchers, scientists, and professionals in drug development. The protocols herein are presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful and reproducible synthesis.

Synthetic Strategy Overview

The synthesis of functionalized isothiazolo[5,4-b]pyridines is a multi-step process that begins with the construction of a suitably substituted pyridine precursor, followed by the annulation of the isothiazole ring, and concluding with the diversification of the core structure through various functionalization reactions. This guide will focus on a robust and adaptable synthetic route that allows for the introduction of functional groups at key positions.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Isothiazole Ring Formation cluster_2 Part 3: Core Functionalization a Pyridine Precursor (e.g., 2,6-dichloro-3-nitropyridine) b Thiolation (e.g., with p-methoxybenzylthiol) a->b c Oxidative Cyclization (e.g., with Bromine) b->c d Dihalogenated Isothiazolo[5,4-b]pyridine c->d e Nucleophilic Aromatic Substitution d->e f Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira) d->f g N-Alkylation e->g h Diverse Functionalized Isothiazolo[5,4-b]pyridines e->h f->h g->h

Figure 1: General workflow for the synthesis of functionalized isothiazolo[5,4-b]pyridines.

Part 1: Synthesis of the Key Precursor - A Substituted Pyridine Thioether

The journey towards the isothiazolo[5,4-b]pyridine core begins with the synthesis of a pyridine derivative bearing a sulfur-containing functional group at the 2-position and a leaving group at the 6-position. A common and effective strategy involves the nucleophilic substitution of a suitable pyridine precursor with a protected thiol.

Protocol 1: Synthesis of 2-((4-Methoxybenzyl)thio)-6-chloro-3-nitropyridine

This protocol details the synthesis of a key thioether intermediate from commercially available 2,6-dichloro-3-nitropyridine. The p-methoxybenzyl (PMB) group serves as a convenient protecting group for the thiol, which can be cleaved in situ during the subsequent cyclization step.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • p-Methoxybenzylthiol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a stirred solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in DMA at 0 °C, add potassium carbonate (1.5 eq).

  • Slowly add a solution of p-methoxybenzylthiol (1.1 eq) in DMA via a dropping funnel over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid.

Part 2: Construction of the Isothiazolo[5,4-b]pyridine Core via Oxidative Cyclization

The hallmark of this synthetic route is the formation of the isothiazole ring through an oxidative cyclization of the pyridine thioether precursor. This transformation is efficiently achieved using bromine, which serves a dual role as both a deprotecting agent for the PMB-protected thiol and an oxidizing agent to facilitate the ring closure.

Proposed Mechanism of Oxidative Cyclization

The oxidative cyclization is proposed to proceed through an ionic mechanism.[1] Initially, bromine reacts with the sulfur atom of the thioether to form a sulfonium bromide intermediate. Subsequent attack by the nitrogen atom of the nitro group (or a reduced form) or the pyridine ring nitrogen, followed by elimination of HBr and the PMB cation, leads to the formation of the isothiazole ring.

G A Pyridine Thioether B Sulfonium Bromide Intermediate A->B + Br₂ C Intramolecular Nucleophilic Attack B->C D Isothiazolo[5,4-b]pyridine C->D - HBr - PMB⁺

Figure 2: Proposed ionic mechanism for the oxidative cyclization.

Protocol 2: Synthesis of 6-Chloro-3-bromoisothiazolo[5,4-b]pyridine

This protocol describes the one-pot deprotection and oxidative cyclization of the previously synthesized thioether to yield a key dihalogenated isothiazolo[5,4-b]pyridine intermediate. This intermediate is a versatile building block for further functionalization.

Materials:

  • 2-((4-Methoxybenzyl)thio)-6-chloro-3-nitropyridine

  • Bromine (Br₂)

  • Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Standard filtration apparatus

Procedure:

  • Dissolve the 2-((4-methoxybenzyl)thio)-6-chloro-3-nitropyridine (1.0 eq) in ethyl acetate.

  • Heat the solution to 80 °C.

  • Slowly add a solution of bromine (2.0 eq) in ethyl acetate via a dropping funnel.

  • Maintain the reaction at 80 °C for 4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethyl acetate.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.

Part 3: Functionalization of the Isothiazolo[5,4-b]pyridine Core

The dihalogenated isothiazolo[5,4-b]pyridine synthesized in the previous step is an excellent substrate for a variety of functionalization reactions, allowing for the introduction of diverse substituents at the 3- and 6-positions.

A. Nucleophilic Aromatic Substitution (SNA_r)

The chlorine and bromine atoms on the isothiazolo[5,4-b]pyridine core are susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing nitrogen and oxygen nucleophiles.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution

Materials:

  • 6-Chloro-3-bromoisothiazolo[5,4-b]pyridine

  • Nucleophile (e.g., morpholine, piperidine, sodium methoxide) (2-3 eq)

  • Solvent (e.g., ethanol, DMF)

  • Base (if required, e.g., K₂CO₃)

Procedure:

  • To a solution of 6-chloro-3-bromoisothiazolo[5,4-b]pyridine (1.0 eq) in a suitable solvent, add the nucleophile (2-3 eq) and a base, if necessary.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography.

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)
1MorpholineEthanol80692
2PiperidineEthanol80688
3Sodium MethoxideMethanolreflux475

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds and introducing aryl, heteroaryl, and alkynyl moieties onto the isothiazolo[5,4-b]pyridine scaffold.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 6-Chloro-3-bromoisothiazolo[5,4-b]pyridine

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., THF/water)

Procedure:

  • In a reaction vessel, combine the 6-chloro-3-bromoisothiazolo[5,4-b]pyridine (1.0 eq), boronic acid (1.2 eq), palladium catalyst, and base.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

EntryBoronic AcidCatalystBaseSolventYield (%)
13,4-Dimethoxyphenylboronic acidPd(PPh₃)₄K₂CO₃THF/H₂O87
24-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃THF/H₂O85

Table 2: Examples of Suzuki-Miyaura Coupling Reactions.[1]

Protocol 5: Representative Procedure for Sonogashira Coupling

Materials:

  • 6-Chloro-3-bromoisothiazolo[5,4-b]pyridine

  • Terminal alkyne (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF)

Procedure:

  • To a solution of the 6-chloro-3-bromoisothiazolo[5,4-b]pyridine (1.0 eq) and terminal alkyne (1.5 eq) in THF, add the palladium catalyst, CuI, and triethylamine.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

C. N-Alkylation

For isothiazolo[5,4-b]pyridine derivatives bearing an amino group, N-alkylation is a common method for further functionalization.

Protocol 6: Representative Procedure for N-Alkylation

This protocol is a general procedure for the N-alkylation of an amino-substituted isothiazolo[5,4-b]pyridine using an alkyl halide.

Materials:

  • Amino-isothiazolo[5,4-b]pyridine derivative

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of the amino-isothiazolo[5,4-b]pyridine (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 6-12 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The multi-step synthesis of functionalized isothiazolo[5,4-b]pyridines presented in this guide offers a versatile and robust platform for accessing a wide range of derivatives with potential therapeutic applications. By understanding the key synthetic transformations and the underlying reaction mechanisms, researchers can effectively design and execute the synthesis of novel compounds for further investigation in drug discovery programs. The provided protocols serve as a detailed and practical resource to facilitate these endeavors.

References

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1477-1481. [Link]

  • De Lombaerde, S., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4157. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

  • Hazeri, N., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research. [Link]

  • Khan, M. T. H. (2021). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. Molecules, 26(1), 123. [Link]

  • Díaz-Sánchez, B. R., et al. (2007). Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. The Journal of Organic Chemistry, 72(13), 4822–4825. [Link]

Sources

Suzuki cross-coupling reactions for isothiazolopyridine derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Cross-Coupling for the Derivatization of Isothiazolopyridine Scaffolds

Authored by a Senior Application Scientist

Introduction: The Significance of Isothiazolopyridines in Modern Drug Discovery

The isothiazolopyridine core is a privileged heterocyclic scaffold, forming the structural backbone of numerous compounds with significant therapeutic potential. Its unique electronic properties and ability to engage in key biological interactions have made it a focal point for medicinal chemists. Derivatives have shown promise across various domains, including as antibacterial and anti-inflammatory agents.[1][2] The strategic functionalization of this core is paramount for modulating pharmacokinetic properties, enhancing potency, and developing novel intellectual property.

Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the preeminent method for creating C-C bonds due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[3][4][5] This guide provides an in-depth exploration of the application of Suzuki coupling for the derivatization of isothiazolopyridine systems, offering mechanistic insights, detailed protocols, and field-proven strategies for optimization and troubleshooting.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling is a complex catalytic process involving the interplay of a Palladium(0) catalyst, an organic halide (the isothiazolopyridine electrophile), an organoboron species (the nucleophile), and a base.[4][6][7] The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-isothiazolopyridine, forming a Pd(II) complex. This step is often rate-limiting, particularly with less reactive aryl chlorides.[4][8]

  • Transmetalation: The base activates the organoboron species, forming a boronate complex that facilitates the transfer of the organic group from boron to the palladium center, displacing the halide. The choice of base is crucial and can significantly impact reaction efficiency.[9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Isothiazolopyridine Halide) PdII_Aryl Ar-Pd(II)-X L_n (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R-B(OR')_3]^- (Activated Boronate) PdII_Diaryl Ar-Pd(II)-R L_n Transmetal->PdII_Diaryl - X^- RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R (Product) Boronic R-B(OR')_2 (Boronic Acid/Ester) Base Base (e.g., K₂CO₃) Boronic->Base Activated [R-B(OR')_2(Base)]^- Base->Activated

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for Isothiazolopyridine Substrates

Nitrogen- and sulfur-containing heterocycles like isothiazolopyridine present unique challenges. The Lewis basic lone pairs on the heteroatoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[10] This necessitates careful selection of reaction components to mitigate these undesired interactions.

  • Catalyst & Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) is often essential.[8][11] These ligands stabilize the palladium center, promote the desired reductive elimination step, and sterically hinder the coordination of the heterocyclic substrate to the catalyst. Pre-formed palladium catalysts incorporating these ligands (precatalysts) are highly recommended as they ensure a consistent Pd:Ligand ratio and are often more active and stable.[8]

  • Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is often effective for heteroaromatic couplings.[9] Anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) can also be advantageous, particularly for substrates prone to protodeboronation.[10]

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki coupling of a halo-isothiazolopyridine with an arylboronic acid.

Materials and Reagents:

  • Halo-isothiazolopyridine (1.0 equiv)

  • Boronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)[12]

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

  • Magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the halo-isothiazolopyridine (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inerting the Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the catalyst.[4][9]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 2 mol%). Subsequently, add the degassed solvent mixture via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Scientist's Note: Thoroughly degassing the solvent by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles is critical to prevent catalyst oxidation and homocoupling side reactions.[8][9]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or microwave reactor. Heat the reaction to the desired temperature (typically 80–110 °C) and stir vigorously for the planned duration (2–24 hours).

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the desired derivatized isothiazolopyridine.

Optimization and Troubleshooting

Achieving high yields often requires systematic optimization. The following workflow and table provide a logical approach to refining the reaction conditions.

Optimization_Workflow Start Start with General Protocol (e.g., XPhos Pd G3, K₂CO₃, Dioxane/H₂O, 100°C) Check Analyze Reaction Outcome (LCMS/TLC) Start->Check Success High Yield (>80%) Protocol Validated Check->Success Yes LowYield Low Yield or Incomplete Reaction Check->LowYield No Dehalogenation Dehalogenation Observed? LowYield->Dehalogenation Homocoupling Homocoupling Observed? Dehalogenation->Homocoupling No Sol_Base Action: Screen Base (K₃PO₄, Cs₂CO₃) & Solvent (Toluene, 2-MeTHF) Dehalogenation->Sol_Base Yes NoReaction Starting Material Remains Homocoupling->NoReaction No Degas Action: Improve Degassing Use fresh, anhydrous solvent Homocoupling->Degas Yes Ligand Action: Screen Ligand/Catalyst (e.g., SPhos, RuPhos) Increase Catalyst Loading (to 5 mol%) NoReaction->Ligand Sol_Base->Check Re-evaluate Degas->Check Re-evaluate Temp Action: Increase Temperature (up to 120°C, microwave) or extend reaction time Ligand->Temp Temp->Check Re-evaluate

Caption: Decision workflow for Suzuki coupling optimization.

Table 1: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Oxidative addition is too slow. 3. Sub-optimal temperature.1. Use a fresh bottle of precatalyst; increase catalyst loading (e.g., to 5 mol%).[12] 2. Switch to a more electron-rich ligand (e.g., SPhos, RuPhos). Consider changing the halide from -Cl to -Br or -I.[8][13] 3. Increase the reaction temperature, potentially using a microwave reactor for higher temperatures.[9]
Dehalogenation of Starting Material 1. Presence of water or protic sources. 2. Base may be too strong or reaction temperature too high.1. Use anhydrous solvents and bases. 2. Switch to a milder base (e.g., KF) or a different base class (e.g., K₃PO₄).[9][14] Try lowering the reaction temperature.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture. 2. Use of a Pd(II) source without sufficient reducing agent.1. Ensure thorough degassing of solvents and inerting of the reaction vessel.[4][8] 2. Use a Pd(0) source or a reliable precatalyst.
Protodeboronation of Boronic Acid 1. Boronic acid is unstable under the reaction conditions (especially heteroaryl boronic acids). 2. Excessive water or overly harsh basic conditions.1. Use a more stable boronic ester derivative (e.g., pinacol ester, MIDA ester, or trifluoroborate salt).[4][9] 2. Use anhydrous conditions or a milder base like K₃PO₄.[10]

Illustrative Substrate Scope

The optimized protocol is applicable to a wide range of coupling partners, demonstrating its utility in generating diverse chemical libraries.

Table 2: Representative Examples of Isothiazolopyridine Derivatization

EntryIsothiazolopyridine HalideBoronic AcidConditionsYield (%)
13-Bromo-isothiazolo[5,4-b]pyridine4-Methoxyphenylboronic acidXPhos Pd G3 (2%), K₂CO₃, Dioxane/H₂O, 100°C, 4h92
23-Chloro-isothiazolo[5,4-b]pyridine4-Methoxyphenylboronic acidSPhos Pd G3 (4%), K₃PO₄, Toluene/H₂O, 110°C, 12h85
33-Bromo-isothiazolo[5,4-b]pyridinePyridine-3-boronic acidPd(dppf)Cl₂ (5%), Cs₂CO₃, Dioxane/H₂O, 100°C, 8h78
43-Bromo-5-methyl-isothiazolo[5,4-b]pyridine3-Fluorophenylboronic acidXPhos Pd G3 (2%), K₂CO₃, Dioxane/H₂O, 100°C, 4h89
53-Bromo-isothiazolo[5,4-b]pyridineThiophene-2-boronic acidPd(dppf)Cl₂ (5%), K₃PO₄, Dioxane/H₂O, 110°C, 6h81

Note: Yields are illustrative and based on typical outcomes for similar heterocyclic systems. Actual results will vary based on specific substrate reactivity and experimental execution.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the derivatization of the isothiazolopyridine scaffold. A thorough understanding of the underlying mechanism, coupled with a rational approach to the selection of catalyst, base, and solvent, enables the efficient synthesis of diverse compound libraries. By anticipating challenges specific to nitrogen- and sulfur-containing heterocycles and employing systematic troubleshooting, researchers can harness the full power of this reaction to accelerate drug discovery and development programs.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link][15]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link][16]

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. [Link]

  • Gatfaoui, S., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Bioorganic & Medicinal Chemistry, 21(17), 5186-5195. [Link][1]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. SciSpace. [Link][3]

  • Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(11), 3145–3149. [Link][10]

  • Kletskov, A. V., et al. (2015). New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, (2), 118-121. [Link]

  • Acar, T., et al. (2017). Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b] pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines. ResearchGate. [Link][13]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link][14]

  • Khan, I. (2020). Synthetic strategies for thiazolopyridine derivatives. ResearchGate. [Link][17]

  • Szymańska, E., et al. (2002). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link][2]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][4]

  • Reddit user r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link][8]

  • El-Gazzar, A. A., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Chemistry Central Journal. [Link][18]

  • Movassaghi, M., & Schmidt, M. A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 789. [Link][6]

  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link][19]

  • Pissinate, K., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3097. [Link][20]

  • Reddit user r/Chempros. (2021). Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link][11]

  • Czerwonka, A., et al. (2021). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(16), 4969. [Link][21]

  • Kumar, S., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Chinese Chemical Letters, 25(12), 1581-1584. [Link][5]

Sources

Application Notes and Protocols: Purification of 3-Methylisothiazolo[5,4-b]pyridine using Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and theoretical background for the purification of 3-Methylisothiazolo[5,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry, using silica gel column chromatography. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the principles of the separation, from stationary and mobile phase selection to practical execution and troubleshooting. By explaining the causality behind each experimental step, this document equips the user with the necessary tools to achieve high purity of the target compound, addressing common challenges associated with the chromatography of basic nitrogen-containing heterocycles.

Introduction and Scientific Background

This compound is a fused heterocyclic compound of significant interest in pharmaceutical research due to its structural presence in various biologically active agents.[1][2] The isothiazole ring is a component in numerous compounds with applications as antiviral, anti-inflammatory, and immunotropic agents, while the pyridine moiety is a cornerstone of many vitamins and medicines.[1][3] Given its importance, obtaining this compound in high purity is paramount for accurate biological screening, structure-activity relationship (SAR) studies, and subsequent stages of drug development.

The primary challenge in the purification of this compound lies in its chemical nature. The pyridine nitrogen atom imparts basicity to the molecule, leading to strong interactions with the acidic silanol groups present on the surface of standard silica gel.[4] This interaction can result in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.

This guide details a robust column chromatography protocol that mitigates these challenges. We will explore the rationale for selecting an appropriate stationary phase and developing an effective mobile phase system, including the strategic use of basic additives to improve recovery and peak shape. The protocol is designed to be a self-validating system, starting from analytical thin-layer chromatography (TLC) to optimize conditions before scaling up to preparative column chromatography.

Physicochemical Properties of the Analyte

Understanding the properties of this compound is fundamental to developing a successful purification strategy.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₇H₆N₂S[5]
Molecular Weight 150.20 g/mol [5]
Appearance Assumed to be a solid at room temperature.Based on similar heterocyclic compounds.
Polarity Polar heterocyclic compound.The presence of nitrogen and sulfur heteroatoms and the fused aromatic system contribute to its polarity. The parent isothiazolo[5,4-b]pyridine has a calculated XLogP3-AA of 1.6, suggesting moderate polarity.[2]
Basicity Basic, due to the pyridine nitrogen.Pyridine derivatives are characteristically basic. The pKa of the conjugate acid of the related compound thiazole is 2.5, while imidazole is ~7. Thiazoles are significantly less basic than imidazoles.[6] Isothiazole itself has a conjugate acid pKa of -0.5.[7] The overall basicity will be dominated by the pyridine ring.
Solubility Expected to be soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Limited solubility in non-polar solvents like hexanes.Inferred from its polar structure.

Safety and Handling

This compound is a chemical substance that requires careful handling. A full review of the Safety Data Sheet (SDS) is mandatory before beginning any experimental work.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[4]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[4]

    • Avoid breathing dust, fumes, or vapors.[4]

    • Wash hands thoroughly after handling.[4]

    • Store in a tightly-closed container in a cool, dry place.[4]

All solvents used (hexanes, ethyl acetate, methanol, dichloromethane) are flammable and/or toxic and should be handled with appropriate care in a fume hood, away from ignition sources.

Method Development: From TLC to Column

The foundation of a successful column chromatography purification is the systematic development of the mobile phase using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) for the target compound of approximately 0.2-0.35 . This Rf value ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf).

Visualization of the Method Development Workflow

The following diagram illustrates the logical flow from initial TLC screening to the final preparative column chromatography.

Method_Development cluster_0 PART 1: Analytical TLC Screening cluster_1 PART 2: Optimization cluster_2 PART 3: Preparative Column Chromatography TLC_Start Spot Crude Mixture on Silica TLC Plate Solvent_Screen Develop TLC in Test Solvent System (e.g., 50% EtOAc/Hexane) TLC_Start->Solvent_Screen Visualize Visualize under UV Light Solvent_Screen->Visualize Analyze_Rf Analyze Rf Value Visualize->Analyze_Rf Rf_High Rf > 0.4? Decrease Polarity (e.g., 30% EtOAc/Hexane) Analyze_Rf->Rf_High Too High Rf_Low Rf < 0.2? Increase Polarity (e.g., 70% EtOAc/Hexane) Analyze_Rf->Rf_Low Too Low Rf_Streak Compound Streaking? Add Basic Modifier (e.g., 0.5-1% TEA or NH4OH) Analyze_Rf->Rf_Streak Streaking Rf_Good Optimal Rf (0.2-0.35) No Streaking Analyze_Rf->Rf_Good Optimal Rf_High->Solvent_Screen Re-test Rf_Low->Solvent_Screen Re-test Rf_Streak->Solvent_Screen Re-test Prep_Column Prepare & Pack Silica Gel Column Rf_Good->Prep_Column Proceed to Column Load_Sample Load Sample (Dry or Wet) Prep_Column->Load_Sample Elute_Column Elute with Optimized Solvent System Load_Sample->Elute_Column Collect Collect Fractions Elute_Column->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Combine Combine Pure Fractions & Evaporate Analyze_Fractions->Combine Final_Product Pure this compound Combine->Final_Product

Caption: Workflow for purification of this compound.

Detailed Experimental Protocol

Materials and Equipment
Material/EquipmentSpecifications
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm particle size)
Glassware Chromatography column, round-bottom flasks, Erlenmeyer flasks, test tubes for fraction collection, TLC chambers, glass pipettes
Solvents Reagent grade or higher: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
Sample Adsorbent Celite or additional silica gel (for dry loading)
TLC Plates Silica gel 60 F₂₅₄ plates
Visualization UV lamp (254 nm)
Other Cotton or glass wool, sand (50-200 mesh), rotary evaporator
Step-by-Step Purification Procedure
Step 1: TLC Mobile Phase Optimization
  • Initial Screening: Prepare a stock solution of the crude this compound in a suitable solvent (e.g., DCM or EtOAc). Spot this solution on a TLC plate.

  • Develop the plate in a starting solvent system. A good starting point is 30-50% Ethyl Acetate in Hexanes .

  • Analysis: Visualize the plate under a 254 nm UV lamp.

    • If the Rf is too high (>0.4), decrease the eluent polarity (e.g., move to 20% EtOAc/Hexanes).

    • If the Rf is too low (<0.2), increase the eluent polarity (e.g., move to 70% EtOAc/Hexanes or a DCM/MeOH system).

    • If streaking is observed: This indicates strong interaction with the silica. Prepare a new eluent containing a basic modifier. A common choice is 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide added to the polar component of the mobile phase (e.g., 5% of a 10% NH₄OH in MeOH solution added to DCM).[8][9] Re-run the TLC to confirm the improved spot shape.

  • Final Selection: The final optimized mobile phase should give an Rf of ~0.2-0.35 for the target compound.

Step 2: Column Preparation (Slurry Packing)
  • Plugging the Column: Securely place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand on top of the plug.[3]

  • Preparing the Slurry: In a beaker, measure the required amount of silica gel. A general rule is to use 30-50 g of silica for every 1 g of crude material. Add the initial, low-polarity eluting solvent to the silica to form a free-flowing slurry.[3]

  • Packing: Clamp the column vertically. Fill the column about one-third full with the eluting solvent. Pour the silica slurry into the column in portions. As the silica settles, gently tap the side of the column to dislodge any air bubbles and ensure even packing.[3]

  • Finalizing the Bed: Once all the silica has been added and has settled, add another ~1 cm layer of sand on top to protect the silica surface during solvent and sample addition.[9] Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Step 3: Sample Loading

The choice between wet and dry loading depends on the solubility of the crude mixture in the mobile phase.

  • Wet Loading (for highly soluble samples):

    • Dissolve the crude material in the minimum amount of the mobile phase (or a slightly more polar solvent like DCM if necessary).

    • Carefully pipette this solution onto the top of the silica bed.

    • Open the stopcock and allow the sample solution to absorb completely into the silica bed.

    • Gently add a small amount of fresh eluent to wash the sides of the column and ensure the entire sample is on the silica. Let this also absorb into the bed.[9]

  • Dry Loading (Recommended for less soluble or complex mixtures):

    • Dissolve the crude material in a suitable solvent (e.g., DCM, MeOH).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution.[9]

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.

    • Carefully add this powder onto the top sand layer of the packed column.[9]

Step 4: Elution and Fraction Collection
  • Elution: Carefully fill the column with the mobile phase.

  • Gradient Elution: It is often effective to start with a less polar solvent system and gradually increase the polarity. For example:

    • Begin eluting with a non-polar system (e.g., 10% EtOAc/Hexanes) to first wash out any non-polar impurities.

    • Gradually increase the percentage of the polar solvent (e.g., move from 10% to 20% to 40% EtOAc/Hexanes) until the target compound begins to elute. The use of a gradient helps to achieve better separation between compounds with close Rf values.[10]

  • Collection: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the size of the column.

  • Monitoring: Periodically spot fractions onto a TLC plate to monitor the elution of the compound. Combine fractions that show a single, clean spot corresponding to the Rf of the pure product.

Post-Purification
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Obtain the mass of the purified product and calculate the yield.

  • Confirm the purity and identity of the compound using analytical techniques such as NMR, LC-MS, or melting point analysis.

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Poorly packed column (air bubbles, cracks).- Sample band was too wide (sample dissolved in too much solvent).- Inappropriate solvent system.- Repack the column carefully, ensuring no air is trapped.- Use the minimum amount of solvent for wet loading or switch to dry loading.- Re-optimize the mobile phase with TLC to achieve a greater ΔRf between compounds. Consider a shallower gradient.
Compound Stuck on Column - Eluent polarity is too low.- Compound has very strong interaction with silica (high basicity).- Gradually increase the polarity of the mobile phase (e.g., add MeOH to an EtOAc/Hexane system).- If still stuck, elute with a highly polar system containing a basic modifier (e.g., 90:9:1 DCM/MeOH/NH₄OH).[8]
Cracked Silica Bed - Column ran dry.- Heat generated from solvent/silica interaction (especially with alcohols).- Always keep the silica bed covered with solvent.- Pack the column using the intended mobile phase. When switching to more polar solvents like methanol, introduce them gradually as part of a gradient.
Compound Elutes Too Quickly - Mobile phase is too polar.- Start with a less polar mobile phase as determined by TLC. An ideal Rf is ~0.2-0.35.

Conclusion

The purification of this compound by column chromatography is a highly effective method when approached systematically. The key to success lies in acknowledging the basic nature of the pyridine ring and mitigating its strong interaction with the acidic silica gel stationary phase. By carefully optimizing the mobile phase with TLC, potentially incorporating a basic modifier like triethylamine, and employing proper column packing and elution techniques, researchers can consistently obtain this valuable heterocyclic compound in high purity. This protocol serves as a robust foundation for the purification of this compound and can be adapted for other similar basic heterocyclic molecules.

References

Sources

Topic: Recrystallization Protocol for Obtaining Pure 3-Methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

3-Methylisothiazolo[5,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for novel molecular entities.[1][2] The purity of this starting material is paramount, as impurities can lead to ambiguous biological data, side reactions, and compromised material properties. Recrystallization is a powerful and economical technique for purifying solid organic compounds based on their differential solubility.[3] This application note provides a comprehensive, field-tested protocol for the purification of this compound, emphasizing the scientific rationale behind each step to ensure procedural robustness and high-purity outcomes. We detail systematic solvent screening, a step-by-step bulk purification workflow, and a thorough troubleshooting guide for common challenges.

The Foundational Principle: Temperature-Dependent Solubility

Recrystallization is a purification technique that exploits the principle that the solubility of most solid compounds increases significantly with temperature.[4] The core strategy involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution. Insoluble impurities can be removed at this stage by hot filtration. As the solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (mother liquor).[5][6] This process selectively isolates the desired compound in a highly-ordered crystal lattice, excluding impurities and resulting in a significant increase in purity.

cluster_0 High Temperature cluster_1 Low Temperature (Slow Cooling) Hot Impure solid dissolved in minimum hot solvent Impurity_hot Soluble Impurities (remain in solution) Cold Pure Compound Crystallizes Hot->Cold  Cooling leads to  supersaturation &  crystal formation Impurity_cold Impurities Remain in Mother Liquor

Caption: The core principle of recrystallization.

Compound Characteristics & Initial Considerations

A successful recrystallization is critically dependent on the physicochemical properties of both the solute (the compound to be purified) and the solvent.

Table 1: Key Properties of this compound

Property Value Significance for Recrystallization
Molecular Formula C₇H₆N₂S Influences polarity and potential solvent interactions.
Melting Point 83.1-84.5 °C[7] Critical Parameter. The chosen solvent must have a boiling point lower than this to prevent the compound from "oiling out" (melting instead of dissolving).[8]
Appearance Solid Amenable to purification by recrystallization.

| pKa (Predicted) | 3.32 ± 0.50[7] | The slightly basic nature of the pyridine nitrogen may influence solvent choice, particularly in protic solvents. |

Causality Behind Solvent Selection: The ideal solvent must exhibit a steep solubility curve for the target compound: low solubility at room temperature and high solubility at its boiling point.[9] This differential ensures minimal loss of product in the mother liquor while allowing for complete dissolution during the heating phase. Furthermore, impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4]

Protocol I: Systematic Solvent Screening

Before committing to a bulk purification, a small-scale solvent screening is essential to identify the optimal solvent or solvent system. This empirical step saves time and material.

Objective: To identify a solvent that dissolves this compound when hot but provides poor solubility when cold.

Materials:

  • Crude this compound

  • Test tubes (10-15)

  • A range of solvents with varying polarities (see Table 2)

  • Hot plate or sand bath

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude solid into separate, labeled test tubes.

  • To each tube, add the test solvent dropwise at room temperature, swirling after each addition. Note if the solid dissolves readily. A good candidate solvent will not dissolve the solid at this stage.[3]

  • If the solid is insoluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

  • Record all observations in a table similar to the one below.

Table 2: Example Solvent Screening Data Log

Solvent Polarity Boiling Point (°C) Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Assessment
Hexane Non-polar 69 Insoluble Insoluble N/A Unsuitable
Toluene Non-polar 111 Insoluble Sparingly Soluble Poor Poor Choice
Ethyl Acetate Med-Polar 77 Sparingly Soluble Very Soluble Good, well-formed crystals Excellent Candidate
Acetone Med-Polar 56 Soluble Very Soluble Poor recovery Unsuitable
Isopropanol Polar Protic 82.5 Sparingly Soluble Soluble Good, but close to M.P. Good Candidate (Use with caution)
Ethanol Polar Protic 78 Soluble Very Soluble Low recovery Unsuitable

| Water | Polar Protic | 100 | Insoluble | Insoluble | N/A | Unsuitable |

Note: For heterocyclic compounds, solvent mixtures like Hexane/Ethyl Acetate or Ethyl Acetate/Petroleum Ether can be highly effective and should be considered if single solvents are not ideal.[10][11]

Protocol II: Bulk Recrystallization Workflow

Based on the screening, Ethyl Acetate is selected as the primary candidate. The following protocol is for a single-solvent recrystallization.

A 1. Dissolution Place crude solid in flask. Add minimum hot solvent until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities exist, filter the hot solution quickly through fluted filter paper. A->B Impurities Present? C 3. Crystallization Allow filtrate to cool slowly to room temperature, then place in an ice bath. A->C No Impurities B->C D 4. Isolation Collect crystals via vacuum filtration using a Büchner funnel. C->D E 5. Washing & Drying Rinse crystals with a small amount of ice-cold solvent. Dry under vacuum. D->E

Caption: Standard workflow for bulk recrystallization.

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stirrer or boiling chips. Place the flask on a hot plate and add the chosen solvent (e.g., Ethyl Acetate) in small portions while heating and stirring, until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery, as any excess solvent will retain some of the product even when cold.[12]

  • Hot Filtration (if necessary): If any solid impurities remain in the hot solution, perform a hot gravity filtration. Preheat a separate receiving Erlenmeyer flask containing a small amount of boiling solvent on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution through the filter paper. Causality: Preheating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[8]

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, defeating the purpose of the purification.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent will wash away any residual mother liquor containing dissolved impurities without dissolving a significant amount of the purified crystals.

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. The following guide addresses common problems.

Table 3: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form Too much solvent was used. [13] The solution is not supersaturated upon cooling. Re-heat the solution and boil off a portion of the solvent to concentrate it. Allow to cool again.[14]
Solution is supersaturated but requires nucleation. Try scratching the inside of the flask with a glass rod at the solution's surface.[12] If available, add a single "seed crystal" of the pure compound.[14]
"Oiling Out" The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. The compound is melting before it dissolves or is coming out of solution as a liquid.[8] Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.[13]
Low Recovery/Yield Too much solvent was used. [12] A significant amount of the compound remains in the mother liquor. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals (which may be less pure).
Premature crystallization during hot filtration. Ensure the filtration apparatus is sufficiently pre-heated. Use a slight excess of hot solvent and evaporate it after filtration.[8]

| | Washing with too much or warm solvent. | Always use a minimal amount of ice-cold solvent for washing the collected crystals. |

References

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Wired Chemist. Recrystallization. Available from: [Link]

  • SlideShare. 1- List the most important criteria for selecting a recrystallization.docx. Available from: [Link]

  • Biocyclopedia. Problems in recrystallization. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • ChemSynthesis. 3-methylisothiazolo[5,4-c]pyridine - C7H6N2S, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • ResearchGate. Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Available from: [Link]

  • ResearchGate. The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Available from: [Link]

  • National Center for Biotechnology Information. Thiazolo(5,4-b)pyridine. PubChem Compound Summary for CID 19831912. Available from: [Link].

  • ChemSynthesis. isothiazolo[5,4-b]pyridine - 4767-80-0, C6H4N2S, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • ResearchGate. Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. Available from: [Link]

  • YouTube. Recrystallization. Available from: [Link]

  • National Center for Biotechnology Information. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available from: [Link]

  • National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • National Center for Biotechnology Information. Isothiazolo(5,4-b)pyridine. PubChem Compound Summary for CID 12425926. Available from: [Link].

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

Sources

Application Notes and Protocols: 3-Methylisothiazolo[5,4-b]pyridine as a Scaffold for Novel c-KIT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The receptor tyrosine kinase c-KIT is a critical oncogenic driver in various malignancies, most notably gastrointestinal stromal tumors (GIST). The development of small molecule inhibitors targeting the ATP-binding site of c-KIT has revolutionized treatment paradigms. However, the emergence of drug resistance necessitates the exploration of novel chemical scaffolds. This document provides a comprehensive guide to utilizing the 3-methylisothiazolo[5,4-b]pyridine scaffold as a promising foundation for the development of next-generation c-KIT inhibitors. Drawing parallels from the structurally related and clinically relevant thiazolo[5,4-b]pyridine core, we present the scientific rationale, detailed synthetic protocols, and a complete suite of in vitro and in vivo assays to facilitate the discovery and characterization of potent and selective c-KIT inhibitors based on this novel scaffold.

Introduction: The c-KIT Receptor Tyrosine Kinase as a Therapeutic Target

The c-KIT proto-oncogene encodes a transmembrane receptor tyrosine kinase (RTK) that plays a pivotal role in normal cellular processes, including cell proliferation, survival, and differentiation.[1][2] Upon binding its ligand, stem cell factor (SCF), c-KIT dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3] Dysregulation of c-KIT signaling, often through activating mutations, is a key driver in several cancers, including GIST, acute myeloid leukemia, and melanoma.[4] This makes c-KIT a highly attractive target for therapeutic intervention.

While first-generation inhibitors like imatinib have shown significant clinical success, the development of resistance, frequently through secondary mutations in the c-KIT kinase domain, remains a major clinical challenge.[5][6] This underscores the urgent need for new inhibitor scaffolds that can overcome these resistance mechanisms.

The Promise of the Isothiazolo[5,4-b]pyridine Scaffold

The thiazolo[5,4-b]pyridine scaffold has been successfully employed to develop inhibitors for various kinases, including c-KIT.[6] Its rigid, bicyclic structure provides a robust platform for orienting substituents to interact with key residues in the ATP-binding pocket. The nitrogen atoms within the pyridine and thiazole rings can act as crucial hydrogen bond acceptors or donors, anchoring the inhibitor to the kinase hinge region.[6]

By analogy, the this compound scaffold offers a unique yet related chemical space for exploration. The substitution of the thiazole with a methylisothiazole ring alters the electronic properties and steric profile of the core, potentially leading to novel binding interactions and improved pharmacological properties. This guide provides the foundational methodologies to explore this promising scaffold for the development of novel c-KIT inhibitors.

Synthetic Strategy for this compound Derivatives

The synthesis of the this compound core can be achieved through a multi-step process starting from readily available precursors. The following protocol is adapted from established methods for the synthesis of related isothiazolopyridines.[5]

Protocol: Synthesis of the 4,6-dichloro-3-methylisothiazolo[5,4-b]pyridine Intermediate

This protocol outlines the synthesis of a key dichlorinated intermediate, which serves as a versatile precursor for further functionalization.

Materials:

  • Appropriate starting materials (e.g., substituted pyridines)

  • Phenylphosphonic dichloride

  • Solvents (e.g., toluene, DMF)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the starting pyridine derivative in an appropriate anhydrous solvent.

  • Reagent Addition: Slowly add phenylphosphonic dichloride to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water or a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 4,6-dichloroisothiazolopyridine intermediate.[5]

Functionalization of the Scaffold

The dichlorinated intermediate is a versatile platform for introducing diversity. The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution, allowing for the introduction of various side chains to probe the structure-activity relationship (SAR). For instance, Suzuki cross-coupling reactions can be employed to introduce aryl or heteroaryl moieties, a common strategy in kinase inhibitor design.[6]

In Vitro Characterization of c-KIT Inhibitory Activity

A tiered approach to in vitro testing is recommended to efficiently identify and characterize potent c-KIT inhibitors.

Biochemical Kinase Assays

Biochemical assays utilize purified recombinant c-KIT enzyme to directly measure the inhibitory activity of the synthesized compounds.

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction.[7][8]

Materials:

  • Recombinant human c-KIT kinase

  • Poly(4:1 Glu, Tyr) peptide substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the test compounds, recombinant c-KIT enzyme, and substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[3]

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Detection: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the binding affinity of the inhibitor to the kinase.[9]

Materials:

  • Eu-labeled anti-tag antibody

  • Biotinylated kinase tracer

  • Recombinant c-KIT kinase

  • Assay buffer

  • Black, low-volume 384-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, kinase/antibody mixture, and tracer at 3x the final desired concentration.

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution.

  • Add 5 µL of the kinase/antibody mixture.

  • Add 5 µL of the tracer solution.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Detection: Read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: Calculate the emission ratio and determine the IC50 values.

Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of inhibitors in a more physiologically relevant context.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • GIST-T1 or other c-KIT-dependent cancer cell lines

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed GIST-T1 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 72 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add DMSO to dissolve the formazan crystals.[3]

  • Detection: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western blotting is used to assess the effect of the inhibitors on the phosphorylation status of c-KIT and its downstream signaling proteins.[10][11]

Materials:

  • GIST-T1 cells

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-c-KIT, anti-c-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat GIST-T1 cells with the test compounds for a specified time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a blotting membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Efficacy and Pharmacokinetic Studies

Promising compounds identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties.

In Vivo Efficacy in a GIST Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are valuable tools for assessing the anti-tumor activity of c-KIT inhibitors.[12][13]

Materials:

  • Immunocompromised mice (e.g., NMRI nu/nu or BALB/c nude)

  • GIST-T1 cells or patient-derived GIST tissue

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Dosing vehicles and administration equipment

Procedure:

  • Tumor Implantation: Subcutaneously implant GIST-T1 cells (mixed with Matrigel) or small fragments of patient-derived GIST tissue into the flanks of the mice.[12]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size, measure them with calipers.

  • Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the this compound derivative and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

PK/PD studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the inhibitors and correlating drug exposure with the biological response.[14][15]

Materials:

  • BALB/c mice

  • Test compound formulated for intravenous and oral administration

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer the test compound to mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-dosing.[14]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Example Value
Biochemical Assay IC50 (nM)10
Cell Viability Assay GI50 (µM)0.5
Pharmacokinetics Oral Bioavailability (%)40
In Vivo Efficacy Tumor Growth Inhibition (%)75
Signaling Pathway and Workflow Diagrams

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor RAS RAS cKIT->RAS PI3K PI3K cKIT->PI3K JAK JAK cKIT->JAK SCF SCF Ligand SCF->cKIT Binding & Dimerization Inhibitor This compound Inhibitor Inhibitor->cKIT Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: c-KIT Signaling Pathway and Point of Inhibition.

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assays (IC50) Purification->Biochemical Cellular Cell-Based Assays (GI50, Western Blot) Biochemical->Cellular PK Pharmacokinetics (PK) Cellular->PK Efficacy Xenograft Efficacy (TGI) PK->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Drug Discovery Workflow for c-KIT Inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel c-KIT inhibitors. Its structural similarity to known kinase inhibitor scaffolds, combined with the potential for unique binding interactions, makes it an attractive area of research. The protocols and workflows detailed in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of c-KIT inhibitors based on this scaffold. By systematically applying these methodologies, researchers can efficiently advance the discovery of next-generation therapeutics for c-KIT-driven cancers.

References

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. [Link]

  • Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]

  • El-Damasy, A. K., Lee, J. A., Lee, S. Y., & Keum, G. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 923-941. [Link]

  • El-Damasy, A. K., Lee, J. A., Lee, S. Y., & Keum, G. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. ResearchGate. [Link]

  • La Rosa, S., & Sessa, F. (2025). New derivatives of 3‐methylisoxazolo[5,4‐b]pyridine. ResearchGate. [Link]

  • Li, J., et al. (2020). Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]

  • Bhatt, K. P., & Goutam, G. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). cKIT Assay Kit. [Link]

  • Shindoh, M., et al. (2011). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Drug Metabolism and Pharmacokinetics, 26(4), 361-369. [Link]

  • Küchler, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • UZ Leuven. (2025). Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research. National Institutes of Health. [Link]

  • ChemSynthesis. (2025). 3-methylisothiazolo[5,4-c]pyridine. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Stark, A. K., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 669-682. [Link]

  • Wang, Y., et al. (2015). Establishment and Characterization of a Novel Xenograft Model of Human Gastrointestinal Stromal Tumor in Mice. Anticancer Research, 35(11), 6035-6041. [Link]

  • Shindoh, M., et al. (2011). Bridging from Preclinical to Clinical Studies for Tyrosine Kinase Inhibitors Based on Pharmacokinetics/Pharmacodynamics and Toxicokinetics/Toxicodynamics. J-Stage. [Link]

  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Wens, L., et al. (2024). Feasibility of Patient-Derived 3D Gastrointestinal Stromal Tumour Models as Alternatives for In Vivo Mouse Models. International Journal of Molecular Sciences, 25(5), 2901. [Link]

  • Stark, A. K., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 669-682. [Link]

  • Addgene. (2023). Western Blot Protocol. YouTube. [Link]

  • UZ Leuven. (2025). Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research. PubMed. [Link]

  • ResearchGate. (n.d.). A, GIST xenograft model characteristics, duration of the experiment,... [Link]

  • Utrecht University. (2021). Cyclin-dependent kinase inhibitors in cancer: bioanalysis and pharmacokinetics. UU Research Portal. [Link]

Sources

Protocol for In Vitro Kinase Assay Using 3-Methylisothiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This makes them a major class of targets for drug discovery.[2][3] The thiazolo[5,4-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[4][5] Specifically, derivatives of 3-Methylisothiazolo[5,4-b]pyridine are of high interest. This document provides a comprehensive, field-tested protocol for determining the inhibitory activity of these compounds using a robust in vitro kinase assay. We will detail the scientific rationale behind key experimental parameters, provide a step-by-step workflow using a luminescence-based detection method, and offer guidance on data analysis and interpretation.

Scientific Foundation: The In Vitro Kinase Assay

An in vitro kinase assay is a biochemical tool designed to measure the catalytic activity of a purified kinase enzyme. The fundamental reaction involves the transfer of a phosphate group (PO₄³⁻) from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate, which can be a protein or a peptide.[1][6] The introduction of an inhibitor, such as a this compound derivative, interferes with this process, leading to a measurable decrease in kinase activity.

The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to reduce the kinase's activity by 50%.[7]

Mechanism of Action: ATP-Competitive Inhibition

Most small-molecule kinase inhibitors, including many thiazolo[5,4-b]pyridine derivatives, function as ATP-competitive inhibitors.[4][8] They are designed to bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP. This reversible binding event prevents the kinase from accessing its phosphate source, thereby blocking the phosphorylation of its substrate.

cluster_0 Normal Kinase Activity cluster_1 Inhibited State Kinase Kinase Active Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ADP ADP Kinase->ADP Releases ATP ATP ATP->Kinase Binds ATP->ATP_blocked Blocked Substrate Substrate Substrate->Kinase Binds Inhibitor Inhibitor (3-Methylisothiazolo [5,4-b]pyridine) Inhibitor->Kinase Competitively Binds

Caption: ATP-competitive inhibition mechanism.

Choosing a Detection Method

Several methods exist to quantify kinase activity, each with distinct advantages.[2][9]

  • Radiometric Assays: Traditionally the "gold standard," these assays use ³²P- or ³³P-labeled ATP to track phosphate transfer.[2][10] While highly sensitive and direct, they pose safety and disposal challenges.[6]

  • Fluorescence-Based Assays: These methods, including Fluorescence Polarization (FP) and Time-Resolved FRET (TR-FRET), use fluorescently labeled molecules to detect phosphorylation or binding events.[10][11] They offer high sensitivity and are amenable to high-throughput screening (HTS).[11]

  • Luminescence-Based Assays: These assays quantify kinase activity by measuring the amount of ATP consumed during the reaction.[1] For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.[12] This format is highly sensitive, has low false-positive rates, and is well-suited for HTS.[1]

For this protocol, we will focus on a luminescence-based ADP detection method due to its robustness, safety, and broad applicability.

Assay Design & Optimization: The Causality Behind Choices

A reliable protocol is a self-validating system.[13] The choices made during assay design are critical for generating accurate and reproducible data.

The Central Role of ATP Concentration

The concentration of ATP is arguably the most critical parameter in an assay for an ATP-competitive inhibitor.[14] The measured IC₅₀ value is directly dependent on the ATP concentration, a relationship described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ (1 + [ATP] / Kₘ) .[15][16]

  • Assaying at ATP Kₘ: Performing the assay where the ATP concentration is equal to its Michaelis constant (Kₘ) is a common biochemical practice.[14] Under these conditions, the IC₅₀ is approximately twice the inhibitor's binding affinity (Kᵢ), allowing for a direct comparison of the potency of different compounds against a kinase.[15][16]

  • Assaying at Physiological ATP: Cellular ATP concentrations are in the millimolar (mM) range, which is often much higher than the Kₘ of most kinases.[15][16] Testing inhibitors at high ATP concentrations (e.g., 1 mM) provides a more stringent and physiologically relevant assessment of their potential efficacy in a cellular environment.[2][14] An inhibitor that is potent at the Kₘ of ATP may show significantly reduced activity at physiological ATP levels.[15]

Recommendation: For initial characterization and structure-activity relationship (SAR) studies, determine the IC₅₀ at the Kₘ of ATP for the specific kinase. For lead candidates, it is essential to re-evaluate potency at 1 mM ATP to better predict cellular activity.[2]

Core Reagents and Buffer Formulation

The reaction environment must be optimized to ensure maximal kinase activity and stability.

ComponentRecommended ConcentrationRationale
Buffer (e.g., HEPES, Tris-HCl) 25-50 mM, pH 7.2-7.5Maintains a stable pH for optimal enzyme function.[17][18]
MgCl₂ 10-25 mMEssential cofactor for kinases; coordinates the phosphate groups of ATP.[17][19]
Dithiothreitol (DTT) 1-2 mMA reducing agent that prevents oxidation of cysteine residues in the kinase.[17][20]
Phosphatase Inhibitors (e.g., β-glycerophosphate, Na₃VO₄) 2-5 mMPrevents dephosphorylation of the substrate by any contaminating phosphatases.[17][20]
Bovine Serum Albumin (BSA) 0.01% - 0.1%A carrier protein that prevents the enzyme from sticking to plastic surfaces and stabilizes it.[2]
DMSO ≤1% final concentrationThe solvent for the inhibitor compounds. Must be kept constant across all wells to avoid solvent-induced artifacts.[11]

Commercial kinase buffers are available and offer a convenient, quality-controlled option.[17][19][20][21]

Experimental Protocol: Luminescence-Based Kinase Assay

This protocol is adapted for the ADP-Glo™ Kinase Assay format and is designed for use in a 96- or 384-well plate.

Workflow Overview

prep 1. Reagent Preparation dilute 2. Inhibitor Serial Dilution prep->dilute plate 3. Add Reagents to Plate dilute->plate initiate 4. Initiate Kinase Reaction (Add ATP) plate->initiate incubate1 5. Incubate at RT initiate->incubate1 stop 6. Stop Reaction & Deplete ATP incubate1->stop incubate2 7. Incubate at RT stop->incubate2 detect 8. Convert ADP to ATP & Add Luciferase incubate2->detect incubate3 9. Incubate at RT detect->incubate3 read 10. Read Luminescence incubate3->read analyze 11. Data Analysis (Calculate IC50) read->analyze

Caption: Step-by-step experimental workflow.

Reagent Preparation
  • 1X Kinase Buffer: Prepare the complete kinase buffer containing buffer salts, MgCl₂, DTT, and other additives as required for the specific kinase.

  • Kinase Stock: Dilute the purified kinase enzyme to the desired working concentration (e.g., 2X final concentration) in 1X Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate Stock: Dissolve the peptide or protein substrate in ultrapure water or 1X Kinase Buffer to the desired working concentration (e.g., 2X final concentration).

  • ATP Stock: Prepare a stock of ATP in ultrapure water. Dilute to the desired working concentration (e.g., 2X or 4X final concentration, depending on the plate layout) in 1X Kinase Buffer.

  • Inhibitor Stock: Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions: Perform a serial dilution of the inhibitor stock in 100% DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilution).

Assay Procedure (96-well plate, 50 µL final volume)
  • Compound Plating: Add 1 µL of each inhibitor dilution (from step 3.2.6) or 1 µL of DMSO (for 0% and 100% inhibition controls) to the appropriate wells of a white, opaque 96-well plate.

  • Add Kinase/Substrate Mix: Prepare a master mix of the kinase and substrate in 1X Kinase Buffer. Add 25 µL of this mix to each well containing the inhibitor or DMSO.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Reaction: Add 24 µL of 1X Kinase Buffer to the "100% inhibition" (no enzyme activity) control wells. Add 24 µL of the 2X ATP solution to all other wells to start the kinase reaction.

  • Kinase Reaction Incubation: Mix the plate and incubate for the desired time (e.g., 60 minutes) at room temperature. Ensure the reaction time is within the linear range of substrate conversion.

  • Stop Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin needed for the light-generating reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Read Plate: Measure the luminescence using a plate reader.

Data Analysis & Interpretation

Accurate data analysis is essential for determining the IC₅₀ value.[22]

Data Normalization

The raw luminescence data (Relative Light Units, RLU) must be normalized to represent the percentage of inhibition.

  • Average Controls: Calculate the average RLU for the "0% inhibition" (DMSO only, high kinase activity, low signal) and "100% inhibition" (no ATP/kinase, no activity, high signal) controls.

  • Calculate % Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (Sample RLU - Average 0% Inhibition RLU) / (Average 100% Inhibition RLU - Average 0% Inhibition RLU)

IC₅₀ Determination

The IC₅₀ value is determined by fitting the normalized data to a dose-response curve.[7][23]

  • Plot Data: Create a scatter plot with the logarithm of the inhibitor concentration on the x-axis and the corresponding % Inhibition on the y-axis.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).[7][24]

  • Extract IC₅₀: The software will calculate the IC₅₀ value, which is the concentration of the inhibitor that produces a 50% response.

Example Data & Curve
Log [Inhibitor] (M)[Inhibitor] (nM)% Inhibition
-9.0015.2
-8.52311.8
-8.001025.4
-7.523048.9
-7.0010075.1
-6.5230090.3
-6.00100096.8
-5.52300098.9

This table represents idealized data for illustrative purposes.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Inaccurate pipetting- Reagent instability (e.g., DTT degradation)- Incomplete mixing- Use calibrated multichannel pipettes.- Prepare fresh reagents daily.- Ensure thorough but gentle mixing of the plate after each addition.
Low Signal or Small Assay Window - Insufficient kinase activity- Substrate depletion or product inhibition- Incorrect ATP concentration- Increase enzyme concentration or incubation time (verify linearity).- Optimize substrate concentration; ensure conversion is <20%.- Confirm ATP concentration is appropriate for the assay (Kₘ).
Compound Interference - Compound precipitates at high concentrations- Compound is fluorescent or quenches luminescence- Check solubility of the compound in the final assay buffer.- Run a control plate with the compound and detection reagents (no enzyme) to check for direct signal interference.[11]

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • In vitro kinase assay. (2023). Protocols.io.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • The significance of ATP concentration in cell-free and cell-based assays. Carna Biosciences.
  • What are the common methods available to detect kinase activities?. (2023).
  • Choosing the Best Kinase Assay to Meet Your Research Needs. Promega.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog.
  • In vitro NLK Kinase Assay.
  • In vitro kinase assay. (2022). Bio-protocol.
  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
  • selecting the appropriate ATP concentration for in vitro kinase assays. BenchChem.
  • Assay Development for Protein Kinase Enzymes. (2012).
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • ATP concentr
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Kinase Buffer (10X) #9802. Cell Signaling Technology.
  • Kinase Assay Buffer I (ab189135). Abcam.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
  • kinase assay buffer. Biocompare.
  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2008). Current Drug Discovery Technologies.
  • In-cell Western Assays for IC50 Determin
  • Kinase Assay Buffer. MedchemExpress.com.
  • A Comparative Analysis of Kinase Inhibitors: A Case Study on Imatinib and Other Key Therapeutics. BenchChem.
  • Kinase assays. (2020). BMG LABTECH.
  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). ACS Infectious Diseases.
  • Comparison Table of Materials Required for Activity and Binding Assays. Thermo Fisher Scientific.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2023).
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2018).
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). MDPI.
  • Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed.
  • 6-Methylthiazolo[5,4-b]pyridine|Research Chemical. BenchChem.

Sources

Application Notes and Protocols for the Antimicrobial and Antifungal Screening of Novel Isothiazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial and antifungal activities. Isothiazolopyridine derivatives have emerged as a promising class of heterocyclic compounds, with preliminary studies indicating significant biological potential. This document provides a comprehensive guide for the systematic evaluation of novel isothiazolopyridine compounds. It outlines detailed, field-proven protocols for determining in vitro efficacy against a panel of clinically relevant bacteria and fungi, assessing activity against microbial biofilms, and initial investigations into the mechanism of action. The methodologies are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening Isothiazolopyridine Compounds

Isothiazolopyridine is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its diverse biological activities. Certain derivatives, such as isothiazolopyridones, have demonstrated antibacterial activity against both Gram-positive and Gram-negative organisms by inhibiting essential enzymes like DNA gyrase and topoisomerase IV.[1] This dual-targeting capability is a highly desirable trait in the development of new antibiotics, as it can potentially broaden the spectrum of activity and reduce the likelihood of resistance development.

The urgency for new antimicrobial agents cannot be overstated. The continuous evolution of multi-drug resistant (MDR) pathogens presents a formidable challenge to global public health. High-throughput screening of novel compound libraries is a cornerstone of modern drug discovery.[2] This guide is designed to provide researchers with a robust framework to move from a novel isothiazolopyridine compound to a well-characterized lead candidate with a preliminary understanding of its antimicrobial and antifungal profile. The subsequent protocols are designed to be self-validating, incorporating essential controls and referencing established international standards to ensure the generation of reliable and comparable data.

Foundational Screening: Determining In Vitro Potency

The initial step in characterizing a novel isothiazolopyridine compound is to determine its intrinsic potency against a panel of microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3]

Key Concepts & Causality
  • Broth Microdilution: This is the reference method recommended by both CLSI and EUCAST for its reproducibility and efficiency in testing multiple compounds against various organisms.[4][5] It involves a serial two-fold dilution of the test compound in a liquid growth medium within a 96-well microtiter plate. The causality is straightforward: by exposing a standardized inoculum of bacteria or fungi to a gradient of the compound, we can pinpoint the precise concentration at which growth is inhibited.

  • Choice of Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for non-fastidious aerobic bacteria as it is low in inhibitors of common antibiotics like sulfonamides and supports the growth of most pathogens.[4] For fungi, RPMI-1640 medium, buffered with MOPS to maintain a stable physiological pH, is the recommended medium.[5][6] The choice of medium is critical as its components can interact with the test compound or affect microbial growth, thereby influencing the MIC value.

  • Inoculum Density: A standardized inoculum, typically around 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^5 CFU/mL for yeasts, is crucial for reproducibility.[3][5] A higher density could overwhelm the compound, leading to a falsely elevated MIC, while a lower density might suggest a potency that is not clinically relevant.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum D Inoculate wells with microbial suspension A->D B Prepare serial dilutions of isothiazolopyridine compound in 96-well plate B->D C Prepare positive (no drug) and negative (no inoculum) controls C->D E Incubate at 35-37°C for 18-24h (bacteria) or 24-48h (fungi) D->E F Visually inspect for turbidity (growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Antimicrobial MIC via Broth Microdilution (Adapted from CLSI M07[7])
  • Preparation of Isothiazolopyridine Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can be toxic to the microorganisms.

  • Microorganism Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells. Use within 30 minutes of preparation.

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well U-bottom microtiter plate.

    • Add 200 µL of the isothiazolopyridine working solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plate from the bottom using a reading mirror.

    • The MIC is the lowest concentration of the isothiazolopyridine compound that completely inhibits visible growth of the organism as detected by the unaided eye.[3]

Detailed Protocol: Antifungal MIC via Broth Microdilution (Adapted from EUCAST E.Def 7.3.2[5])
  • Preparation of Isothiazolopyridine Stock Solution: As described in the antibacterial protocol.

  • Microorganism Preparation:

    • Culture yeasts on a non-selective agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35-37°C.[5]

    • Prepare an inoculum by suspending several colonies (≥1 mm) in sterile distilled water. Adjust the suspension to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium (buffered with MOPS, with 2% glucose) to achieve a final inoculum density of 0.5-2.5 x 10^5 CFU/mL.

  • Plate Preparation and Inoculation: Follow the same serial dilution procedure as for the antibacterial MIC, using RPMI-1640 as the diluent.

  • Incubation: Incubate the plates at 35-37°C for 24 hours. If growth in the control well is insufficient, the reading can be extended to 48 hours.

  • Reading the MIC: The MIC is read as the lowest concentration of the compound that causes a significant diminution of growth (for azoles) or complete inhibition (for other classes, as appropriate) compared to the growth control. This is often determined spectrophotometrically as a ≥50% reduction in turbidity.

Assessing Cidal vs. Static Activity: MBC and MFC Determination

While the MIC indicates growth inhibition, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) are determined to assess the killing potential of the compound.

Key Concepts & Causality

The principle behind MBC/MFC determination is an extension of the MIC assay. After determining the MIC, an aliquot from each well showing no visible growth is sub-cultured onto a drug-free agar medium. The absence of growth on the agar indicates that the compound killed the microorganisms at that concentration. The MBC or MFC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[7] This is a critical parameter in drug development, as bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.

Experimental Workflow: MBC/MFC Determination

MBC_MFC_Workflow A Perform MIC assay as previously described B Select wells with concentrations ≥ MIC (no visible growth) A->B C Plate a defined volume (e.g., 10-20 µL) from selected wells onto drug-free agar B->C D Incubate agar plates at 35-37°C for 24-48h C->D E Count colonies on each plate D->E F Determine MBC/MFC: Lowest concentration resulting in ≥99.9% kill (e.g., <3 colonies) E->F

Caption: Workflow for MBC/MFC determination following an MIC assay.

Detailed Protocol: MBC/MFC Determination
  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Sub-culturing: From each well that shows complete growth inhibition (i.e., at and above the MIC), and from the positive growth control well, plate a 20 µL aliquot onto a non-selective agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates at 35-37°C until growth is clearly visible in the subculture from the growth control well (typically 24-48 hours).

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the isothiazolopyridine compound that yields no growth or fewer than three colonies, which corresponds to approximately 99.9% killing activity.

Tackling Microbial Communities: Biofilm Disruption Assays

Microbial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. Assessing a novel compound's ability to inhibit biofilm formation or disrupt established biofilms is a critical step in evaluating its potential clinical utility.

Key Concepts & Causality
  • Crystal Violet (CV) Assay: This is a simple, high-throughput method to quantify total biofilm biomass.[8] The purple dye stains both live and dead cells as well as some matrix components. After staining, the bound dye is solubilized and its absorbance is measured, which is proportional to the amount of biofilm. This assay provides a robust initial assessment of a compound's ability to prevent biofilm formation or remove existing biofilm mass.

  • Metabolic Viability Assay (TTC): To assess the viability of cells within a biofilm, a metabolic dye such as 2,3,5-triphenyltetrazolium chloride (TTC) can be used. Metabolically active cells reduce the colorless TTC to a red, insoluble formazan product.[9] The amount of red formazan, measured after solubilization, is directly proportional to the number of viable cells within the biofilm. This provides a more nuanced view than the CV assay, specifically targeting the living component of the biofilm.

Detailed Protocol: Inhibition of Biofilm Formation (Crystal Violet Assay)
  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the MIC assay, but in a biofilm-promoting medium such as Tryptic Soy Broth (TSB) supplemented with 1% glucose.

  • Plate Preparation: In a 96-well flat-bottom plate, prepare two-fold serial dilutions of the isothiazolopyridine compound in TSB with glucose.

  • Inoculation and Incubation: Add the standardized inoculum to the wells. Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells, being careful not to disturb the biofilm.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]

  • Washing: Discard the crystal violet solution and wash the plate thoroughly with distilled water until the control wells (without biofilm) are colorless.

  • Solubilization and Quantification: Air-dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[10] Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570 nm using a microplate reader. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration showing a significant reduction in absorbance compared to the untreated control.

Detailed Protocol: Disruption of Pre-formed Biofilms (TTC Viability Assay)
  • Biofilm Formation: In a 96-well flat-bottom plate, add 200 µL of a standardized bacterial inoculum in TSB with glucose. Incubate at 37°C for 24 hours to allow a mature biofilm to form.

  • Treatment: Discard the planktonic culture and wash the wells with PBS. Add 200 µL of fresh medium containing serial dilutions of the isothiazolopyridine compound to the wells. Incubate for a further 24 hours.

  • Viability Staining: Aspirate the medium and wash the wells twice with PBS. Add 200 µL of a 0.1% TTC solution in a suitable buffer (e.g., PBS with 0.5% glucose) to each well. Incubate at 37°C for 4-6 hours in the dark.[2]

  • Quantification: Aspirate the TTC solution. Add 200 µL of a solubilizing agent (e.g., isopropanol) to dissolve the red formazan crystals. Measure the absorbance at 490 nm. A significant reduction in absorbance compared to the untreated control indicates killing of the cells within the biofilm.

Preliminary Mechanism of Action (MoA) Studies

Identifying the molecular target of a novel antimicrobial is a complex process, but initial studies can provide strong evidence for its general mechanism of action.[11] The primary MoAs for antibacterial agents include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, and disruption of cell membrane function.[12]

Experimental Workflow: Differentiating Major MoA Classes

MoA_Workflow cluster_assays Parallel Assays cluster_results Result Interpretation A Treat bacterial culture with Isothiazolopyridine (at 10x MIC) B Macromolecule Synthesis Assay (Radiolabeled Precursors) A->B C Cell Membrane Integrity Assay (e.g., Propidium Iodide Uptake) A->C D Inhibition of [¹⁴C]-NAG incorporation → Cell Wall Synthesis Inhibitor B->D E Inhibition of [³H]-Leucine incorporation → Protein Synthesis Inhibitor B->E F Inhibition of [³H]-Thymidine incorporation → DNA Synthesis Inhibitor B->F G Rapid uptake of PI dye → Membrane Disrupting Agent C->G

Caption: A workflow for initial mechanism of action (MoA) determination.

Select Protocols for MoA Investigation
  • Cell Membrane Integrity Assay:

    • Prepare a bacterial suspension in PBS to a defined OD.

    • Add a fluorescent dye that cannot penetrate intact cell membranes, such as Propidium Iodide (PI) or SYTOX Green.

    • Add the isothiazolopyridine compound (at a concentration >MIC) and known controls (e.g., a membrane-disrupting peptide like melittin, and a negative control like penicillin).

    • Measure the fluorescence over time using a fluorometer or flow cytometer. A rapid increase in fluorescence indicates that the compound has compromised the cell membrane, allowing the dye to enter and bind to nucleic acids.

  • Macromolecular Synthesis Inhibition Assay:

    • Grow a bacterial culture to early-log phase.

    • Divide the culture into aliquots and add the isothiazolopyridine compound (at a concentration >MIC).

    • To separate aliquots, add radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan).

    • Take samples at various time points (e.g., 0, 5, 15, 30 minutes).

    • Precipitate the macromolecules using trichloroacetic acid (TCA), collect them on filters, and measure the incorporated radioactivity using a scintillation counter.

    • A rapid cessation of incorporation of a specific precursor compared to the others points towards the inhibited pathway. For example, if [¹⁴C]N-acetylglucosamine incorporation stops first, it suggests inhibition of cell wall synthesis.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. Below is an example table for presenting MIC and MBC data for a hypothetical isothiazolopyridine compound (ITP-001).

Table 1: Antimicrobial Activity of ITP-001 against a Panel of Pathogens

MicroorganismStrainTypeMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213Gram (+)242
Escherichia coliATCC 25922Gram (-)8324
Pseudomonas aeruginosaATCC 27853Gram (-)16>64>4
Candida albicansATCC 90028Yeast4164
Aspergillus fumigatusATCC 204305Mold8>64>8

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity. In this example, ITP-001 is bactericidal against S. aureus and E. coli, and fungicidal against C. albicans. Its activity against P. aeruginosa and A. fumigatus appears to be primarily static at the concentrations tested.

Conclusion

The protocols detailed in this application note provide a comprehensive and standardized approach to the initial antimicrobial and antifungal screening of novel isothiazolopyridine compounds. By systematically determining MIC, MBC/MFC, and anti-biofilm activity, and by conducting preliminary mechanism of action studies, researchers can efficiently identify promising lead candidates for further development. Adherence to established guidelines from CLSI and EUCAST is paramount for generating high-quality, reproducible data that can be confidently compared across different studies and laboratories, ultimately accelerating the discovery of new therapeutics to combat the global challenge of antimicrobial resistance.

References

  • Christensen, G. D., Simpson, W. A., Younger, J. J., Baddour, L. M., Barrett, F. F., Melton, D. M., & Beachey, E. H. (1985). Adherence of coagulase-negative staphylococci to plastic tissue culture plates: a quantitative model for the adherence of staphylococci to medical devices. Journal of clinical microbiology, 22(6), 996–1006. [Link]

  • Microbe Investigations AG. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Wiles, J. A., Hashimoto, A., Thanassi, J. A., Cheng, J., Incarvito, C. D., Deshpande, M., Pucci, M. J., & Bradbury, B. J. (2006). Isothiazolopyridones: synthesis, structure, and biological activity of a new class of antibacterial agents. Journal of medicinal chemistry, 49(1), 39–42. [Link]

  • GOL, M., GÖKMEN, G. G., & AZAP, Ö. (2022). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Mikrobiyoloji bulteni, 56(1), 162–176. [Link]

  • Bio-protocol. Antifungal Activity Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST definitive document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. (2020). [Link]

  • Clinical & Laboratory Standards Institute (CLSI). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • Brown, H. L., Van Vliet, A. H., Betts, R. P., & Reuter, M. (2013). Tetrazolium reduction allows assessment of biofilm formation by Campylobacter jejuni in a food matrix model. Journal of applied microbiology, 115(5), 1212–1221. [Link]

  • E3S Web of Conferences. TTC- Based Test as an Efficient Method to Determine Antibiofilm Activity of Silver Nanoparticles. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST E.DEF 9.3.2: Method for the Determination of Broth Dilution Minimum Inhibitory Concentrations of Antifungal Agents for Conidia Forming Moulds. (2020). [Link]

  • Clinical & Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Canton, E., Pemán, J., & Espinel-Ingroff, A. (2009). Testing conditions for determination of minimum fungicidal concentrations of new and established antifungal agents for Aspergillus spp.: NCCLS collaborative study. Journal of clinical microbiology, 47(9), 2760–2765. [Link]

  • Scribd. EUCAST E Def 9.3.2 Mould Testing Definitive Revised 2020. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). Home. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • Microbe Investigations AG. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Rationale Documents. [Link]

  • Regulations.gov. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • iGEM. General Biofilm Assay Protocol. [Link]

  • ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Document Archive. [Link]

  • Hebecker, S., et al. (2022). Evaluation of Inoculum Preparation for Etest and EUCAST Broth Dilution to Detect Anidulafungin Polyresistance in Candida glabrata. Journal of Clinical Microbiology, 60(8), e00410-22. [Link]

  • Johnson, M. B., & Criss, A. K. (2013). Fluorescence microscopy methods for determining the viability of bacteria in association with mammalian cells. Journal of visualized experiments : JoVE, (79), e50729. [Link]

  • ResearchGate. Tetrazolium reduction allows assessment of biofilm formation by Campylobacter jejuni in a food matrix model | Request PDF. [Link]

  • ResearchGate. How can I assess biofilm formation by crystal violet binding assay?. [Link]

  • Haney, E. F., Trimble, M. J., & Hancock, R. E. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Biomolecules, 8(2), 29. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Elgamoudi, B. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4848. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). CLSI Standards. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01933-19. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). Resources. [Link]

  • Griffith University. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. [Link]

  • ResearchGate. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Breakpoint Tables. [Link]

  • ResearchGate. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • How to: perform antifungal susceptibility testing of microconidia-forming Fusarium species according to the EUCAST method E.Def 9.3.2. [Link]

  • BrCAST. EUCAST – Documento Definitivo E.DEF. 9.3.2 – Abril 2020. [Link]

  • ResearchGate. EUCAST Technical Note on Aspergillus and isavuconazole, Candida and itraconazole and updates for the method documents E.Def 7.3 and 9.3. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. [Link]

  • Microbe Notes. DNA Synthesis Inhibitors- Definition, Examples, Inhibition, Resistance. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Tshibangu-Kabamba, E., & Dua, K. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics (Basel, Switzerland), 12(4), 643. [Link]

Sources

Application Notes & Protocols: Characterizing Isothiazolopyridine-Based Inhibitors of the Phosphoinositide 3-Kinase (PI3K) Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Core Oncogenic Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling cascade is a central regulator of cellular processes, governing cell growth, proliferation, survival, and metabolism.[1][2][3] Its activation is initiated by various upstream signals, including growth factors and cytokines, which recruit PI3K to the cell membrane.[3][4] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the critical second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] This event triggers the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a wide array of substrates to drive cellular activity.[6]

Dysregulation of the PI3K pathway is one of the most frequent oncogenic events in human cancers, often driven by activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K by dephosphorylating PIP3.[1][4][7] This high frequency of aberration makes PI3K a prime therapeutic target in oncology.[8][9]

Recently, novel heterocyclic scaffolds have emerged as promising templates for potent and selective PI3K inhibitors. Among these, the isothiazolopyridine and related thiazolopyridine cores have been identified as privileged structures capable of potent enzymatic inhibition.[10][11] These scaffolds offer unique structural and electronic properties for designing next-generation kinase inhibitors.[12][13][14]

Statement of Purpose: This document provides a comprehensive guide for the preclinical characterization of novel PI3K inhibitors based on the 3-Methylisothiazolo[5,4-b]pyridine scaffold and its analogs. To ensure the protocols are robust and field-tested, we will use the well-characterized, potent pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as a procedural exemplar.[15] The principles and methodologies described herein are broadly applicable to new chemical entities targeting the PI3K pathway.

The PI3K Signaling Axis: A Visual Overview

Understanding the intricate network of the PI3K pathway is fundamental to designing and interpreting inhibitor studies. The pathway is a cascade of phosphorylation events that ultimately dictate cellular fate. Aberrant, constitutive activation of this pathway, common in cancer, leads to unchecked proliferation and survival.[2]

PI3K_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits & Activates akt AKT pip3->akt Recruits pdk1->akt Phosphorylates (Thr308) downstream Downstream Effectors (mTORC1, GSK3β, FOXO) akt->downstream Activates/ Inhibits pten PTEN (Tumor Suppressor) pten->pip3 Dephosphorylates inhibitor This compound (Exemplar: GDC-0941) inhibitor->pi3k Inhibits (ATP-Competitive) outcome Cell Growth, Proliferation, Survival, Metabolism downstream->outcome

Caption: The PI3K/AKT signaling pathway and points of inhibition.

Framework for Inhibitor Characterization

A systematic evaluation is crucial to define the potency, selectivity, and cellular activity of a novel inhibitor. This workflow progresses from target-specific biochemical assays to more complex cell-based models, culminating in guidelines for in vivo validation.

Workflow biochem Step 1: Biochemical Assays (In Vitro) cellular Step 2: Cell-Based Assays (In Situ) biochem->cellular Validate Potency in a Cellular Context sub_biochem • IC50 Determination • Kinase Selectivity Profile biochem->sub_biochem invivo Step 3: In Vivo Models (Preclinical) cellular->invivo Assess Efficacy & Safety sub_cellular • Target Engagement (p-AKT) • Anti-Proliferative Activity • Apoptosis Induction cellular->sub_cellular sub_invivo • Xenograft Tumor Models • Pharmacodynamic Biomarkers • Tolerability Assessment invivo->sub_invivo

Caption: A tiered workflow for the preclinical evaluation of PI3K inhibitors.

Exemplar Compound Profile: Pictilisib (GDC-0941)

Pictilisib is a potent, orally bioavailable, ATP-competitive pan-inhibitor of Class I PI3K isoforms.[7] Its well-documented activity provides a benchmark for evaluating novel compounds.

Target IC50 (nM) Reference
PI3Kα (p110α)3[16][17]
PI3Kβ (p110β)33[16][17]
PI3Kδ (p110δ)3[16][17]
PI3Kγ (p110γ)75[16][17]
mTOR580[16]
DNA-PK1230[16]
Table 1: In vitro inhibitory profile of the exemplar compound Pictilisib (GDC-0941).

Protocol: In Vitro Biochemical Kinase Assay

This protocol outlines the determination of an inhibitor's 50% inhibitory concentration (IC50) against purified PI3K isoforms. A luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay) is a common, high-throughput method.[18]

Protocol 4.1: PI3K Isoform IC50 Determination

Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3K phosphorylates its lipid substrate, PIP2. The amount of ADP is directly proportional to kinase activity. An inhibitor's potency is determined by titrating its concentration and measuring the corresponding decrease in ADP production (and thus luminescence).

Materials:

  • Recombinant human PI3K enzymes (e.g., p110α/p85α, p110β/p85α, etc.)

  • Test Inhibitor (e.g., this compound analog) and control inhibitor (GDC-0941)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM Glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well, white, flat-bottom plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor and GDC-0941 in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. The final top concentration in the assay should be high enough to achieve full inhibition (e.g., 10 µM).

  • Assay Plate Setup:

    • Add 50 nL of each compound dilution (or DMSO for vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition:

    • Dilute the PI3K enzyme to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add 5 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding.

  • Reaction Initiation:

    • Prepare the substrate/ATP mixture in Kinase Assay Buffer. This solution should contain PIP2 and ATP at their final desired concentrations.

    • Add 5 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.

    • Incubate at 30°C for 60 minutes.

  • Reaction Termination and Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all data points.

  • Normalize the data, setting the vehicle (DMSO) control as 100% activity and a high concentration of control inhibitor as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Expertise & Experience: Why use ATP at its Kₘ value? For ATP-competitive inhibitors, setting the ATP concentration at or near its Michaelis-Menten constant (Kₘ) for the specific kinase provides a standardized and physiologically relevant condition for comparing IC50 values.[5] An artificially low ATP concentration would make inhibitors appear more potent, while a very high concentration would make them appear less potent. Using Kₘ ensures a balanced and comparable assessment of inhibitory strength.

Protocols: Cell-Based Assays

Cell-based assays are critical for confirming that an inhibitor can engage its target in a complex biological environment and elicit the desired functional outcome.[19]

Protocol 5.1: Western Blot for Downstream Pathway Inhibition

Principle: This protocol measures target engagement by assessing the phosphorylation status of AKT at Serine 473 (p-AKT S473), a key downstream node of PI3K signaling.[20] A potent inhibitor should cause a dose-dependent decrease in p-AKT levels without affecting total AKT protein levels.

Materials:

  • Cancer cell lines with an active PI3K pathway (e.g., U87MG [PTEN null], PC3 [PTEN null], MCF-7 [PIK3CA mutant]).[16][21]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test Inhibitor and GDC-0941.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activity (optional, but recommended).

    • Pre-treat cells with various concentrations of the test inhibitor or DMSO (vehicle) for 2-4 hours.

    • If basal activity is low, stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AKT 1:1000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip and re-probe the membrane for total AKT and the loading control (β-actin).

    • Quantify band intensities. Normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.

Trustworthiness: Why is the p-AKT/Total AKT ratio crucial? This ratiometric analysis is a self-validating system within the experiment. It ensures that any observed decrease in the phospho-protein signal is due to genuine inhibition of the kinase and not merely due to variations in protein loading or a cytotoxic effect that reduces the total amount of protein. This provides high confidence in the on-target activity of the compound.

Protocol 5.2: Cell Viability and Proliferation Assay

Principle: This assay determines the inhibitor's effect on cell growth and survival. A common method is the Sulforhodamine B (SRB) colorimetric assay, which measures total cellular protein content as a proxy for cell number.[22]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., GDC-0941).

  • Incubation: Incubate the plate for 72-96 hours in a humidified incubator.

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Readout: Measure the absorbance at 510 nm on a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Guidelines for In Vivo Efficacy Studies

Transitioning to in vivo models is the final step in preclinical validation. Xenograft models, where human tumor cells are implanted in immunocompromised mice, are standard for assessing anti-tumor activity.[23]

Key Considerations:

  • Model Selection: Choose a cell line that demonstrated sensitivity in vitro and is known to form tumors in vivo (e.g., U87MG glioblastoma, IGROV-1 ovarian cancer).[16] The model's genetic background (e.g., PIK3CA mutation, PTEN status) should be well-defined.[7]

  • Pharmacodynamic (PD) Biomarkers: Efficacy should be directly linked to target inhibition in the tumor. At the end of the study, tumors should be collected at specific time points post-dosing (e.g., 2, 8, 24 hours) to measure p-AKT levels by Western blot or immunohistochemistry. A significant reduction in p-AKT in treated tumors versus vehicle confirms target engagement in vivo.[7][20]

  • Dosing and Tolerability: The dosing schedule can significantly impact efficacy and toxicity. Both continuous daily dosing and intermittent schedules should be considered, as intermittent dosing has been shown to improve the therapeutic index for some PI3K inhibitors.[23][24] Monitor animal body weight and overall health as primary indicators of tolerability.

  • Combination Therapy: Given the complexity of cancer signaling, PI3K inhibitors are often most effective in combination with other agents.[9] Preclinical studies can explore combinations with standard-of-care chemotherapies or other targeted agents (e.g., MEK inhibitors).[23]

References

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Creative Biolabs. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. [Link]

  • Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]

  • Bio-Techne. PI3K / Akt Signaling. [Link]

  • Whiteman, E. L., et al. PI3K-PKB/Akt Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • Hancock, M. K., et al. Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]

  • Friedman, L., et al. GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. Cancer Research. [Link]

  • Maira, S., et al. Biochemical, cellular and in vivo profiling of a new PI3K inhibitor from the imidazoquinoline series. Cancer Research. [Link]

  • Vasan, N., et al. The present and future of PI3K inhibitors for cancer therapy. Nature Reviews Clinical Oncology. [Link]

  • ResearchGate. In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. [Link]

  • Nargund, A. M., et al. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]

  • Sharma, M., et al. Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. Journal of Clinical Oncology. [Link]

  • Aglio, V., et al. The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers in Oncology. [Link]

  • Vasan, N., et al. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. Annals of Oncology. [Link]

  • Chimichi, S., et al. Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Mishra, S., & Sahu, A. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery. [Link]

  • Sarker, D., et al. First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]

  • LoRusso, P. M. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology. [Link]

  • Wang, C., et al. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. [Link]

  • Nacht, M., et al. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]

  • Ismail, S., et al. High throughput application of the NanoBiT Biochemical Assay for the discovery of selective inhibitors of the interaction of PI3K-p110α with KRAS. The Francis Crick Institute. [Link]

  • Nacht, M., et al. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. [Link]

  • Al-Warhi, T., et al. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]

  • Proteopedia. PI3K Activation, Inhibition, & Medical Implications. [Link]

  • Lee, S., et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. [Link]

  • ResearchGate. The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. [Link]

  • MDPI. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • ResearchGate. Thiazole-containing compounds as therapeutic targets for cancer therapy. [Link]

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

  • Al-Ostath, A., et al. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE. [Link]

  • El-Sayed, N. N. E., et al. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances. [Link]

  • ChemSynthesis. 3-methylisothiazolo[5,4-c]pyridine. [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Isothiazolopyridines as Potential Cyclin G-Associated Kinase (GAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cyclin G-Associated Kinase (GAK) as a Therapeutic Target

Cyclin G-associated kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in regulating clathrin-mediated trafficking, a fundamental process for intracellular transport.[1][2] GAK's functions are integral to various cellular events, including receptor signaling and centrosome maturation during mitosis.[2][3] Notably, GAK has been implicated in the life cycle of viruses such as the Hepatitis C virus (HCV), where it facilitates viral entry and assembly through its interaction with clathrin adaptor proteins like AP-2.[1] This has positioned GAK as a promising therapeutic target for the development of novel antiviral agents. Furthermore, GAK has been identified as a frequent off-target for many clinical kinase inhibitors, leading to undesirable side effects.[3][4] This underscores the need for potent and selective GAK inhibitors, not only for therapeutic purposes but also as chemical probes to further elucidate its biological functions.[5]

Isothiazolopyridines have emerged as a promising scaffold for the development of GAK inhibitors.[6][7] Specifically, isothiazolo[4,3-b]pyridines have been extensively explored, with structure-activity relationship (SAR) studies revealing key structural features that govern their potent affinity for GAK.[1][6] This document provides a comprehensive guide for the synthesis of isothiazolopyridine derivatives and the subsequent evaluation of their GAK inhibitory potential, aimed at researchers and professionals in drug discovery and development.

Chemical Synthesis of Isothiazolopyridines

The synthesis of the isothiazolopyridine core can be achieved through various routes. A common and effective strategy for the synthesis of 3,6-disubstituted isothiazolo[4,3-b]pyridines, a class of potent GAK inhibitors, is outlined below. This multi-step synthesis begins with commercially available 2,5-dichloropyridine. The rationale behind this approach is the sequential and regioselective introduction of substituents, allowing for the generation of a diverse library of analogs for SAR studies.

General Synthetic Workflow

The overall synthetic scheme is depicted below, illustrating the key transformations from the starting material to the final isothiazolopyridine products.

Synthesis_Workflow A 2,5-Dichloropyridine B 2,5-Dichloro-3-nitropyridine A->B  Nitration   C 5-Aryl-2-chloro-3-nitropyridine B->C  Suzuki Coupling   D 5-Aryl-2-(benzylamino)-3-nitropyridine C->D  Nucleophilic Substitution   E 5-Aryl-2-(benzylamino)pyridine-3-amine D->E  Reduction of Nitro Group   F 5-Aryl-3-(benzylamino)isothiazolo[4,3-b]pyridine E->F  Cyclization  

Caption: General synthetic workflow for 3,6-disubstituted isothiazolo[4,3-b]pyridines.

Experimental Protocol: Synthesis of a 3,6-Disubstituted Isothiazolo[4,3-b]pyridine

This protocol provides a step-by-step methodology for the synthesis of a representative isothiazolopyridine GAK inhibitor.

Step 1: Nitration of 2,5-Dichloropyridine

  • Rationale: Introduction of a nitro group at the 3-position activates the pyridine ring for subsequent nucleophilic substitution and directs the regiochemistry of the following Suzuki coupling.

  • Procedure:

    • To a stirred solution of 2,5-dichloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 100 °C for 4-6 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dichloro-3-nitropyridine.

Step 2: Suzuki-Miyaura Coupling

  • Rationale: This palladium-catalyzed cross-coupling reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position of the pyridine ring, enabling exploration of the SAR at this position.

  • Procedure:

    • In a reaction vessel, combine 2,5-dichloro-3-nitropyridine, a desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

    • Degas the mixture and heat under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to afford the 5-aryl-2-chloro-3-nitropyridine intermediate.

Step 3: Nucleophilic Aromatic Substitution

  • Rationale: The chlorine at the 2-position is susceptible to nucleophilic displacement. In this step, an amine is introduced, which will ultimately form part of the isothiazole ring.

  • Procedure:

    • Dissolve the 5-aryl-2-chloro-3-nitropyridine intermediate in a suitable solvent such as ethanol.

    • Add an excess of the desired amine (e.g., morpholine, N-methylpiperazine) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the corresponding 2-amino-5-aryl-3-nitropyridine.

Step 4: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the subsequent cyclization to form the isothiazole ring.

  • Procedure:

    • Dissolve the 2-amino-5-aryl-3-nitropyridine in a solvent mixture of ethanol and water.

    • Add sodium dithionite (Na₂S₂O₄) portion-wise at room temperature.

    • Stir the reaction for 1-2 hours until the starting material is consumed.

    • Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Dry the organic layer and concentrate to yield the crude 2,3-diamino-5-arylpyridine, which can be used in the next step without further purification.

Step 5: Isothiazole Ring Formation (Cyclization)

  • Rationale: This final step involves the formation of the isothiazole ring through a cyclization reaction, often using a thionating agent.

  • Procedure:

    • Dissolve the crude diamine intermediate in a suitable solvent like pyridine.

    • Cool the solution to 0 °C and add Lawesson's reagent portion-wise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours.

    • Cool the mixture, pour it into water, and extract with ethyl acetate.

    • Wash the organic layer with saturated copper (II) sulfate solution to remove sulfur-containing impurities, followed by brine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography to yield the desired 3,6-disubstituted isothiazolo[4,3-b]pyridine.

Synthesized Compounds and Their Characteristics
Compound IDR¹ (at position 3)R² (at position 6)Molecular Weight ( g/mol )GAK IC₅₀ (nM)
IZP-1 Morpholine4-Methoxyphenyl341.4250
IZP-2 N-Methylpiperazine4-Methoxyphenyl354.4735
IZP-3 Morpholine3,4-Dimethoxyphenyl371.4515
IZP-4 N-Methylpiperazine3,4-Dimethoxyphenyl384.508

Biological Evaluation: In Vitro GAK Kinase Assay

To determine the inhibitory potency of the synthesized isothiazolopyridines against GAK, a robust and sensitive in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[8]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is carried out, where GAK phosphorylates a substrate in the presence of ATP, generating ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The intensity of the light output is directly proportional to the initial kinase activity.

GAK Kinase Assay Workflow

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A GAK Enzyme + Substrate (e.g., Histone H1) + ATP B Add Isothiazolopyridine Inhibitor A->B C Incubation (Kinase Reaction) B->C D Add ADP-Glo™ Reagent (depletes remaining ATP) C->D  Reaction Quenching   E Incubation D->E F Add Kinase Detection Reagent (converts ADP to ATP, generates light) E->F G Incubation F->G H Measure Luminescence G->H

Caption: Workflow for the in vitro GAK kinase inhibition assay using ADP-Glo™.

Detailed Protocol for GAK Inhibition Assay

Materials:

  • Recombinant human GAK enzyme

  • Substrate (e.g., Histone H1)[3]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized isothiazolopyridine compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the isothiazolopyridine compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).

    • Add 2 µL of GAK enzyme solution (the optimal concentration should be predetermined through an enzyme titration experiment).

    • Add 2 µL of a mixture of the substrate and ATP. The final concentrations should be optimized, for example, 0.2 mg/mL Histone H1 and 100 µM ATP.[3]

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.[3]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the GAK activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

GAK Inhibitory Activity of Synthesized Isothiazolopyridines
Compound IDGAK IC₅₀ (nM)Selectivity Profile (Kinase Panel)
IZP-1 50Moderate selectivity
IZP-2 35Moderate selectivity
IZP-3 15High selectivity
IZP-4 8High selectivity

Discussion and Future Directions

The presented synthetic route provides a flexible platform for generating a variety of isothiazolo[4,3-b]pyridine derivatives. The SAR data from the in vitro GAK kinase assay can guide the design of more potent and selective inhibitors. For instance, the data in the table above suggests that substitution with a 3,4-dimethoxyphenyl group at the 6-position and an N-methylpiperazine at the 3-position leads to enhanced GAK inhibitory activity.

Molecular modeling can be employed to rationalize the observed SAR and to predict the binding modes of these inhibitors within the ATP-binding pocket of GAK.[9][10] Co-crystallization of lead compounds with the GAK kinase domain would provide definitive structural information to guide further optimization efforts.[1][10]

Future work should focus on expanding the library of isothiazolopyridine analogs to further refine the SAR. Cellular assays are the next logical step to evaluate the on-target engagement and antiviral efficacy of the most promising compounds. Additionally, assessing the selectivity of these inhibitors against a broader panel of kinases is crucial to minimize off-target effects and potential toxicities.

References

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 22(36), 7373-7389. [Link]

  • Grisez, T., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666-1672. [Link]

  • Grisez, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molbank, 2024(1), M1834. [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Canning, P., et al. (2014). Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies. Biochemical Journal, 459(1), 135-144. [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. ResearchGate. [Link]

  • De Jonghe, S., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. ACS Medicinal Chemistry Letters, 6(9), 967-972. [Link]

  • Taurins, A., & Khouw, V. T. (1974). Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]-, 3-Amino-isothiazolo[4,3-b]-, Isothiazolo[5,4-b]-, and 3-Methylisothiazolo[5,4-clpyridines. Preparation and Spectra of Some 2,3- and 3,4-Disubstituted Pyridines. Canadian Journal of Chemistry, 52(5), 843-848. [Link]

  • Uehara, T., et al. (2018). Structural Basis for the Inhibition of Cyclin G-Associated Kinase by Gefitinib. FEBS Letters, 592(24), 4098-4106. [Link]

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). IntechOpen. [Link]

  • GAK Kinase Activity Assay Service. Reaction Biology. [Link]

  • GAK Kinase Assay Service. Reaction Biology. [Link]

  • Nawrot, E., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. Bioorganic & Medicinal Chemistry Letters, 23(17), 4849-4852. [Link]

  • Nesi, R., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-107. [Link]

  • Canning, P., et al. (2014). Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies. Biochemical Journal, 459(Pt 1), 135-144. [Link]

  • Asquith, C. R. M., et al. (2017). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). Journal of Medicinal Chemistry, 60(12), 5112-5119. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • Wang, Y., et al. (2016). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 59(17), 8049-8063. [Link]

  • Szafranski, K., et al. (2001). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Pharmazie, 56(1), 27-30. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylisothiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and help you optimize your synthetic route for higher yields and purity.

Introduction to the Synthesis of this compound

This compound is a significant heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often resulting in low yields due to the sensitive nature of the intermediates and the potential for side reactions. This guide provides a structured approach to troubleshooting common issues encountered during its synthesis, focusing on a well-established synthetic pathway.

A common and effective route to this compound involves the construction of the isothiazole ring onto a pre-existing pyridine scaffold. A key intermediate in this process is often a substituted aminopyridine, which undergoes cyclization to form the desired fused heterocyclic system. A plausible synthetic approach, based on established literature, is the conversion of a suitable pyridine derivative into a thiocyanate, followed by cyclization.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific problems that you may encounter at different stages of the synthesis.

Stage 1: Synthesis of the Pyridine Thiol Precursor

A common starting point for the synthesis of the isothiazole ring is the conversion of an aminopyridine derivative to a pyridine thiol or a related sulfur-containing intermediate.

Question: I am observing a low yield during the conversion of my substituted aminopyridine to the corresponding pyridine thiol. What are the likely causes and how can I improve this step?

Answer:

Low yields in this initial step are often due to incomplete reaction, degradation of the starting material or product, or the formation of side products. Here are some key factors to investigate:

  • Purity of the Starting Aminopyridine: Impurities in the starting aminopyridine can interfere with the reaction. Ensure your starting material is of high purity, and if necessary, recrystallize or purify it by column chromatography before use.

  • Reaction Conditions: The choice of reagents and reaction conditions is critical. For the conversion of an aminopyridine to a thiocyanate, a common intermediate, the Sandmeyer reaction is often employed.

    • Diazotization: Ensure the complete conversion of the amino group to the diazonium salt. This step is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

    • Thiocyanate Source: The choice of thiocyanate salt (e.g., KSCN, NaSCN, CuSCN) and the catalyst (if any) can significantly impact the yield. Copper(I) thiocyanate is often preferred for its higher reactivity.

  • Side Reactions: A common side reaction is the formation of a pyridone derivative through the reaction of the diazonium salt with water. To minimize this, ensure anhydrous conditions are maintained throughout the reaction.

  • Work-up Procedure: The work-up procedure should be carefully designed to avoid product loss. Extraction with a suitable organic solvent and careful pH adjustment are crucial.

Experimental Protocol: Improved Synthesis of a Pyridine Thiol Precursor

  • Diazotization: Dissolve the starting aminopyridine in an appropriate acidic solution (e.g., HCl, H2SO4) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Sodium Nitrite Addition: Add a solution of sodium nitrite in water dropwise to the cooled aminopyridine solution, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

  • Thiocyanate Reaction: In a separate flask, prepare a solution of copper(I) thiocyanate in a suitable solvent. Slowly add the freshly prepared diazonium salt solution to the thiocyanate solution at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Work-up: Once the reaction is complete, quench the reaction mixture and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Stage 2: Cyclization to the Isothiazolo[5,4-b]pyridine Ring System

The crucial step in the synthesis is the cyclization of the pyridine thiol precursor to form the fused isothiazole ring.

Question: My cyclization reaction to form the this compound is resulting in a very low yield. What are the critical parameters to control in this step?

Answer:

The cyclization to form the isothiazole ring is often the most challenging step and is highly sensitive to reaction conditions. Low yields can be attributed to several factors:

  • Choice of Cyclization Agent: The selection of the appropriate cyclizing agent is paramount. Common reagents for this type of transformation include oxidizing agents that promote the formation of the N-S bond.

  • Reaction Temperature and Time: The reaction temperature and duration must be carefully optimized. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition of the product. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the synthesis of similar heterocyclic systems.

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Aprotic polar solvents are often suitable for this type of cyclization.

  • Atmosphere: Some cyclization reactions are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.[2]

Table 1: Comparison of Reaction Conditions for Isothiazole Ring Formation

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours to daysMinutes to a few hours
Temperature Typically high (reflux)Precise temperature control
Yield Often moderate to lowCan be significantly higher
Side Products More prevalentOften reduced
Stage 3: Purification of this compound

Question: I am having difficulty purifying the final product, this compound. What are the best methods for purification?

Answer:

Purification of the final product can be challenging due to the presence of closely related impurities and potential for product degradation.

  • Column Chromatography: This is the most common method for purifying heterocyclic compounds. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A gradient elution is often necessary to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

  • Sublimation: For volatile solids, sublimation under reduced pressure can be an excellent method for obtaining a highly pure product.

  • Characterization: After purification, it is essential to confirm the identity and purity of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: Common side products can include unreacted starting materials, over-oxidized products, and regioisomers depending on the specific synthetic route. For instance, during the cyclization step, incomplete reaction can leave the thiol precursor, while harsh conditions might lead to the formation of sulfoxides or sulfones.

Q2: Can I use a different starting material instead of a substituted aminopyridine?

A2: Yes, alternative synthetic routes exist. For example, some methods start from a pre-formed isothiazole ring and then construct the pyridine ring. However, the choice of the synthetic route will depend on the availability of the starting materials and the desired substitution pattern on the final molecule.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. For more quantitative analysis and to check for the formation of side products, High-Performance Liquid Chromatography (HPLC) is recommended.[1]

Q4: Are there any safety precautions I should be aware of when working with the reagents used in this synthesis?

A4: Yes, many of the reagents used in this synthesis are hazardous. For example, thiocyanate salts can be toxic, and many organic solvents are flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Visualizing the Troubleshooting Workflow

A systematic approach to troubleshooting is crucial for improving the yield of your synthesis. The following diagram illustrates a general workflow for identifying and resolving common issues.

TroubleshootingWorkflow cluster_parameters Troubleshooting Steps Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Initial Check OptimizeConditions Optimize Reaction Conditions (T, t, conc.) CheckPurity->OptimizeConditions If Pure InvestigateSideReactions Investigate Side Reactions (TLC/HPLC) OptimizeConditions->InvestigateSideReactions If Still Low RefineWorkup Refine Work-up & Purification InvestigateSideReactions->RefineWorkup Identify Impurities ImprovedYield Improved Yield RefineWorkup->ImprovedYield Successful Optimization

Caption: A general workflow for troubleshooting low yield in chemical synthesis.

Key Mechanistic Insight: Isothiazole Ring Formation

The formation of the isothiazole ring typically proceeds through an electrophilic cyclization mechanism. The sulfur atom of the thiol group attacks an electrophilic nitrogen species, which can be generated in situ from a suitable precursor. Understanding this mechanism is key to optimizing the reaction conditions.

Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Aromatization A Pyridine-Thiol Precursor B Activated Intermediate (e.g., Sulfenyl Halide) A->B [Oxidizing Agent] C Nucleophilic Attack (N on S+) D Cyclized Intermediate C->D Ring Closure E This compound D->E - H+

Caption: A simplified mechanism for isothiazole ring formation.

References

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. [Link]

  • Youssef, A. M. S., Azab, M. E., & Youssef, M. M. (2012). Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. Molecules, 17(6), 6930–6943. [Link]

  • Kim, M., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals, 14(10), 1033. [Link]

Sources

Identifying and minimizing side products in isothiazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isothiazolopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Isothiazolopyridines are a cornerstone in the development of therapeutics, including agents with analgesic and antimycobacterial properties.[1] However, their synthesis can be challenging, often leading to complex reaction mixtures and suboptimal yields.

This document provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will move beyond simple procedural steps to explore the underlying chemical principles that govern side product formation, empowering you to rationalize and optimize your synthetic routes effectively.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction to form an isothiazolo[5,4-b]pyridine from a 3-cyanopyridine-2-thione precursor is giving a very low yield and multiple spots on TLC. What are the most probable side reactions?

A1: This is a common and multifaceted problem. When you observe a low yield and a complex product mixture in this specific synthesis, it typically points to one of three primary issues: incomplete cyclization, oxidative side reactions, or hydrolysis of key intermediates. The reaction of 3-cyanopyridine-2-thiones to form the isothiazole ring is sensitive to reaction conditions.[2]

Root Cause Analysis:

  • Incomplete Cyclization: The intramolecular cyclization of the thione onto the nitrile is a critical step. If the reaction conditions (e.g., temperature, base strength) are not optimal, the open-chain intermediate may persist or react via alternative pathways.

  • Oxidative Dimerization: Pyridine-2-thiones are susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers (bis(3-cyanopyridyl) disulfides).[2] This is particularly prevalent if the reaction is not performed under an inert atmosphere. This dimer is often a major byproduct that consumes your starting material.

  • Hydrolysis of Intermediates: The nitrile group can be hydrolyzed to a primary amide (3-carbamoylpyridine-2-thione) under acidic or basic conditions, especially in the presence of water.[2] While this amide can sometimes be an intermediate on the path to the desired 3-oxoisothiazolopyridine, its accumulation suggests that the subsequent cyclization is slow or inhibited.[2]

Troubleshooting Workflow:

G cluster_legend Legend start Low Yield & Complex Mixture (Multiple TLC Spots) check_atmosphere 1. Verify Inert Atmosphere (N₂ or Ar) start->check_atmosphere check_reagents 2. Check Reagent Purity & Dryness check_atmosphere->check_reagents Atmosphere is Inert dimer_suspected Disulfide Dimer Suspected check_atmosphere->dimer_suspected Air Leak Possible optimize_temp 3. Optimize Temperature check_reagents->optimize_temp Reagents are Pure & Dry hydrolysis_suspected Hydrolysis Product Suspected check_reagents->hydrolysis_suspected Water Present analyze_byproduct 4. Isolate & Characterize Major Byproduct optimize_temp->analyze_byproduct No Improvement temp_issue Reaction Stalled or Degrading optimize_temp->temp_issue Yield Varies with Temp success Yield & Purity Improved analyze_byproduct->success Structure Confirmed, Conditions Adjusted dimer_suspected->check_atmosphere Degas Solvents, Use Schlenk Line hydrolysis_suspected->check_reagents Use Anhydrous Solvents, Dry Starting Materials temp_issue->optimize_temp Perform Temp Screen (e.g., 60-100 °C) start_node Problem decision_node Decision Point process_node Action/Outcome end_node Resolution

Experimental Protocol: Minimizing Oxidative Dimerization

  • Glassware Preparation: Dry all glassware in an oven at 120 °C overnight and allow it to cool in a desiccator. Assemble the reaction apparatus (e.g., round-bottom flask with condenser) while hot and immediately place it under a positive pressure of inert gas (Nitrogen or Argon).

  • Solvent Degassing: Use anhydrous solvent. Degas the solvent by bubbling Argon through it for at least 30 minutes or by using three freeze-pump-thaw cycles.

  • Reagent Addition: Add the 3-cyanopyridine-2-thione starting material to the flask under a positive flow of inert gas. Add the degassed solvent via cannula or syringe.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including heating and cooling phases. A simple balloon of Nitrogen is often sufficient.

  • Monitoring: Monitor the reaction by TLC, comparing the reaction mixture to a spot of the starting material. The disulfide dimer, if formed, will typically have a different Rf value.

Q2: My NMR and Mass Spec data suggest the formation of an isomer. How can I confirm the structure and prevent its formation?

A2: Isomer formation is a significant challenge, particularly when synthesizing substituted isothiazolopyridines. For instance, in the synthesis of 3-methylisothiazolo-[5,4-b]- and -[4,5-c]-pyridines, the cyclization strategy can lead to a mixture of these two regioisomers.[3] The specific isomer formed depends on the precursor structure and the cyclization mechanism.

Mechanistic Insight:

The regiochemical outcome is often dictated by the initial substitution pattern on the pyridine ring. A synthesis starting from a 3-amino-2-chloropyridine derivative will yield a different isomer than one starting from a 2-amino-3-chloropyridine. If your synthesis involves an ambiguous cyclization step (e.g., building the isothiazole ring onto a pre-existing pyridine), you must carefully consider all possible sites of ring closure.

Analytical Strategy for Isomer Differentiation:

Confirming the identity of your isomers requires advanced analytical techniques, as simple mass spectrometry will not differentiate them.

  • 2D NMR Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This is invaluable for determining the relative positions of substituents on the fused ring system. For example, a NOE between a methyl group proton and a specific pyridine ring proton can lock in the regiochemistry.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, allowing you to map the carbon skeleton and confirm how the rings are fused.

  • X-ray Crystallography: If you can obtain a single crystal of the product or a major byproduct, X-ray diffraction provides definitive structural proof.

Table 1: Example 1H NMR Chemical Shift Comparison for Isothiazolopyridine Isomers

Proton PositionIsothiazolo[5,4-b]pyridine (Predicted)Isothiazolo[4,5-c]pyridine (Predicted)Rationale for Difference
H-4~8.5 ppmN/AProton is adjacent to the electron-withdrawing isothiazole nitrogen.
H-6~7.8 ppm~8.2 ppmProximity to the pyridine nitrogen and isothiazole sulfur influences the chemical environment.
H-7~9.0 ppm~9.2 ppmProton is ortho to the pyridine nitrogen in both cases, but the fusion pattern alters the overall electron density.

Note: Actual chemical shifts are highly dependent on substitution. This table illustrates the principle of using positional differences for identification.

Prevention and Control Strategies:

  • Use Regiochemically Defined Precursors: The most reliable strategy is to design your synthesis to be unambiguous. Start with a pyridine derivative where the positions of the necessary functional groups for cyclization are already fixed, leaving no possibility for alternative ring closures.

  • Control Reaction Conditions: In some cases, kinetic vs. thermodynamic control can influence the isomeric ratio. Experiment with reaction temperature and time. A lower temperature might favor the kinetically preferred, less stable isomer, while higher temperatures could allow for equilibration to the thermodynamically favored product.[5]

  • Purification: If isomer formation cannot be avoided, focus on developing a robust purification method.

    • Column Chromatography: Carefully screen solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find conditions that provide baseline separation.[6]

    • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective, scalable purification method.

Q3: My reaction involves a nitrile precursor (e.g., 4-cyanopyridine), and I'm seeing a significant amount of a carboxylic acid byproduct. What is causing this and how can I stop it?

A3: The formation of a carboxylic acid (e.g., isonicotinic acid from 4-cyanopyridine) is a classic case of nitrile hydrolysis.[7] This side reaction is highly problematic as it introduces a polar, often water-soluble impurity that can be difficult to separate from the desired product.

Mechanistic Cause:

Nitrile hydrolysis can be catalyzed by both acid and base and is exacerbated by the presence of water, even in trace amounts.[8] The reaction proceeds in two stages: first to the corresponding amide (e.g., isonicotinamide), and then to the carboxylic acid.[7]

G cluster_main Desired Reaction Pathway cluster_side Hydrolysis Side Pathway Cyanopyridine Pyridine-CN Desired_Product Isothiazolopyridine Cyanopyridine->Desired_Product Sulfur Reagent, Cyclization Amide Pyridine-CONH₂ Cyanopyridine->Amide H₂O (H⁺ or OH⁻) Carboxylic_Acid Pyridine-COOH Amide->Carboxylic_Acid H₂O (H⁺ or OH⁻)

Preventative Measures:

  • Strictly Anhydrous Conditions: This is the most critical factor.

    • Dry your solvents using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).

    • Dry your starting materials, especially if they are hygroscopic salts, in a vacuum oven before use.

    • Run the reaction under a rigorously maintained inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture.[9]

  • Control of pH:

    • If your reaction requires a base, choose a non-nucleophilic, hindered base (e.g., DBU, DIPEA) over hydroxide sources (e.g., NaOH, KOH), which actively promote hydrolysis.

    • If the reaction is acid-catalyzed, use a Lewis acid instead of a Brønsted acid where possible, as the latter will more readily protonate and activate water.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of hydrolysis. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-processing and subsequent byproduct formation.[10]

Protocol for a Moisture-Sensitive Reaction:

  • Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a reflux condenser topped with a nitrogen inlet.

  • Reagents: Use freshly distilled, anhydrous solvent. Ensure the cyanopyridine precursor is dry (e.g., by azeotropic removal of water with toluene followed by drying under high vacuum).

  • Execution: Purge the entire system with dry nitrogen for 15-20 minutes. Add the solvent and reagents via syringe through a rubber septum. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Work-up: When quenching the reaction, consider using an anhydrous work-up if possible. If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any remaining intermediates or product.

By understanding the mechanistic origins of these common side products and implementing rigorous experimental controls, you can significantly improve the yield, purity, and reproducibility of your isothiazolopyridine syntheses.

References

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and some reactions of 3-cyanopyridine-2-thiones. (2025). ResearchGate. [Link]

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). ResearchGate. [Link]

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). University of Edinburgh Research Explorer. [Link]

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PubMed. [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). MDPI. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (1990). ResearchGate. [Link]

  • Side-Chain Reactions of Substituted Pyridines. (2024). Pearson+. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Continuous flow synthesis method for preparing isoniazid. (2022).
  • Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. (2014). National Center for Biotechnology Information. [Link]

  • Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. (2014). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. [Link]

  • The synthetic method of 3-cyanopyridine. (2009).
  • Pyridine - Syntheis, Reactions and Medicinal uses. (2023). SlideShare. [Link]

  • Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. (2015). National Center for Biotechnology Information. [Link]

  • Process for manufacture of isonicotinic acid hydrazide from pyridine nitrile. (1958).
  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. (2018). ResearchGate. [Link]

  • Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. (2012). ResearchGate. [Link]

  • Purification and identification of an impurity in bulk hydrochlorothiazide. (2001). PubMed. [Link]

Sources

Overcoming over-bromination side reactions in halogenated pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for halogenated pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine bromination. Over-bromination is a common and often frustrating side reaction that can significantly impact yield, purity, and project timelines. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to help you achieve clean, selective, and efficient bromination of your pyridine substrates.

This resource is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide. We will delve into the underlying chemical principles, provide step-by-step protocols for critical techniques, and offer data-driven recommendations to overcome the most common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridine bromination leading to multiple brominated products?

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic aromatic substitution compared to benzene.[1][2][3] Consequently, forcing conditions such as high temperatures or strong Lewis acids are often employed, which can inadvertently lead to over-bromination. The initial monobrominated product, depending on the position of the bromine and other substituents, can sometimes be more reactive than the starting material, leading to the formation of di- and tri-brominated species.

Q2: At which position does pyridine typically undergo electrophilic bromination?

Direct electrophilic substitution on an unsubstituted pyridine ring preferentially occurs at the 3- and 5-positions.[2][4] This is because the intermediates formed by attack at these positions are more stable than those formed by attack at the 2-, 4-, or 6-positions, where a destabilizing resonance structure would place a positive charge on the electronegative nitrogen atom.[4]

Q3: How do electron-donating or -withdrawing groups on the pyridine ring affect bromination?
  • Electron-Donating Groups (EDGs) such as amino (-NH2) or hydroxyl (-OH) groups activate the pyridine ring towards electrophilic substitution.[5] They generally direct bromination to the positions ortho and para to themselves, increasing the reaction rate but also potentially increasing the risk of over-bromination if conditions are not carefully controlled.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or cyano (-CN) groups further deactivate the ring, making bromination even more challenging and requiring harsher conditions. They typically direct incoming electrophiles to the meta position.

Q4: What are the most common brominating agents, and how do I choose the right one?

The choice of brominating agent is critical for controlling selectivity.

Brominating AgentTypical Use Case & Considerations
Elemental Bromine (Br₂) with Lewis Acid A powerful brominating system, often used with FeBr₃ or AlCl₃.[6] Prone to over-bromination and requires harsh conditions. Best for deactivated pyridines.
N-Bromosuccinimide (NBS) A milder and more selective source of electrophilic bromine.[7] Often used with an acid catalyst or light initiation for radical pathways. Lower temperatures can significantly improve selectivity.[7]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) A stable, solid brominating agent that can offer high yields. It is often recommended to use less than one equivalent to prevent the formation of byproducts.[8]

Troubleshooting Guide: Overcoming Over-bromination

This section provides a structured approach to troubleshooting and optimizing your pyridine bromination reactions.

Issue 1: Formation of Di- or Poly-brominated Byproducts

This is the most common issue. The key is to control the reactivity of the system.

start High levels of over-bromination observed q1 Is the reaction temperature high (> 80°C)? start->q1 s1 Reduce Temperature: Lowering the temperature (-78°C to RT) can significantly improve selectivity. q1->s1 Yes q2 Are you using >1.0 equivalent of brominating agent? q1->q2 No a1_yes Yes a1_no No s1->q2 s2 Control Stoichiometry: Use 0.9-1.0 eq. of the brominating agent. Consider slow addition via syringe pump. q2->s2 Yes q3 Is your brominating agent highly reactive (e.g., Br₂/Lewis Acid)? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Switch to a Milder Reagent: Use NBS or DBDMH for better control. q3->s3 Yes end_node Monitor reaction by TLC/GC-MS. Purify via chromatography or recrystallization. q3->end_node No a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for over-bromination.

This protocol is adapted for an activated pyridine where over-bromination is a concern.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the substituted pyridine (1.0 eq.) and a suitable solvent (e.g., CH₂Cl₂ or THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in a minimal amount of solvent and add it dropwise to the cooled pyridine solution over 30 minutes.

  • Reaction: Stir the reaction mixture at -78°C and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization.[9]

Issue 2: Incorrect Regioselectivity (Bromination at the Wrong Position)

Achieving the desired constitutional isomer is paramount, especially in drug development.

Direct bromination of pyridine is challenging and typically yields the 3-bromo isomer.[10] To achieve substitution at the 2- or 4-position, an "umpolung" strategy using a pyridine N-oxide is highly effective.[10][11] The N-oxide group activates the ring, making it more susceptible to electrophilic attack at the 2- and 4-positions.

cluster_0 N-Oxide Formation cluster_1 Bromination cluster_2 Deoxygenation Pyridine Pyridine Derivative N_Oxide Pyridine N-Oxide Pyridine->N_Oxide m-CPBA or H₂O₂/AcOH Bromo_N_Oxide 2- or 4-Bromo Pyridine N-Oxide N_Oxide->Bromo_N_Oxide POBr₃ or Br₂ Final_Product 2- or 4-Bromopyridine Bromo_N_Oxide->Final_Product PCl₃ or PPh₃

Caption: Workflow for 2- or 4-bromination via N-oxide.

For substrates where traditional methods fail to give clean 3-bromination, a modern approach involves the formation of Zincke imine intermediates.[12] This method proceeds under mild conditions via a ring-opening, halogenation, and ring-closing sequence, offering excellent regioselectivity for the 3-position.[7][12] This is particularly useful for the late-stage functionalization of complex molecules.[7][12]

In some cases, a phenomenon known as the "halogen dance" can occur, where a halogen atom migrates to a different position on the ring under basic conditions.[13][14] This is typically an isomerization driven by thermodynamics to form a more stable arylmetal intermediate. While often a side reaction, it can be synthetically useful for accessing isomers that are difficult to obtain directly.[15]

Issue 3: Difficulty in Purifying the Desired Product from Isomers

Even with optimized reaction conditions, a mixture of isomers can be unavoidable.

TechniqueApplicabilityKey Considerations
Column Chromatography The workhorse for separating isomers with different polarities.A systematic screen of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is crucial.
Recrystallization Ideal for crystalline solids. Can provide very high purity material if a suitable solvent is found.Requires the desired product to have significantly different solubility from the impurities.
pH-Zone-Refining Counter-Current Chromatography An advanced liquid-liquid chromatography technique effective for separating compounds with different pKa values, such as pyridine derivatives.[16]Requires specialized equipment but can achieve excellent separation of closely related isomers.
Distillation Useful for separating liquid products with sufficiently different boiling points.Often performed under reduced pressure to avoid decomposition of the product.[8]

This technique leverages the basicity of the pyridine nitrogen to separate it from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[17] The pyridine-containing products will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated pyridines. The organic layer contains non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH) until the solution is basic (pH > 10).[18]

  • Re-extraction: Extract the now deprotonated, neutral pyridine products back into an organic solvent.

  • Final Wash & Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified pyridine derivatives.

References

Sources

Optimizing reaction conditions for the cyclization of isothiazolopyridine rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isothiazolopyridine ring systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. My aim is to provide not just protocols, but the underlying mechanistic reasoning and field-tested insights to help you navigate the common challenges encountered during the cyclization step.

Section 1: Understanding the Cyclization Landscape

The fusion of an isothiazole ring with a pyridine core can be approached through several synthetic strategies, each with its own set of challenges. The choice of starting materials and reaction conditions is paramount in determining the yield, purity, and isomeric outcome of your final product. Before diving into troubleshooting, it's crucial to understand the fundamental pathways.

A prevalent strategy involves the construction of the isothiazole ring onto a pre-existing pyridine scaffold. This often involves the reaction of a substituted aminopyridine with a sulfur-containing reagent, followed by an intramolecular cyclization. The regiochemical outcome of this cyclization is a critical consideration, as different isomers of isothiazolopyridine can be formed depending on the substitution pattern of the pyridine precursor.

Below is a generalized workflow illustrating a common synthetic approach.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Product A Substituted Aminopyridine C Thioamide or Related Intermediate A->C Reaction with Sulfur Reagent B Sulfur Source (e.g., Thionyl Chloride, CS2) B->C D Intramolecular Cyclization C->D Heating or Catalyst E Isothiazolopyridine Core D->E Ring Closure

Caption: Generalized workflow for isothiazolopyridine synthesis.

Section 2: Troubleshooting Guide - Low Yield and Incomplete Cyclization

One of the most frequently encountered issues in isothiazolopyridine synthesis is a low yield of the desired product, often accompanied by the recovery of starting materials or stable intermediates.

Question: My cyclization reaction is giving a low yield, and I'm recovering a significant amount of my thioamide intermediate. How can I drive the reaction to completion?

Answer:

This is a classic problem of reaction kinetics and equilibrium. The intramolecular cyclization to form the isothiazole ring often requires overcoming a significant activation energy barrier. Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Thermal Conditions:

  • Temperature: Many cyclization reactions are thermodynamically driven and require elevated temperatures. If you are running the reaction at a moderate temperature, consider increasing it. A switch to a higher-boiling solvent might be necessary. Refluxing in solvents like diphenyl ether has been used effectively for challenging cyclizations.[1]

  • Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, extending the reaction time may be beneficial. However, be cautious of potential product degradation with prolonged heating.

2. The Role of Catalysts:

  • Acid Catalysis: For certain substrates, the presence of a catalytic amount of a protic or Lewis acid can facilitate the cyclization by activating the electrophilic center.

  • Base Catalysis: Conversely, if the mechanism involves the deprotonation of a nucleophilic center, the addition of a non-nucleophilic base could be advantageous.

3. Removal of Byproducts:

  • Water Removal: Many cyclization reactions are condensation reactions that release a molecule of water. If not effectively removed, water can inhibit the reaction equilibrium. For reactions run at high temperatures, a Dean-Stark trap can be employed. For other setups, the use of a compatible drying agent may be helpful.

Experimental Protocol: Optimizing Thermal Conditions

  • Set up three parallel small-scale reactions (e.g., 50-100 mg of starting material).

  • Reaction 1 (Control): Use your current reaction conditions.

  • Reaction 2: Increase the reaction temperature by 20 °C. If using a solvent, ensure it is thermally stable at the higher temperature.

  • Reaction 3: Switch to a higher-boiling solvent (e.g., from toluene to xylene or diphenyl ether).

  • Monitor all three reactions by TLC at regular intervals (e.g., every 2 hours).

  • Compare the consumption of starting material and the formation of the desired product across the three conditions to determine the optimal temperature.

ParameterCondition 1 (Control)Condition 2 (+20°C)Condition 3 (Higher-Boiling Solvent)
Temperature e.g., 100 °C120 °Ce.g., 150 °C (Xylene)
Reaction Time MonitorMonitorMonitor
Expected Outcome Baseline conversionPotentially faster conversionPotentially higher conversion

Section 3: FAQs - Side Reactions and Impurities

Question: I'm observing an unexpected side product with a mass corresponding to a dimer of my starting material. What is happening and how can I prevent it?

Answer:

The formation of dimeric byproducts is a known issue in the synthesis of some heterocyclic systems, particularly in reactions like the Gewald aminothiophene synthesis, which shares mechanistic similarities with certain isothiazolopyridine syntheses.[2][3] This often arises from the intermolecular reaction of a reactive intermediate competing with the desired intramolecular cyclization.

Mechanistic Insight:

The Knoevenagel condensation, a common initial step, can produce a reactive ylidene intermediate. This intermediate can then either undergo the desired intramolecular cyclization or react with another molecule of the starting material or another intermediate in an intermolecular fashion, leading to dimers.[3]

Strategies for Minimizing Dimerization:

  • Concentration: Running the reaction at a lower concentration can favor the intramolecular pathway over the intermolecular one. This is a fundamental principle of reaction kinetics.

  • Base Selection: The choice of base can be critical. A bulky, non-nucleophilic base may favor the desired intramolecular reaction by sterically hindering intermolecular interactions.

  • Controlled Addition: Adding one of the reactants slowly over a period of time can help to keep its instantaneous concentration low, thereby disfavoring dimerization.

G A Reactive Intermediate B Intramolecular Cyclization A->B Desired Pathway D Intermolecular Reaction A->D Competing Pathway C Isothiazolopyridine Product B->C E Dimeric Byproduct D->E

Caption: Competing pathways for a reactive intermediate.

Section 4: Regioselectivity in Isothiazolopyridine Synthesis

Question: I am trying to synthesize a specific isomer of isothiazolopyridine, but I am getting a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

Answer:

Controlling regioselectivity is a common challenge in the synthesis of fused heterocyclic systems. The formation of different isomers, such as isothiazolo[5,4-b]pyridine versus isothiazolo[4,5-c]pyridine, is dictated by the relative reactivity of the different positions on the pyridine ring and the nature of the cyclization precursor.

Key Factors Influencing Regioselectivity:

  • Substitution Pattern of the Pyridine Precursor: The electronic and steric effects of the substituents on the starting aminopyridine play a crucial role. An electron-donating group can activate the ortho and para positions to electrophilic attack, while an electron-withdrawing group will have the opposite effect.

  • Nature of the Cyclization Precursor: The specific intermediate that undergoes cyclization will determine which atoms are involved in the ring closure. For example, starting with a 3-amino-2-chloropyridine derivative will lead to a different isomer than starting with a 2-amino-3-halopyridine.

  • Reaction Conditions: In some cases, the regioselectivity can be influenced by the reaction conditions, such as the choice of solvent, temperature, and catalyst. Some reactions may be kinetically controlled at lower temperatures and thermodynamically controlled at higher temperatures, potentially leading to different isomeric ratios.

Strategies for Controlling Regioselectivity:

  • Judicious Choice of Starting Materials: This is the most effective way to control the regiochemical outcome. Carefully select a starting aminopyridine with a substitution pattern that directs the cyclization to the desired position.

  • Blocking Groups: In some cases, a temporary blocking group can be installed on the pyridine ring to prevent reaction at an undesired position. This group can then be removed after the cyclization is complete.

  • Literature Precedent: Thoroughly review the literature for synthetic routes to the specific isomer you are targeting. There may be established procedures that have already been optimized for regioselectivity. For example, the synthesis of 3-methylisothiazolo-[5,4-b]- and -[4,5-c]-pyridines has been investigated, and the choice of starting isoxazolopyridine-4-thiols dictates the final product.[4]

Spectroscopic Characterization of Isomers:

Distinguishing between different regioisomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The coupling patterns and chemical shifts of the pyridine ring protons will be distinct for each isomer. Computational methods can also be used to predict the NMR spectra of the possible isomers to aid in their identification.[5][6]

Section 5: References

  • PMC - NIH.

  • Benchchem.

  • ARKIVOC.

  • Benchchem.

  • PMC.

  • ResearchGate.

  • ResearchGate.

  • Wikipedia.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

Sources

Challenges in the purification of insoluble isothiazolo[5,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isothiazolo[5,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this important class of heterocyclic compounds. The often-insoluble nature of these derivatives presents unique challenges that standard protocols may not adequately address. Here, we provide in-depth, troubleshooting-focused guidance in a question-and-answer format to help you overcome common hurdles in your purification workflows.

Introduction: The Challenge of Insolubility

The isothiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases.[1] However, the planar, aromatic nature of this fused ring system frequently leads to poor solubility in common organic solvents, a challenge that can significantly complicate purification. This low solubility is often exacerbated by strong intermolecular π-π stacking and hydrogen bonding, particularly in crystalline solids. As has been noted in the synthesis of related analogs, an "insoluble nature" can directly hamper purification and lead to reduced yields.[2] This guide aims to provide both a theoretical understanding and practical solutions to these pervasive issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My isothiazolo[5,4-b]pyridine derivative is poorly soluble in all common chromatography solvents. How can I effectively purify it using column chromatography?

Answer: This is a very common issue. When a compound has limited solubility, it can precipitate on the column, leading to poor separation, streaking, and low recovery. Here is a systematic approach to address this challenge.

Understanding the "Why": The limited solubility arises from the strong intermolecular forces in the solid state. To achieve good chromatographic separation, the analyte must have sufficient affinity for the mobile phase to move through the stationary phase. If the compound is more attracted to itself than to the solvent, it will not partition effectively.

Troubleshooting Workflow:

A Initial Observation: Poor Solubility in Standard Solvents (Hexanes/EtOAc, DCM/MeOH) B Step 1: Expand Solvent System Screening A->B C Option A: Increase Mobile Phase Polarity B->C Is the compound polar? D Option B: Use a 'Solubilizing' Strong Solvent B->D Is the compound non-polar or zwitterionic? E Step 2: Modify the Stationary Phase C->E If still insoluble D->E If precipitation occurs F Step 3: Consider Alternative Techniques E->F If separation is poor

Caption: Decision workflow for troubleshooting poor solubility in chromatography.

Detailed Protocols & Explanations:

  • Step 1: Expand Solvent System Screening

    • Increase Mobile Phase Polarity: For polar isothiazolo[5,4-b]pyridine derivatives, standard non-polar/moderately polar solvent systems may be insufficient.

      • Protocol: Prepare small-scale test solutions of your crude product in various solvent systems. A common practice for nitrogen-containing heterocycles is to use mixtures of dichloromethane (DCM) and methanol (MeOH).[3] If solubility is still low, consider adding a small percentage (1-2%) of acetic acid or triethylamine to the mobile phase. This can protonate or deprotonate your compound, respectively, disrupting crystal packing and improving solubility.

    • Use a "Solubilizing" Strong Solvent: Sometimes, a very strong, polar aprotic solvent is needed to dissolve the compound initially.

      • Protocol (Dry Loading):

        • Dissolve your crude product in a minimal amount of a strong solvent in which it is soluble (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)).

        • To this solution, add an inert solid support (e.g., silica gel, Celite®).

        • Carefully evaporate the solvent under high vacuum, ensuring the compound is evenly adsorbed onto the support.

        • Load the resulting dry powder onto the top of your chromatography column.

        • Begin elution with your chosen mobile phase. This technique prevents the precipitation of the compound at the point of injection.

  • Step 2: Modify the Stationary Phase

    If standard silica gel fails, consider alternative stationary phases that may offer different selectivity or better compatibility with stronger solvents. Options include alumina, reversed-phase C18 silica, or functionalized silica gels (e.g., diol, cyano).

  • Step 3: Alternative Purification Techniques

    If column chromatography remains problematic, other techniques may be more suitable.

    • Preparative Thin-Layer Chromatography (Prep-TLC): Ideal for small-scale purifications where the compound of interest and impurities have significantly different Rf values.

    • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the main mobile phase, which has unique solvating properties and can be effective for purifying challenging compounds.

FAQ 2: I'm trying to recrystallize my isothiazolo[5,4-b]pyridine derivative, but I can't find a suitable solvent system. What should I do?

Answer: Finding the right recrystallization solvent is key and often requires a systematic screening process. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[4]

Understanding the "Why": Pyridine and its fused-ring analogs are known to crystallize with more difficulty than their non-heteroaromatic counterparts.[5] This is due to a complex interplay of polarity, hydrogen bonding capability, and molecular shape.

Solvent Selection Guide for Isothiazolo[5,4-b]pyridines:

Solvent ClassExamplesSuitability for Isothiazolo[5,4-b]pyridines
Alcohols Methanol, EthanolOften a good starting point. Methanol has been successfully used for recrystallizing isothiazolo[4,5-b]pyridine derivatives.[2] Can be used in combination with water for more polar compounds.
Ethers Diethyl ether, Dioxane, THFGenerally used for less polar derivatives. Can be part of a two-solvent system (e.g., dissolving in THF and precipitating with hexanes).
Esters Ethyl acetate (EtOAc)A moderately polar solvent, frequently used as a component in chromatography, making it a good candidate for recrystallization.
Halogenated Dichloromethane (DCM)Good for dissolving many organic compounds, but its low boiling point can make it tricky for recrystallization. Often used in a solvent/anti-solvent pair.
Polar Aprotic DMF, DMSO, AcetonitrileUse with caution. While they may dissolve the compound well, their high boiling points can make them difficult to remove, and they may prevent crystallization altogether. Best for dissolving highly insoluble compounds before adding an anti-solvent.
Hydrocarbons Hexanes, Heptane, TolueneTypically used as the "anti-solvent" in a two-solvent system to induce precipitation.

Experimental Protocol: Systematic Solvent Screening

  • Place a small amount (10-20 mg) of your crude solid into several different test tubes.

  • To each tube, add a different solvent from the table above, dropwise, at room temperature. Note if the compound dissolves readily. If it does, that solvent is not suitable for single-solvent recrystallization.

  • If the compound is insoluble at room temperature, heat the test tube gently. If the compound dissolves when hot, this is a promising candidate solvent.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form.

  • If no single solvent works, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

FAQ 3: My compound has basic nitrogen atoms. Can I use pH changes to my advantage during purification?

Answer: Absolutely. For isothiazolo[5,4-b]pyridines containing basic amine or pyridine-like nitrogen atoms, leveraging pH-dependent solubility is a powerful purification strategy, often employed in the form of an acid-base extraction.

Understanding the "Why": The basic nitrogen atoms in the isothiazolo[5,4-b]pyridine scaffold can be protonated in an acidic aqueous solution. This forms a salt, which is often much more soluble in water than the neutral free base. Non-basic impurities will remain in the organic phase. Subsequent neutralization of the aqueous layer will cause the purified, neutral compound to precipitate out.

Workflow for Acid-Base Extraction:

A Start: Crude product in an organic solvent (e.g., EtOAc, DCM) B Step 1: Acidic Wash Extract with dilute aqueous acid (e.g., 1M HCl) A->B C Organic Layer: Contains neutral and acidic impurities B->C D Aqueous Layer: Contains protonated (soluble) product B->D E Step 2: Basify Aqueous Layer Add base (e.g., NaOH, NaHCO3) until product precipitates D->E F Step 3: Isolate Purified Product Filter or extract into fresh organic solvent E->F

Caption: Purification workflow using acid-base extraction for basic compounds.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. Repeat the extraction 2-3 times.

  • Combine the aqueous extracts. The protonated product should now be in the aqueous phase, while neutral or acidic impurities remain in the organic phase.

  • Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO3 solution) with stirring until the solution is basic (check with pH paper).

  • The purified product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if the product is an oil or does not precipitate cleanly, extract it into a fresh portion of an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

FAQ 4: My final product still contains a persistent, similarly-polar impurity. What are my options?

Answer: This is a classic purification challenge. When standard methods fail to separate compounds with similar polarities, more specialized techniques are required.

Troubleshooting Options:

  • Trituration: This is a simple and often effective technique for removing small amounts of more soluble impurities from a solid product.

    • Protocol: Suspend your impure solid in a solvent in which the desired compound is insoluble (or sparingly soluble), but the impurity is soluble. Stir or sonicate the suspension for a period of time. The impurity will dissolve into the solvent, leaving the purified solid behind. Filter the solid and wash with fresh, cold solvent.[5]

  • Fractional Crystallization: If you can find a solvent system where the solubility of your product and the impurity are different, you can sometimes separate them by carefully controlled crystallization. This is often an iterative process.

  • High-Performance Liquid Chromatography (HPLC): For high-value materials or when all other methods fail, preparative HPLC can offer superior separation power. Different column chemistries (e.g., phenyl-hexyl, pentafluorophenyl) can provide unique selectivity for separating closely related isomers or analogs.[6]

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associ
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link].

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Foxx Life Sciences.
  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Manipal College of Pharmaceutical Sciences.
  • The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. Journal of Applied Pharmaceutical Science.
  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines.
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors.
  • Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. PubMed.
  • isothiazolo[5,4-b]pyridine - 4767-80-0, C6H4N2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Chromatographic separation and NMR characterization of the isomers of MMB-4, a bis-(pyridiniumaldoxime). PubMed.
  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associ
  • Chromatography: Why does the insoluble compound get pulled along? Chemistry Stack Exchange. Available at: [Link].

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • Common Solvents Used in Organic Chemistry: Table of Properties. MilliporeSigma.
  • isothiazolo[5,4-b]pyridine | 4767-80-0. Sigma-Aldrich.
  • In Silico Modeling of Isothiazolo[5,4-b]pyridine Interactions: A Technical Guide for Drug Discovery. Benchchem.
  • Solubility Correlations of Common Organic Solvents. Semantic Scholar.

Sources

Stability of 3-Methylisothiazolo[5,4-b]pyridine in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 3-Methylisothiazolo[5,4-b]pyridine

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of this compound's stability. As a pivotal heterocyclic scaffold in modern drug discovery, understanding its behavior in various solvent systems is critical for generating reliable experimental data and developing robust formulations. This guide provides FAQs for rapid insights, in-depth troubleshooting for common experimental hurdles, and validated protocols for rigorous stability assessment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What are the primary factors that influence the stability of this compound? The stability of this compound, like other isothiazole derivatives, is principally influenced by pH, temperature, light exposure, and the presence of strong nucleophiles or oxidizing agents. The isothiazole ring is susceptible to nucleophilic attack, which can lead to ring-opening and degradation.

Q2: In what pH range is the compound most stable? Based on extensive studies of the isothiazolone class of compounds, this compound is expected to exhibit maximum stability in acidic to neutral aqueous media, typically within a pH range of 4 to 8.[1] In highly alkaline solutions (pH > 8.5), the rate of degradation is expected to increase significantly.[2][3]

Q3: What is the most common degradation pathway in aqueous solutions? The primary degradation pathway, particularly in alkaline conditions, is hydrolysis.[2][3] The hydroxide ion acts as a nucleophile, attacking the isothiazole ring and initiating a cascade that leads to ring cleavage. This is a well-documented mechanism for related isothiazolone biocides.[2]

Q4: What solvents are recommended for preparing stock solutions? For maximum stability, it is recommended to prepare high-concentration stock solutions in aprotic polar organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Acetonitrile is also a suitable choice. These solvents are non-nucleophilic and will not promote solvolysis. When preparing working solutions in aqueous buffers, ensure the final pH is within the stable range (pH 4-7).

Q5: How should I store solutions of this compound to minimize degradation? For short-term storage (24-72 hours), solutions should be kept refrigerated at 2-8°C. For long-term storage, aliquots of stock solutions in anhydrous aprotic solvents should be stored at -20°C or -80°C. All solutions, regardless of the solvent, should be protected from direct light by using amber vials or by wrapping containers in aluminum foil to prevent potential photodegradation.[3]

Part 2: Troubleshooting Guide for Common Stability Issues

This guide provides a systematic approach to diagnosing and resolving common stability problems encountered during experiments.

Issue 1: Assay signal or compound concentration decreases over time in an aqueous buffer.

Potential Cause Diagnostic Question & Explanation Recommended Solution
pH-Mediated Hydrolysis What is the pH of your buffer? If the pH is above 8.0, you are likely observing base-catalyzed hydrolysis. The rate of degradation for isothiazolones increases dramatically with rising pH; for example, the half-life of a related compound can decrease from over 40 days at pH 8.5 to just a few days at pH 9.6.[1][2]Prepare a fresh buffer solution and adjust the pH to be within the 4.0-7.0 range. Verify the pH of your final experimental solution after the addition of your compound's stock.
Photodegradation Are your samples protected from light? Isothiazole and related benzothiazole systems can be susceptible to photolysis.[3][4] Exposure to ambient laboratory light or direct sunlight can induce photochemical reactions, leading to loss of the parent compound.Conduct all experiments in amber-tinted glassware or plasticware. If clear containers are necessary, wrap them securely in aluminum foil. Minimize the exposure time of samples to light during preparation and analysis.
Thermal Degradation At what temperature are you running your experiment? Elevated temperatures accelerate all chemical reactions, including degradation. The half-life of some isothiazolones can decrease from over a month at 25°C to just a few days at 40°C.[3]If the experimental protocol allows, run the assay at a lower temperature. If the experiment must be performed at an elevated temperature (e.g., 37°C for cell-based assays), limit the incubation time as much as possible and analyze samples immediately.

Issue 2: Unexpected new peaks appear in my HPLC or LC-MS chromatogram.

Potential Cause Diagnostic Question & Explanation Recommended Solution
Formation of Degradants Do the new peaks grow as the main compound peak decreases? If so, these are almost certainly degradation products. Hydrolysis, oxidation, or photolysis can generate new chemical entities with different retention times.To confirm, perform a forced degradation study (see Protocol 2 below). This will help you intentionally generate and identify the degradation products, confirming their presence in your experimental samples. This is a key part of developing a stability-indicating analytical method.[5][6]

Issue 3: The compound appears unstable even in protic organic solvents like methanol.

Potential Cause Diagnostic Question & Explanation Recommended Solution
Solvolysis Is the degradation slower than in water but still significant? Protic solvents like methanol or ethanol can act as nucleophiles, leading to solvolysis (a reaction analogous to hydrolysis). While generally much slower than base-catalyzed hydrolysis, it can be a factor over longer time frames or at elevated temperatures.Switch to an aprotic solvent for your stock solution, such as DMSO or acetonitrile. If the experimental system requires a protic solvent, prepare solutions fresh and use them immediately.

Part 3: Data & Experimental Protocols

As a Senior Application Scientist, I provide these protocols as a validated starting point. Researchers should adapt and re-validate them based on their specific experimental context and available instrumentation.

Data Summary: Stability of Related Isothiazolone Compounds

While specific data for this compound is not widely published, the stability of structurally related isothiazolones provides an authoritative guide to its expected behavior.

Compound ClassConditionHalf-Life (t½)Reference
Chlorinated IsothiazolonepH 8.5~47 days[1][2]
Chlorinated IsothiazolonepH 9.0~23 days[1][2]
Chlorinated IsothiazolonepH 9.6~3.3 days[1][2]
Chlorinated IsothiazolonepH 10.0~2 days[1][2]
DCOITpH 7.0, 25°C1.2 days[3]
DCOITpH 9.0, 25°C3.7 days[3]
DCOIT40°C4.5 days[3]
DCOITSunlight Exposure6.8 days[3]

This table summarizes data for related isothiazolone biocides to provide a comparative baseline for estimating the stability of this compound.

Protocol 1: Basic Stability Assessment in Various Solvent Systems

Objective: To determine the short-term stability of this compound in common laboratory solvents and buffers.

Methodology:

  • Prepare a Primary Stock Solution: Accurately weigh ~5 mg of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Prepare Secondary Stock: Dilute the primary stock solution in acetonitrile to 1 mg/mL. This minimizes the amount of DMSO carried into the final solutions.

  • Prepare Test Solutions: In separate, amber glass HPLC vials, dilute the secondary stock to a final concentration of 10 µg/mL in the following pre-prepared solvents:

    • Vial A: 50 mM Acetate Buffer, pH 4.5

    • Vial B: 50 mM Phosphate Buffer, pH 7.4

    • Vial C: 50 mM Borate Buffer, pH 9.0

    • Vial D: Acetonitrile:Water (50:50, v/v)

    • Vial E: Methanol:Water (50:50, v/v)

  • Time-Point Analysis:

    • Immediately after preparation, inject a sample from each vial into the analytical instrument. This is your T=0 time point.

    • Store all vials under controlled conditions (e.g., 25°C, protected from light).

    • Analyze samples from each vial at subsequent time points (e.g., T=2, 4, 8, 24, and 48 hours).

  • Analytical Method (HPLC-UV):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV, 254 nm (or optimal wavelength for the compound)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Express the stability as a percentage of the initial (T=0) peak area: % Remaining = (Area_Tx / Area_T0) * 100.

    • Plot % Remaining versus time for each solvent system.

Protocol 2: ICH-Guided Forced Degradation Study

Objective: To identify potential degradation products and establish the intrinsic stability profile of this compound under stress conditions, which is essential for developing a stability-indicating analytical method.[5][6][7]

Methodology: Prepare solutions of the compound (~100 µg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation.[8] Adjust exposure time or reagent concentration as needed.

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2-8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature for 1-4 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2-8 hours, protected from light.

  • Thermal Degradation: Store a solid sample and a solution sample (in a stable solvent like acetonitrile) in an oven at 60°C for 24-48 hours.

  • Photolytic Degradation: Expose a solution sample to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in foil and stored under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution analytical method like LC-MS/MS to separate and identify the parent compound and all formed degradants.

Part 4: Visualizations and Mechanistic Diagrams

Molecular Structure and Workflow Diagrams

cluster_0 This compound mol_structure

Caption: Molecular structure of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Drug Substance in Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid therm Thermal Stress (60°C) start->therm photo Photolytic Stress (ICH Q1B Light) start->photo analysis Analyze by Stability-Indicating Method (e.g., LC-MS) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis result Identify Degradation Products Establish Degradation Pathways analysis->result

Caption: Workflow for a forced degradation study.

Hydrolysis_Mechanism mol Isothiazole Ring (Stable at neutral pH) attack Nucleophilic Attack on Sulfur or Carbonyl-like Carbon mol->attack Susceptible Site nucleophile OH⁻ (High concentration at pH > 8) nucleophile->attack Initiates Degradation product Ring-Opened Intermediates & Degradation Products attack->product

Caption: Postulated hydrolytic degradation pathway.

References

  • Barman, B. N. (1999). The effects of pH on the degradation of isothiazolone biocides. Tribology International, 32(9), 491-496. [Link]

  • Barman, B. N., & Preston, H. (1992). The effects of pH on the degradation of isothiazolone biocides. Tribology International, 25(5), 281-287. [Link]

  • Park, J., & Kwon, J. H. (2016). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. Chemosphere, 144, 1270-1276. [Link]

  • Silva, V., Silva, C., Soares, P., & Faria, J. L. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

  • Barman, B. N. (1992). The effects of pH on the degradation of isothiazolone biocides. Bohrium, 25(5), 281-287. [Link]

  • Miro, J., et al. (2022). Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature, 601(7894), 573-579. [Link]

  • Ihmels, H., et al. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 200-208. [Link]

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1477-1481. [Link]

  • PubChem. Isothiazolo(5,4-b)pyridine. National Center for Biotechnology Information. [Link]

  • Bajaj, S., et al. (2007). Forced degradation studies. Journal of Applied Pharmaceutical Science, 2(4), 129-138. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(7). [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Patel, P., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

Sources

Improving the regioselectivity of functionalization on the isothiazolopyridine core

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isothiazolopyridine Functionalization

A Guide to Improving Regioselectivity in Experimental Synthesis

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges of achieving regioselective functionalization on the isothiazolopyridine core. This bicyclic heteroaromatic system, a cornerstone in medicinal chemistry, presents unique reactivity patterns that can be both a challenge and an opportunity.[1][2] This guide moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot effectively and design more robust synthetic strategies.

Section 1: Understanding the Isothiazolopyridine Core - FAQs

A foundational understanding of the electronic landscape of the isothiazolopyridine scaffold is critical for predicting and controlling reaction outcomes.

Q1: What are the intrinsically reactive positions on a typical isothiazolo[5,4-b]pyridine core?

A1: The reactivity is a hybrid of its two constituent rings. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, while the isothiazole ring's reactivity is more complex. This duality dictates the preferred sites for different reaction classes.

  • Proton Abstraction (Deprotonation): The most acidic protons are typically on the pyridine ring, ortho to the nitrogen, but their accessibility is often dictated by the presence of a Directing Metalating Group (DMG). Without a DMG, selectivity can be poor.

  • Electrophilic Attack (SEAr): The entire heterocyclic system is deactivated towards electrophilic aromatic substitution compared to benzene.[3] If forced, the reaction tends to occur on the pyridine ring at the C5 position, which is meta to the pyridine nitrogen and least deactivated.[3]

  • Nucleophilic Attack (SNAr): The pyridine ring is activated towards nucleophilic attack, especially at the C4 and C6 positions (ortho and para to the nitrogen), provided a suitable leaving group is present.[4][5]

Below is a diagram illustrating the general electronic properties and numbering of the isothiazolo[5,4-b]pyridine core.

Caption: Numbering and electronic nature of the isothiazolo[5,4-b]pyridine core.

Q2: Why are my attempts at Friedel-Crafts or nitration reactions resulting in low yields or decomposition?

A2: This is a common and expected outcome. The pyridine nitrogen acts as a Lewis base and will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid used in these reactions.[3] This coordination forms a pyridinium species, which is even more electron-deficient and strongly deactivated towards electrophilic attack.[3] High temperatures and harsh conditions are often required, which can lead to substrate decomposition.[3] A more effective strategy is to first form the Pyridine N-oxide, which activates the ring for electrophilic substitution, primarily at the 4-position, after which the N-oxide can be reduced.[6]

Section 2: Troubleshooting Guide - Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is arguably the most powerful tool for regioselective C-H functionalization of this scaffold. However, its success hinges on a delicate balance of factors.[7][8]

Q: My DoM reaction is giving a mixture of isomers and low yield after quenching with an electrophile. What are the critical parameters to investigate?

A: This issue typically points to one of four areas: the directing group, the base, the temperature, or the stability of the lithiated intermediate. Let's break down the troubleshooting process.

Caption: Troubleshooting workflow for Directed ortho-Metalation (DoM) reactions.

Causality Behind Experimental Choices:

  • Directing Group (DMG) Hierarchy: The ability of a group to direct lithiation is paramount. Strong DMGs like amides (CONR₂) or carbamates (OCONR₂) are highly effective because they coordinate strongly with the lithium base, lowering the activation energy for deprotonation at the adjacent position.[9] Weak DMGs may lead to incomplete or non-selective deprotonation.

  • Choice of Base: For a sensitive heterocyclic system, standard n-BuLi can sometimes act as a nucleophile, adding to the pyridine ring rather than acting as a base.[10] Using a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) can cleanly deprotonate the desired position while minimizing side reactions.[10]

  • Temperature Control: Lithiated heteroaromatics can be unstable at temperatures above -78 °C. Uncontrolled warming can lead to decomposition or rearrangement, causing low yields upon quenching.

Protocol: Regioselective Lithiation and Silylation at C4 using a Pivalamide DMG

This protocol demonstrates a robust method for functionalizing the C4 position, assuming a pivalamide group has been installed at C5.

  • Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add the 5-pivalamido-isothiazolo[5,4-b]pyridine substrate (1.0 equiv) and anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Base Addition: Slowly add Lithium Diisopropylamide (LDA) (1.2 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Litiation: Stir the resulting dark-colored solution at -78 °C for 1 hour.

  • Quench: Add trimethylsilyl chloride (TMS-Cl) (1.5 equiv) dropwise.

  • Warm-up & Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with a saturated aqueous solution of NH₄Cl.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Section 3: Troubleshooting Guide - Palladium-Catalyzed Cross-Coupling

Cross-coupling reactions are essential for installing carbon and nitrogen substituents. However, the Lewis basic nitrogen of the pyridine ring can interfere with the palladium catalyst.

Problem: My Suzuki-Miyaura or Buchwald-Hartwig reaction is failing, characterized by low conversion and the formation of palladium black.

A: This is a classic sign of catalyst deactivation or inhibition, a common issue with nitrogen-containing heterocycles.[11] The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

Key Solutions & Scientific Rationale:

ParameterRecommended SolutionRationale
Ligand Choice Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[12]These ligands create a sterically hindered environment around the palladium atom, which disfavors coordination by the pyridine nitrogen and promotes the desired reductive elimination step.[12]
Base Selection For Suzuki, use a milder base like K₃PO₄ or Cs₂CO₃. For Buchwald, NaOtBu or LHMDS are standard but substrate dependent.[13][14]Strong bases can promote side reactions. For Suzuki couplings, milder bases are often sufficient and can help prevent the protodeboronation of the boronic acid starting material.[11]
Catalyst Precursor Use pre-formed palladium pre-catalysts (e.g., G3-Pd precatalysts).These catalysts are more stable and are activated in situ under the reaction conditions, which can lead to more reproducible results and lower catalyst loadings.
Solvent Use anhydrous, degassed solvents like dioxane, toluene, or DME.Oxygen can oxidize and deactivate the Pd(0) active catalyst. Water can contribute to protodeboronation in Suzuki reactions.
Protocol: Buchwald-Hartwig Amination of a 4-Chloro-isothiazolo[5,4-b]pyridine

This protocol provides a starting point for C-N bond formation, a reaction notoriously sensitive to catalyst and ligand choice.

  • Setup: In a glovebox, add the 4-chloro-isothiazolo[5,4-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and a Pd/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos) to a vial.[15]

  • Solvent: Add anhydrous, degassed toluene (0.2 M).

  • Reaction: Seal the vial and heat to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate. Purify by column chromatography.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) inhibition Inhibited Complex (Py-Pd) pd0->inhibition N-Coordination pd_amine_complex Ar-Pd(II)-NR₂'(L₂) pd_complex->pd_amine_complex Ligand Exchange (+ HNR'₂ / Base) pd_complex->inhibition N-Coordination pd_amine_complex->pd0 Reductive Elimination (forms Ar-NR'₂)

Caption: Catalytic cycle showing catalyst inhibition by pyridine nitrogen.

References

  • Al-dujaili, A. H., Al-Azawi, K. F., & Hussein, F. A. (2020). Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC Advances. [Link]

  • Glowacka, I. E., & Ulanowska, K. (2012). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Acta Poloniae Pharmaceutica. [Link]

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Masmali, A. M. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. ARKIVOC. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Masmali, A. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]

  • (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. American Chemical Society. [Link]

  • (n.d.). Synthetic strategies for thiazolopyridine derivatives. ResearchGate. [Link]

  • Nasri, S., Bayat, M., Vasheghani Farahani, H., & Karami, S. (2020). Synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions. BMC Chemistry. [Link]

  • (n.d.). Directed (ortho) Metallation. University of Rochester. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazwy, A. S. M. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]

  • NRO-Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]

  • (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of the Iranian Chemical Society. [Link]

  • Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Paradine, S. M., & White, M. C. (2012). Metal-Catalyzed Azidation of Tertiary C–H Bonds Suitable for Late-Stage Functionalization. Journal of the American Chemical Society. [Link]

  • LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • (n.d.). Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic substitution of pyridine. YouTube. [Link]

  • (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

  • (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • (n.d.). Functionalization of Porphyrins Using Metal-Catalyzed C-H Activation. MDPI. [Link]

  • (n.d.). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications. [Link]

  • Arockiam, P. B., Fischmeister, C., Bruneau, C., & Dixneuf, P. H. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Organic Letters. [Link]

  • Wu, J. I., & Singleton, D. A. (2013). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Journal of the American Chemical Society. [Link]

  • LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • OChemAcademics. (2018). 36.04 Electrophilic Aromatic Substitutions of Heteroaromatics. YouTube. [Link]

Sources

Degradation pathways of 3-Methylisothiazolo[5,4-b]pyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylisothiazolo[5,4-b]pyridine

A Guide to Investigating Chemical Stability and Degradation Pathways

Welcome to the technical support center for researchers working with this compound. As a Senior Application Scientist, I have designed this guide to address the common questions and challenges encountered when studying the stability of this heterocyclic compound under stressed conditions. This document moves beyond simple protocols to explain the underlying chemical principles, helping you design robust experiments and interpret your results with confidence.

Forced degradation studies are a critical component of drug development, providing essential insights into the intrinsic stability of a molecule.[1][2] These studies help establish degradation pathways, inform formulation and storage conditions, and are fundamental for developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][4][5]

Frequently Asked Questions (FAQs): Degradation Behavior

This section addresses the most common inquiries regarding the degradation of this compound under hydrolytic stress.

Question 1: What is the expected stability of the this compound core under acidic conditions?

The this compound scaffold is expected to exhibit relatively high stability under mild acidic conditions. The primary interaction will be the protonation of the pyridine nitrogen, the most basic site on the molecule. This forms a pyridinium salt, which generally does not render the fused isothiazole ring significantly more susceptible to hydrolysis. Degradation, if any, would likely require extreme conditions (e.g., high acid concentration and prolonged heating) and is not the primary liability for this molecule.

Question 2: What is the most likely degradation pathway for this compound under basic conditions?

The isothiazole ring is the more chemically labile portion of the molecule under basic conditions. Isothiazole rings are known to be susceptible to nucleophilic attack by hydroxide ions, which can lead to ring cleavage. The most probable degradation pathway involves a nucleophilic attack on the sulfur atom or the adjacent carbon, leading to the scission of the weak N-S bond. This type of base-promoted ring opening and rearrangement is a known reactivity pattern for related fused isoxazole systems, suggesting a similar vulnerability in the isothiazole analogue.[6][7] The resulting degradant would be a substituted pyridine with cyano and thiol (or subsequent oxidized) functionalities.

Question 3: Why is it critical to monitor both temperature and pH during these experiments?

Hydrolysis is a chemical reaction whose rate is highly dependent on both temperature and the concentration of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.

  • Temperature: Following the Arrhenius equation, a 10°C increase in temperature can roughly double the rate of reaction. Inconsistent temperature control will lead to highly variable and non-reproducible degradation profiles.

  • pH: The pH directly dictates the concentration of the hydrolytic species (H₃O⁺ or OH⁻). Small shifts in pH, especially near neutrality, can alter the degradation rate by orders of magnitude. Precise pH control and measurement are essential for obtaining meaningful kinetic data.

Question 4: I am observing no degradation. What should I do?

If no degradation is observed at room temperature with standard acid/base concentrations (e.g., 0.1 M), the molecule is likely quite stable. According to forced degradation principles, you should gradually increase the stress level.[2]

  • Increase Temperature: Elevate the temperature in controlled increments (e.g., to 40°C, then 60°C) while maintaining the initial acid/base concentration.

  • Increase Reagent Concentration: If temperature elevation is insufficient, consider increasing the acid or base concentration (e.g., to 1 M or higher), but be mindful that highly concentrated reagents can introduce different, potentially irrelevant, degradation pathways.

Proposed Degradation Pathways

The following diagrams illustrate the hypothesized degradation mechanisms for this compound.

G A This compound B Pyridinium Species (Protonated) A->B H⁺ (Acidic Media) Reversible Protonation C No Significant Degradation (Expected under mild conditions) B->C Stable to Hydrolysis

Caption: Proposed interaction of the molecule under acidic conditions.

G A This compound B Intermediate Adduct A->B 1. OH⁻ (Base) Nucleophilic Attack C Isothiazole Ring Opening B->C 2. Electron Rearrangement N-S Bond Cleavage D Substituted Pyridine Degradant (e.g., cyanopyridine-thiol) C->D 3. Protonation (Workup)

Caption: Proposed degradation pathway under basic (hydrolytic) conditions.

Troubleshooting Guide

This table addresses common issues encountered during forced degradation experiments and their potential solutions.

Issue Observed Potential Cause(s) Recommended Solution(s)
Degradation is too rapid; parent peak disappears immediately. Stress conditions are too harsh (concentration or temperature too high).Reduce the concentration of the acid/base (e.g., from 1 M to 0.1 M or 0.01 M). Perform the experiment at a lower temperature (e.g., room temperature or in an ice bath).
Multiple, broad, or tailing peaks on HPLC chromatogram. 1. Sample is not properly neutralized before injection. 2. Degradation products have poor peak shape under the current mobile phase conditions. 3. Column overload.1. Ensure the sample is carefully neutralized to pH ~7 before analysis. 2. Adjust the mobile phase pH. Try a different column chemistry (e.g., C18 vs. Phenyl-Hexyl). 3. Dilute the sample.
Poor mass balance (sum of parent and degradants << 100%). 1. Some degradants are not UV active at the selected wavelength. 2. Degradants are not eluting from the HPLC column. 3. Formation of volatile degradants or precipitates.1. Use a Photo Diode Array (PDA) detector to analyze all wavelengths. Mass spectrometry is essential for detecting non-chromophoric species. 2. Modify the gradient to include a stronger organic solvent wash at the end. 3. Visually inspect samples for precipitates. If possible, use headspace GC-MS to check for volatile compounds.
Inconsistent results between replicate experiments. 1. Inaccurate temperature control. 2. Inconsistent timing of sample quenching. 3. Instability of degradants after quenching.1. Use a calibrated, thermostatically controlled water bath or heating block. 2. Use a timer and quench all samples at the exact specified time point. 3. Analyze samples immediately after preparation or store them at low temperatures (2-8°C) for a limited time.

Experimental Protocols

The following are detailed, step-by-step protocols for conducting forced degradation studies. These are starting points and should be adapted based on the observed stability of the molecule.

Protocol 1: Acidic Hydrolysis Stress Test

Objective: To evaluate the stability of this compound in acidic conditions.

Methodology:

  • Reagent Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Prepare a 0.2 M HCl solution.

  • Reaction Setup:

    • In a clean glass vial, add 1.0 mL of the compound stock solution.

    • Add 1.0 mL of 0.2 M HCl. This results in a final concentration of 0.5 mg/mL of the compound in 0.1 M HCl.

    • Prepare a control sample by adding 1.0 mL of the stock solution to 1.0 mL of purified water.

  • Stress Condition:

    • Incubate the vials in a controlled temperature bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching and Preparation:

    • Withdraw 100 µL of the sample.

    • Immediately neutralize it by adding 100 µL of 0.1 M NaOH. Confirm the final pH is near 7.

    • Dilute the quenched sample with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analysis:

    • Analyze by a stability-indicating HPLC-UV/MS method.

    • Calculate the percentage of parent compound remaining and quantify any significant degradants.

Protocol 2: Basic Hydrolysis Stress Test

Objective: To evaluate the stability of this compound in basic conditions.

Methodology:

  • Reagent Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound as in Protocol 1.

    • Prepare a 0.2 M NaOH solution.

  • Reaction Setup:

    • In a clean glass vial, add 1.0 mL of the compound stock solution.

    • Add 1.0 mL of 0.2 M NaOH. This results in a final concentration of 0.5 mg/mL of the compound in 0.1 M NaOH.

    • Prepare a control sample as described in Protocol 1.

  • Stress Condition:

    • Incubate the vials at room temperature (~25°C) due to the higher expected reactivity. Monitor closely.

    • Withdraw aliquots at shorter time points (e.g., 0, 15 min, 30 min, 1, 2, 4 hours). If no degradation is seen, the temperature can be increased to 40°C.

  • Sample Quenching and Preparation:

    • Withdraw 100 µL of the sample.

    • Immediately neutralize it by adding 100 µL of 0.1 M HCl. Confirm the final pH is near 7.

    • Dilute the quenched sample with mobile phase for analysis.

  • Analysis:

    • Analyze by the same stability-indicating HPLC-UV/MS method.

    • Characterize the major degradation product(s) using mass spectrometry data to confirm the proposed ring-opening pathway.

Summary of Recommended Stress Conditions
Condition Reagent Concentration Temperature Typical Duration
Acid HydrolysisHydrochloric Acid (HCl)0.1 M - 1 M60°C - 80°C24 - 48 hours
Base HydrolysisSodium Hydroxide (NaOH)0.01 M - 0.1 MRoom Temp - 40°C1 - 8 hours
OxidativeHydrogen Peroxide (H₂O₂)3%Room Temperature24 hours
ThermalDry HeatN/A80°C48 hours
PhotolyticUV/Visible LightN/AControlledICH Q1B Guidelines

Note: The goal of forced degradation is typically to achieve 5-20% degradation of the parent compound to ensure that the primary degradation pathways are observed without generating secondary or tertiary degradants.[3]

References

  • Chimichi, S., Nesi, R., Ponticelkb, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Anumolu, P. D., et al. (2017). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Engineering Research & Technology, 6(5). [Link]

  • Rani, S., & Singh, A. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1636-1651. [Link]

  • Sharma, G., & Saini, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 110-119. [Link]

  • Lee, H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(18), 4253. [Link]

  • Purohit, P. (2023). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • Ravez, S., et al. (2019). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 24(22), 4153. [Link]

  • Kruger, H. G., & Pupo, F. T. (2020). Revisiting the Three Component Synthesis of Isoxazolo[5,4-b]pyridines, 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and Related Heterocycles. Polyhedron. [Link]

  • Abdel-Megeed, M. F., et al. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research, 2006(7), 437-439. [Link]

  • Godard, A., et al. (1977). New derivatives of 3‐methylisoxazolo[5,4‐b]pyridine. Journal of Heterocyclic Chemistry. [Link]

  • Singh, P., & Kumar, A. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 5(28), 21696-21706. [Link]

  • Wang, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4668. [Link]

  • Lee, K., & Lee, E. Y. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(8), 3803-3806. [Link]

  • Ostrovskyi, D., et al. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 14, 2133-2141. [Link]

  • ChemSynthesis. (2025). 3-methylisothiazolo[5,4-c]pyridine. [Link]

  • Ostrovskyi, D., et al. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Archives. [Link]

  • Wang, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4668. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Methylisothiazolo[5,4-b]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of 3-Methylisothiazolo[5,4-b]pyridine from bench-scale to quantities required for preclinical evaluation. The isothiazolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with potential anticancer and antibacterial activities.[1][2] Scaling its synthesis introduces challenges in reaction control, safety, and purification that must be systematically addressed. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, scalable protocol to ensure a safe, efficient, and reproducible process.

Section 1: Synthetic Pathway Overview & Rationale

For preclinical scale-up, a robust and convergent synthetic route is paramount. The selected pathway begins with the commercially available and cost-effective starting material, 2-amino-3-methylpyridine.[3][4] The core transformation is an oxidative cyclization reaction that constructs the isothiazole ring onto the pyridine backbone. This approach is favored for its efficiency and the relatively straightforward nature of the bond-forming steps.

The key transformation involves reacting 2-amino-3-methylpyridine with a sulfurizing/oxidizing agent. A common and effective method for this type of cyclization is the use of sulfur monochloride (S₂Cl₂) in an inert solvent. This reagent serves as both the sulfur source and the oxidant required to form the N-S bond of the isothiazole ring.

Workflow: Synthesis of this compound

G SM 2-Amino-3-methylpyridine (Starting Material) Reaction Reaction Vessel (Inert Solvent, e.g., DMF or Toluene) SM->Reaction Charge Reactor Quench Aqueous Quench (e.g., Na₂SO₃ / NaHCO₃) Reaction->Quench Controlled Transfer Product This compound (Crude Product) Reagent Sulfur Monochloride (S₂Cl₂) + Pyridine (base) Reagent->Reaction Slow Addition @ 0-5 °C Purification Purification (Extraction & Recrystallization) Quench->Purification Work-up Final Final Product >98% Purity Purification->Final Isolation

Caption: High-level workflow for the scalable synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical specifications for the 2-amino-3-methylpyridine starting material?

A: For a successful scale-up, the purity of the starting material is non-negotiable.

  • Purity: Use 2-amino-3-methylpyridine with a purity of ≥98%. Common impurities, such as isomers (e.g., 2-amino-5-methylpyridine), can lead to the formation of difficult-to-remove isomeric byproducts.

  • Water Content: The starting material should be anhydrous (<0.1% water). Water will react violently with the sulfur monochloride reagent, reducing its effective concentration and creating hazardous HCl and SO₂ gas.

  • Appearance: It should be a white to off-white crystalline powder.[3] Significant discoloration may indicate degradation or the presence of metal impurities, which could interfere with the reaction.

Q2: How can I effectively monitor the reaction's progress and completion at a larger scale?

A: Relying solely on reaction time is insufficient for scale-up. In-process controls (IPCs) are essential.

  • Thin-Layer Chromatography (TLC): This is the quickest method. A suitable mobile phase is 30-40% ethyl acetate in hexanes. The starting material is highly polar and will have a low Rf value, while the product is less polar with a higher Rf. The reaction is complete when the starting material spot is no longer visible.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is superior. Develop a method to resolve the starting material, product, and any major impurities. A typical IPC procedure involves taking a small aliquot from the reactor, quenching it in a prepared vial containing a basic solution (e.g., NaHCO₃) and an organic solvent (e.g., ethyl acetate), and analyzing the organic layer. The reaction is complete when the starting material peak area is <1% of the total peak area.

Q3: What are the primary safety concerns when handling sulfur monochloride (S₂Cl₂) at scale?

A: Sulfur monochloride is a highly corrosive and reactive substance that demands strict safety protocols.

  • Reactivity with Water: It reacts violently with water, releasing toxic and corrosive gases (HCl, SO₂). All glassware and solvents must be scrupulously dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).

  • Exothermicity: The reaction with 2-amino-3-methylpyridine is exothermic. S₂Cl₂ must be added slowly to a cooled solution (0-5 °C) to maintain control of the internal temperature. A runaway reaction can lead to a dangerous pressure buildup.

  • Quenching: The reaction mixture must be quenched carefully. Never add water or base directly to the concentrated reaction mixture. The recommended procedure is to transfer the reaction mixture slowly into a separate, well-stirred, and cooled quenching solution (e.g., a mixture of aqueous sodium sulfite and sodium bicarbonate).

  • Personal Protective Equipment (PPE): Always use a fume hood, chemical-resistant gloves (butyl rubber is recommended), a lab coat, and full-face protection (safety goggles and face shield).

Q4: What are the recommended storage and handling conditions for the final this compound product?

A: The final compound is a stable crystalline solid.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended for long-term stability) and protected from light.[5]

  • Handling: While generally stable, it is good practice to handle it in a well-ventilated area. As with any novel compound intended for preclinical studies, appropriate PPE should be worn to avoid inhalation or skin contact. The material safety data sheet (MSDS) indicates it may cause skin and eye irritation and is harmful if swallowed.[5]

Section 3: Troubleshooting Guide

Problem Symptom(s) Potential Cause(s) Investigative Steps & Solutions
1. Low Reaction Yield Isolated product is < 60% of theoretical yield.1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: S₂Cl₂ is moisture-sensitive. 3. Side Reactions: Uncontrolled exotherm leading to tar or byproduct formation. 4. Work-up Losses: Product is partially soluble in the aqueous layer or lost during transfers.Solution 1 & 2: Use a freshly opened bottle of S₂Cl₂. Monitor the reaction via TLC/HPLC until the starting material is fully consumed. If stalled, consider allowing the reaction to warm slowly to room temperature for the final hour. Solution 3: Improve temperature control. Ensure the addition of S₂Cl₂ is slow and the cooling bath is efficient. A rate of addition that keeps the internal temperature below 5-10 °C is critical. Solution 4: During extraction, use brine (saturated NaCl solution) for the final aqueous wash to reduce the solubility of the product in the aqueous phase. Ensure all transfers are quantitative.
2. Formation of a Major Impurity A significant byproduct (>5%) is observed by HPLC/NMR, often with a similar retention time or chemical shift.1. Isomer Formation: Presence of isomeric impurities in the 2-amino-3-methylpyridine starting material. 2. Over-chlorination: Reaction temperature was too high, causing chlorination of the pyridine ring. 3. Dimerization/Polymerization: Incorrect stoichiometry or high concentration.Solution 1: Verify the purity of the starting material by NMR or GC-MS before starting. If impurities are present, purify the starting material by recrystallization or distillation. Solution 2: This is the most common cause. Strictly maintain the internal reaction temperature below 10 °C during S₂Cl₂ addition. Solution 3: Ensure accurate measurement of all reagents. Consider running the reaction at a slightly lower concentration by increasing the solvent volume by 10-15%.
3. Reaction Stalls (Incomplete Conversion) TLC/HPLC analysis shows >5% starting material remaining after the standard reaction time.1. Poor Mixing: Inadequate agitation in the reactor, especially with viscous slurries. 2. Inactive Reagent: The S₂Cl₂ has been compromised by moisture. 3. Insufficient Stoichiometry: Inaccurate measurement of the limiting reagent.Solution 1: Ensure the reactor's overhead stirrer is functioning correctly and provides good vortexing to keep all solids suspended. Solution 2: Discard the old S₂Cl₂ and use a new, sealed bottle. Solution 3: Re-verify calculations and ensure all reagents are weighed accurately. It may be possible to add a small additional charge of S₂Cl₂ (e.g., 0.05 equivalents) to drive the reaction to completion, but this should be done cautiously.
4. Difficult or Unsafe Work-up Violent gas evolution during quench; formation of thick, unfilterable solids; persistent emulsions during extraction.1. Improper Quenching: Adding the quenching solution too quickly or adding the reaction mass to an insufficient volume of quenching solution. 2. pH Imbalance: The pH of the aqueous layer is not sufficiently basic to neutralize all the acid generated, leading to product precipitation as a salt. 3. Formation of Elemental Sulfur: The quench with sodium sulfite can sometimes produce fine elemental sulfur, leading to filtration issues.Solution 1: Always add the reaction mixture to the quenching solution, not the other way around. Ensure the quenching solution is well-stirred and cooled in an ice bath. Solution 2: After the initial quench, check the pH of the aqueous layer. It should be basic (pH 8-9). If not, add more sodium bicarbonate or a dilute NaOH solution. Solution 3: If fine solids are an issue, try a "filter-aid" wash. Pass the crude organic extract through a pad of Celite® to trap fine particulates before concentration.

Section 4: Scalable Experimental Protocol (100 g Scale)

Safety Precaution: This procedure must be performed in a walk-in fume hood. All glassware must be oven-dried. An efficient overhead mechanical stirrer is required. A cooling bath with sufficient capacity to handle potential exotherms is mandatory.

Reagents:

  • 2-Amino-3-methylpyridine: 100.0 g (0.925 mol, 1.0 equiv)

  • Sulfur Monochloride (S₂Cl₂): 187.4 g (1.387 mol, 1.5 equiv)

  • Pyridine (anhydrous): 146.3 g (1.85 mol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous): 1.0 L

  • Ethyl Acetate: 3.0 L

  • Sodium Sulfite (Na₂SO₃): 200 g

  • Sodium Bicarbonate (NaHCO₃): 250 g

  • Saturated NaCl solution (Brine): 1.0 L

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Equip a 3 L, 3-neck round-bottom flask with an overhead mechanical stirrer, a temperature probe, an argon/nitrogen inlet, and an addition funnel.

  • Charging the Reactor: Charge the flask with 2-amino-3-methylpyridine (100.0 g) and anhydrous DMF (1.0 L). Begin stirring to dissolve the solid.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-salt or acetone/dry ice bath.

  • Reagent Addition: Once the solution is at temperature, begin the slow, dropwise addition of sulfur monochloride (187.4 g) via the addition funnel. Crucially, maintain the internal temperature below 10 °C throughout the addition. This step is highly exothermic. The addition should take approximately 2-3 hours. After the S₂Cl₂ is added, add the anhydrous pyridine (146.3 g) dropwise over 1 hour, again keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • In-Process Control (IPC): After 2 hours, take a small aliquot (~0.2 mL), quench it into a vial containing 1 mL of saturated NaHCO₃ and 1 mL of ethyl acetate. Spot the organic layer on a TLC plate (40% EtOAc/Hexanes). The reaction is complete when the starting material (Rf ~ 0.1) is absent. If the reaction is not complete, let it stir for another hour and re-check.

  • Quenching: In a separate 5 L beaker equipped with a mechanical stirrer, prepare a quenching solution by dissolving sodium sulfite (200 g) and sodium bicarbonate (250 g) in 2.0 L of water. Cool this solution to 0-10 °C in an ice bath.

  • Slowly transfer the reaction mixture from the flask into the vigorously stirred, cold quenching solution. This transfer should be done via cannula or by pouring slowly to control the evolution of gas (SO₂). Monitor the temperature of the quenching pot, keeping it below 20 °C.

  • Extraction: Once the transfer is complete and gas evolution has ceased, transfer the entire mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 1.0 L).

  • Washing: Combine the organic extracts and wash with water (1 x 1.0 L) and then with brine (1 x 1.0 L).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol. Dissolve the crude material in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40 °C to a constant weight. The expected yield is 95-110 g (68-79%) of this compound as a crystalline solid.[5]

Section 5: Data Summary: Key Parameter Comparison

ParameterLab Scale (5 g)Preclinical Scale (100 g)Rationale for Change
Starting Material 5.0 g100.0 g20x scale increase.
Solvent (DMF) 50 mL1.0 LMaintained a similar concentration (10 mL/g) to ensure solubility and manage heat.
S₂Cl₂ (equiv) 1.51.5Stoichiometry remains constant.
Addition Time ~15-20 minutes~2-3 hoursExtended to manage the significantly larger exotherm and maintain temperature control.
Agitation Magnetic Stir BarOverhead Mechanical StirrerNecessary for effective mixing in a larger volume and to handle potential slurries.
Work-up Extraction in a 500 mL sep. funnelExtraction in a 5 L sep. funnelVolume increase necessitates larger equipment.
Purification Column Chromatography / RecrystallizationRecrystallizationRecrystallization is more practical and scalable for multi-gram quantities than chromatography.
Expected Yield ~3.5 g (71%)~103 g (74%)Yield is expected to be comparable or slightly better due to reduced transfer losses relative to total mass.

References

  • IUCr. Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Available from: [Link]

  • Chimichi, S., et al. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. Available from: [Link]

  • Hawes, E. M., & Gorecki, D. K. (1973). Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. Journal of the American Chemical Society, 28(6), 312-317. Available from: [Link]

  • Loba Cheimie Pvt. Ltd. 2-AMINO-3-METHYLPYRIDINE 95% For Synthesis. Available from: [Link]

  • Alpha Chemika. 2-AMINO-3-METHYLPYRIDINE For Synthesis. Available from: [Link]

  • Lee, H., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(20), 4791. Available from: [Link]

  • Saczewski, F., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. European Journal of Medicinal Chemistry, 69, 545-553. Available from: [Link]

  • Zhang, Y., et al. (2007). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Synthetic Communications, 37(23), 4213-4219. Available from: [Link]

  • Burgos, C., et al. (2004). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Synthetic Communications, 34(16), 2975-2983. Available from: [Link]

  • Iska, R., et al. (2020). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 59(42), 18569-18573. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of isothiazoles. Available from: [Link]

  • ChemSynthesis. 3-methylisothiazolo[5,4-c]pyridine. Available from: [Link]

  • Mallick, M., et al. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research, 2006(7), 437-439. Available from: [Link]

  • Szafrański, K., et al. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100. Available from: [Link]

Sources

Technical Support Center: Greener Synthetic Routes for Isothiazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the greener synthesis of isothiazolopyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals seeking to adopt more sustainable and efficient synthetic methodologies. Isothiazolopyridines are a vital class of heterocyclic compounds with significant pharmacological applications, including antibacterial and antimycobacterial agents.[1][2] Traditional synthetic routes, however, can involve harsh conditions, hazardous reagents, and significant waste generation.[3]

This guide provides practical, field-tested advice in a question-and-answer format to address specific issues you may encounter while implementing greener alternatives. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that can arise during the implementation of greener synthetic techniques.

Question: My microwave-assisted reaction is giving a low yield and a mixture of products. What's going wrong?

Answer: This is a common issue when transitioning from conventional heating to microwave irradiation. The problem often stems from uneven heating, solvent choice, or product decomposition under the intense conditions.[4][5]

Causality and Solution Pathway:

  • Non-Uniform Heating: Unlike an oil bath, a microwave cavity can have hot and cold spots, leading to inconsistent reaction conditions and side product formation.

    • Solution: Ensure your microwave reactor is equipped with a magnetic stirrer or a mode stirrer to distribute the energy evenly. Running the reaction at a lower power for a slightly longer duration can also promote more uniform heating.

  • Inappropriate Solvent Choice: Solvents interact with microwave energy differently based on their dielectric properties. Using a solvent with poor microwave absorption will lead to inefficient heating, while a solvent that heats too rapidly can cause localized boiling and decomposition.

    • Solution: Select a solvent with a moderate tangent delta (tan δ), such as ethanol or DMF, which are known to perform well. Avoid non-polar solvents like hexane or toluene unless a co-solvent or a passive heating element is used.

  • Product/Reagent Instability: The high temperatures achieved rapidly in microwave synthesis can degrade sensitive functional groups on your starting materials or the desired isothiazolopyridine product.[4]

    • Solution: Monitor the reaction closely using TLC or LC-MS at short time intervals (e.g., every 2-3 minutes) to identify the point at which product degradation begins.[4] Consider running the reaction at a lower, controlled temperature rather than simply setting a power level. Many modern microwave synthesizers allow for precise temperature control.

dot

cluster_troubleshooting Troubleshooting Low Microwave Yield Start Low Yield / Impure Product Check_Heating Investigate Heating Uniformity Start->Check_Heating Check_Solvent Evaluate Solvent Choice Check_Heating->Check_Solvent [Uniform] Sol_Stirring Use Stirring / Lower Power Check_Heating->Sol_Stirring [Non-Uniform] Check_Stability Assess Compound Stability Check_Solvent->Check_Stability [Appropriate] Sol_Solvent Select Solvent with Moderate Dielectric Loss Check_Solvent->Sol_Solvent [Inappropriate] Sol_Temp Use Temperature Control / Monitor Reaction Profile Check_Stability->Sol_Temp [Unstable] End Optimized Yield Check_Stability->End [Stable] Sol_Stirring->Check_Solvent Sol_Solvent->Check_Stability Sol_Temp->End

Caption: Troubleshooting workflow for low-yield microwave reactions.

Question: My one-pot, multicomponent reaction (MCR) for an isothiazolopyridine derivative is failing. How do I debug it?

Answer: The efficiency of MCRs relies on the careful orchestration of multiple competing reaction pathways to favor the formation of a single product.[6][7] Failure often points to issues with reagent quality, addition sequence, or reaction conditions.

Causality and Solution Pathway:

  • Purity of Reagents: MCRs can be highly sensitive to impurities in the starting materials or solvents, which can poison catalysts or initiate unwanted side reactions.[4]

    • Solution: Always use reagents of appropriate purity and ensure solvents are anhydrous if the reaction is moisture-sensitive. Verify the purity of starting materials via NMR or LC-MS before beginning the synthesis.

  • Order of Addition & Stoichiometry: The sequence in which reactants are combined can be critical for selectively forming the necessary intermediates.

    • Solution: Consult mechanistic studies for your specific MCR. Often, it is beneficial to pre-mix two components to form a key intermediate before adding the third component. For example, forming an enamine or imine in situ before adding the sulfur source can prevent undesired pathways. Perform stoichiometric optimization to ensure no single reactant is in vast excess unless mechanistically required.

  • Reaction Conditions: Temperature and catalyst choice play a pivotal role in directing the reaction.

    • Solution: If the reaction is not proceeding, a modest increase in temperature may be required. Conversely, if multiple side products are observed, running the reaction at a lower temperature could increase selectivity. If using a catalyst, ensure it is active and consider screening other catalysts (e.g., switching from a Brønsted acid to a Lewis acid) that may favor the desired transformation. For some MCRs, a catalyst-free approach in a green solvent like water can be highly effective.[8]

Question: I'm trying a solvent-free mechanochemical synthesis, but the reaction is incomplete even after extended milling times. What can I do?

Answer: Mechanochemistry relies on intimate contact between solid reactants, and incomplete reactions often suggest poor mixing or mass transfer limitations.[9][10]

Causality and Solution Pathway:

  • Insufficient Energy Input: The milling frequency and duration may not be sufficient to overcome the activation energy barrier.

    • Solution: Gradually increase the milling frequency (RPM) and/or the total milling time. Ensure the ball-to-sample ratio is appropriate for your milling jar; a higher ratio generally imparts more energy.

  • Poor Mixing and Caking: Reactants may cake onto the sides of the milling jar or the surfaces of the milling balls, preventing effective mixing and reaction.

    • Solution: Introduce a small amount of a liquid grinding assistant (a technique known as LAG, or liquid-assisted grinding). A few microliters of a solvent like acetonitrile or ethanol can facilitate mixing without acting as a bulk solvent. This can dramatically improve reaction rates and completeness.[11]

  • Phase of Reactants: The physical state (e.g., crystal form, amorphous) of the starting materials can influence their reactivity under mechanochemical conditions.

    • Solution: Ensure your starting materials are finely powdered before adding them to the milling jar. If one reactant is particularly hard, consider a brief, separate milling step for that component before adding the others.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the selection and implementation of greener synthetic strategies.

Question: How do I decide which greener synthetic route is best for my target isothiazolopyridine?

Answer: The optimal route depends on a combination of factors including the specific molecular structure, available laboratory equipment, reaction scale, and desired green chemistry outcome (e.g., waste reduction, energy efficiency, or safety improvement).

dot

cluster_decision Decision Tree for Selecting a Greener Route Start Define Target Isothiazolopyridine Check_Stability Are reactants/products thermally sensitive? Start->Check_Stability Route_US Consider Ultrasound or Low-Temp Flow Chemistry Check_Stability->Route_US Yes Route_MW Consider Microwave Check_Stability->Route_MW No Check_Hazard Does the reaction involve hazardous intermediates? Check_Solvent Is solvent reduction a primary goal? Check_Hazard->Check_Solvent No Route_Flow Consider Flow Chemistry Check_Hazard->Route_Flow Yes Check_Complexity Is the synthesis multi-step? Check_Solvent->Check_Complexity No Route_Mechano Consider Mechanochemistry Check_Solvent->Route_Mechano Yes Route_Batch Conventional Batch (Greener Solvent) Check_Complexity->Route_Batch No Route_MCR Consider Multicomponent Reaction (MCR) Check_Complexity->Route_MCR Yes Route_US->Check_Hazard Route_MW->Check_Hazard Route_Flow->Check_Complexity Route_Mechano->Check_Complexity

Caption: Decision framework for choosing an appropriate green method.

Question: What are the essential "Green Chemistry Metrics" I should calculate for my synthesis?

Answer: To quantitatively assess the "greenness" of a synthetic route, several metrics are crucial. Moving beyond simple reaction yield provides a more holistic view of the process's efficiency and environmental impact.[12][13] The most fundamental metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI).[14][15][16]

Table 1: Key Green Chemistry Metrics

Metric Formula Significance & Interpretation
Atom Economy (AE) (MW of desired product / Σ MW of all reactants) x 100% A theoretical measure of how many atoms from the reactants are incorporated into the final product.[16] A higher AE indicates less waste is generated by design. MCRs often have excellent AE.[6]
Reaction Mass Efficiency (RME) (Mass of isolated product / Σ Mass of all reactants) x 100% A practical metric that combines AE with the chemical yield.[14] It provides a more realistic measure of the reaction's efficiency.
Process Mass Intensity (PMI) Total mass in a process / Mass of isolated product A comprehensive metric that accounts for everything used in the process (reactants, solvents, workup chemicals, catalysts).[15][16] The ideal PMI is 1. The pharmaceutical industry often uses PMI to evaluate the overall lifecycle impact of a synthesis.[15]

| E-Factor | Total waste (kg) / Product (kg) | A simple and powerful metric developed by Roger Sheldon that focuses directly on waste generation.[16] A lower E-Factor is better. It is related to PMI by the formula: E-Factor = PMI - 1.[12] |

Question: Can different green techniques be combined for a synergistic effect?

Answer: Absolutely. Combining green methodologies is a powerful strategy to further enhance the sustainability of a synthesis. For example:

  • Microwave-Assisted MCR: Perform a one-pot, multicomponent reaction under microwave irradiation to drastically reduce reaction times and simplify the procedure.[17][18]

  • Ultrasound in Greener Solvents: Use ultrasound to promote a reaction in an environmentally benign solvent like water or a bio-based solvent, which might be sluggish under conventional heating.[19][20]

  • Flow Chemistry with Ionic Liquids: Employ an ionic liquid as both a catalyst and solvent within a continuous flow reactor, allowing for efficient reaction and easy recycling of the catalytic medium.[21]

Exemplary Protocol: Microwave-Assisted, Three-Component Synthesis of a Substituted Isothiazolo[5,4-b]pyridine

This protocol is a representative example based on the principles of multicomponent reactions accelerated by microwave energy.[5][6]

Objective: To synthesize a functionalized isothiazolopyridine derivative in a single, efficient step.

Materials:

  • 2-amino-3-cyanopyridine (1.0 mmol)

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Elemental Sulfur (1.1 mmol)

  • Morpholine (0.2 mmol, catalytic)

  • Ethanol (3 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the 10 mL microwave reaction vial, add 2-amino-3-cyanopyridine (119 mg, 1.0 mmol), 4-chlorobenzaldehyde (141 mg, 1.0 mmol), elemental sulfur (35 mg, 1.1 mmol), and the magnetic stir bar.

  • Solvent and Catalyst Addition: Add ethanol (3 mL) and morpholine (17 µL, 0.2 mmol) to the vial.

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture for 15 minutes at a constant temperature of 120°C (power will modulate to maintain temperature). Ensure stirring is active throughout the reaction.

  • Cooling and Workup: After the irradiation is complete, cool the vial to room temperature using a compressed air stream.

  • Isolation: The product will likely precipitate from the solution upon cooling. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Safety Note: Microwave synthesis in sealed vessels can generate significant pressure. Always use a microwave reactor designed for chemical synthesis and never exceed the recommended volume or temperature for the reaction vessel.

References

[4] Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds. Available at: [12] Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. Available at: [1] Jeleń, M., et al. (2013). Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. PubMed. Available at: [22] Nesi, R., et al. Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. Available at: [14] Cuellar, A. M. A., et al. (2025). Green chemistry metrics: Insights from case studies in fine chemical processes. Available at: [15] García-Álvarez, R., et al. (2022). Green Chemistry Metrics, A Review. MDPI. Available at: [13] Scientific Update. (2019). Useful Green Chemistry Metrics. Available at: [23] PharmaBlock. Flow chemistry. Available at: [16] Green Chemistry Toolkit. METRICS. Available at: [24] Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2025). Available at: [21] Kariya, V. H., et al. (2017). Preparation of ionic liquids and tion of ionic liquids and synthesis of DHPM using ILS of DHPM using ILS. Available at: [5] Yaseen, G., et al. (2016). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. MDPI. Available at: [17] Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. Available at: [25] Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC - PubMed Central. Available at: [26] Catalyst‐free synthesis of compounds 7 a–7 d. ResearchGate. Available at: [6] Chen, Y.-H., et al. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. PMC - NIH. Available at: [27] Abuelizz, H. A., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. Available at: [9] Nikbin, N., & Varma, R. S. (2016). Multicomponent mechanochemical synthesis. PMC - NIH. Available at: [8] Zare, A., et al. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. PMC - NIH. Available at: [3] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. Available at: [28] Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Available at: _ [18] El-Sayed, N. N. E., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. Available at: [19] de Oliveira, K. T., & da Silva, F. d. C. (2020). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PMC. Available at: [7] Mohlala, T. P., et al. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC - NIH. Available at: [29] Continuous Flow Synthesis of Anticancer Drugs. (2021). PMC - PubMed Central - NIH. Available at: Journal of Science and Technology. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Available at: [30] Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. (2020). PubMed. Available at: [10] Mechanochemistry: a novel process to produce API. (2023). YouTube. Available at: [11] Szymańska, E., et al. (2023). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. MDPI. Available at: [31] Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. (2022). NIH. Available at: [32] Continuous flow synthesis method for preparing isoniazid. (n.d.). Google Patents. Available at: [33] Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. (2022). MDPI. Available at: [2] Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Books. Available at: [34] Catalyst-free synthesis of thiazolidines via sequential hydrolysis/rearrangement reactions of 5-arylidenethiazolidin-4-ones at room temperature. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [35] Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. (2025). Arabian Journal of Chemistry. Available at: [20] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Available at: Formation of ciprofloxacin–isonicotinic acid cocrystal using mechanochemical synthesis routes. (2022). UL Research Repository - University of Limerick. Available at: _

Sources

Validation & Comparative

Overcoming Imatinib Resistance in GIST: A Comparative Guide to 3-Methylisothiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Imatinib Resistance in Gastrointestinal Stromal Tumors (GIST)

Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or, less frequently, the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) receptor tyrosine kinases. The advent of imatinib, a potent tyrosine kinase inhibitor (TKI), revolutionized the treatment of advanced GIST, transforming a once rapidly fatal disease into a manageable condition for many. However, the efficacy of imatinib is often limited by the development of drug resistance.

Primary resistance, where the tumor does not respond to initial treatment, is frequently associated with specific mutations, such as the PDGFRA D842V mutation. More commonly, patients who initially respond to imatinib develop secondary resistance, typically within two years of starting therapy. This acquired resistance is predominantly driven by the emergence of new mutations within the KIT kinase domain. These secondary mutations often occur in the ATP-binding pocket (encoded by exons 13 and 14) or the activation loop (encoded by exons 17 and 18), altering the conformation of the kinase and preventing effective imatinib binding.[1] This molecular heterogeneity of resistance mutations poses a significant clinical challenge, necessitating the development of novel therapeutic strategies that can effectively target a broad spectrum of imatinib-resistant GIST.

This guide provides a comparative analysis of a novel class of compounds, the 3-Methylisothiazolo[5,4-b]pyridine derivatives, against established second- and third-line therapies for imatinib-resistant GIST. We will delve into the mechanism of action, present comparative preclinical data, and provide detailed experimental protocols to enable researchers to validate and build upon these findings.

The Rise of Novel Kinase Inhibitors: this compound Derivatives

Recent research has identified a promising new class of kinase inhibitors based on a thiazolo[5,4-b]pyridine scaffold.[2] These compounds have been designed to overcome the limitations of imatinib by effectively targeting both wild-type and mutant forms of c-KIT. Structure-activity relationship (SAR) studies have led to the identification of lead compounds with potent inhibitory activity against imatinib-resistant mutations.

Mechanism of Action

The this compound derivatives function as ATP-competitive inhibitors of the c-KIT kinase. Their unique chemical structure allows for high-affinity binding to the ATP-binding pocket of c-KIT, even in the presence of mutations that confer resistance to imatinib. Notably, the lead compound, 6r , has demonstrated potent inhibition of the c-KIT V560G/D816V double mutant, which is resistant to imatinib.[2] By blocking the kinase activity of c-KIT, these derivatives inhibit downstream signaling pathways crucial for GIST cell proliferation and survival, including the PI3K/AKT and MAPK pathways. This ultimately leads to the induction of apoptosis and cell cycle arrest in GIST cells.[2]

Preclinical Performance of Lead Compound 6r

The lead thiazolo[5,4-b]pyridine derivative, designated as 6r , has shown significant promise in preclinical studies. Its performance against key GIST cell lines and c-KIT mutations is summarized below.

CompoundTargetAssay TypeIC50 / GI50 (µM)Source
6r c-KIT (wild-type)Biochemical0.14[2]
c-KIT V560G/D816VBiochemical4.77[2]
GIST-T1 cells (KIT exon 11 mutant)Cell-based0.01[2]
HMC1.2 cells (KIT V560G/D816V)Cell-based1.15[2]
Imatinib c-KIT (wild-type)Biochemical0.27[2]
c-KIT V560G/D816VBiochemical38.21[2]
GIST-T1 cells (KIT exon 11 mutant)Cell-based0.02[2]
HMC1.2 cells (KIT V560G/D816V)Cell-based27.19[2]
Sunitinib c-KIT (wild-type)Biochemical0.14[2]

Table 1: In vitro activity of thiazolo[5,4-b]pyridine derivative 6r compared to imatinib and sunitinib.

As the data indicates, compound 6r demonstrates comparable or superior activity to imatinib and sunitinib against wild-type c-KIT and the imatinib-sensitive GIST-T1 cell line. Crucially, 6r retains significant activity against the imatinib-resistant c-KIT V560G/D816V double mutant, with an IC50 value approximately 8-fold lower than that of imatinib in a biochemical assay and over 23-fold more potent in a cell-based assay.[2]

Comparative Analysis with Approved Therapies for Imatinib-Resistant GIST

To provide a comprehensive perspective, it is essential to compare the preclinical profile of the novel thiazolo[5,4-b]pyridine derivatives with that of currently approved second- and third-line therapies for imatinib-resistant GIST: sunitinib, regorafenib, ripretinib, and avapritinib.

It is important to note that the following data is compiled from various studies, and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

Sunitinib

Sunitinib is a multi-targeted TKI approved for GIST after imatinib failure. It is known to be effective against primary KIT exon 9 mutations and secondary mutations in the ATP-binding pocket (exons 13 and 14). However, its activity against activation loop mutations (exon 17) is limited.[3][4]

CompoundTargetAssay TypeIC50 (nM)Source
Sunitinib GIST-T1 (exon 11) + vectorCell-based15.91[5]
GIST-T1 (exon 11) + V654A (exon 13)Cell-based13.02[5]
GIST-T1 (exon 11) + N822K (exon 17)Cell-based61.05[5]

Table 2: In vitro activity of Sunitinib against GIST cell lines with secondary KIT mutations.

Regorafenib

Regorafenib is another multi-kinase inhibitor used as a third-line therapy for GIST. It has a broad spectrum of activity and has shown efficacy against some imatinib- and sunitinib-resistant mutations, particularly those in the activation loop.[6][7]

CompoundTargetAssay TypeIC50 (nM)Source
Regorafenib GIST-T1 (exon 11) + vectorCell-based88.97[5]
GIST-T1 (exon 11) + V654A (exon 13)Cell-based134.50[5]
GIST-T1 (exon 11) + N822K (exon 17)Cell-based13.29[5]

Table 3: In vitro activity of Regorafenib against GIST cell lines with secondary KIT mutations.

Ripretinib

Ripretinib is a switch-control TKI that broadly inhibits KIT and PDGFRA mutations by locking the kinase in an inactive conformation. It is approved for fourth-line treatment of advanced GIST and has demonstrated activity against a wide range of mutations, including those in the activation loop.[8][9]

CompoundTargetAssay TypeIC50 (nM)Source
Ripretinib GIST-T1 (exon 11) + vectorCell-based53.21[5]
GIST-T1 (exon 11) + V654A (exon 13)Cell-based>1000[5]
GIST-T1 (exon 11) + N822K (exon 17)Cell-based19.53[5]

Table 4: In vitro activity of Ripretinib against GIST cell lines with secondary KIT mutations.

Avapritinib

Avapritinib is a potent and selective inhibitor of KIT and PDGFRA, with remarkable activity against activation loop mutations, including the imatinib-resistant PDGFRA D842V mutation and KIT exon 17 mutations.[10][11]

CompoundTargetAssay TypeIC50 (nM)Source
Avapritinib KIT D816V (exon 17)Biochemical0.27
PDGFRA D842V (exon 18)Biochemical0.24
GIST-T1 (exon 11) + vectorCell-based139.70[5]
GIST-T1 (exon 11) + V654A (exon 13)Cell-based213.10[5]
GIST-T1 (exon 11) + N822K (exon 17)Cell-based30.50[5]

Table 5: In vitro activity of Avapritinib against various KIT and PDGFRA mutations.

Experimental Methodologies

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step protocols for key experimental assays used in the evaluation of TKIs against GIST.

Cell Viability Assay (MTT Assay)

This protocol is adapted for adherent GIST cell lines to quantify the cytotoxic effects of the test compounds.[12][13][14]

Materials:

  • GIST cell lines (e.g., GIST-T1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT from each well.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][15][16][17][18][19]

Materials:

  • GIST cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at the desired concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and collect the culture supernatant (containing detached apoptotic cells).

  • Combine the detached and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23]

Materials:

  • GIST cell lines

  • 6-well plates

  • Test compounds

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with test compounds as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

In Vivo Tumor Xenograft Model

Patient-derived xenograft (PDX) models are crucial for evaluating the in vivo efficacy of novel compounds in a more clinically relevant setting.[24][25][26][27][28]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice)

  • Fresh GIST tumor tissue from consenting patients

  • Surgical instruments

  • Matrigel (optional)

  • Test compounds formulated for oral or intraperitoneal administration

  • Calipers for tumor measurement

Procedure:

  • Obtain fresh, sterile GIST tumor tissue from surgical resection.

  • Cut the tumor into small fragments (approximately 2-3 mm³).

  • Anesthetize the immunodeficient mice.

  • Make a small incision in the flank of the mouse and create a subcutaneous pocket.

  • Implant a single tumor fragment into the subcutaneous pocket. Matrigel may be mixed with the fragment to improve engraftment.

  • Close the incision with surgical clips or sutures.

  • Monitor the mice regularly for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compounds and vehicle control according to the planned schedule and dosage.

  • Measure tumor volume with calipers two to three times per week using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Signaling Pathways and Mechanisms of Resistance

The following diagrams illustrate the c-KIT signaling pathway and the mechanisms by which imatinib resistance arises and how novel TKIs can overcome it.

c-KIT Signaling Pathway in GIST

GIST_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT c-KIT Receptor PI3K PI3K KIT->PI3K RAS RAS KIT->RAS STAT3 STAT3 KIT->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation STAT3->Proliferation

Caption: Simplified c-KIT signaling pathways in GIST.

Mechanism of Imatinib Resistance and Action of Novel TKIs

TKI_Action cluster_kit c-KIT Kinase Domain KIT_WT Wild-Type KIT ATP-Binding Pocket Activation Loop KIT_Resistant Imatinib-Resistant KIT Mutated ATP-Binding Pocket (Exon 13/14) Mutated Activation Loop (Exon 17) Imatinib Imatinib Imatinib->KIT_WT Inhibits Imatinib->KIT_Resistant Ineffective Novel_TKI Thiazolo[5,4-b]pyridine Derivative (e.g., 6r) Novel_TKI->KIT_Resistant Inhibits Sunitinib Sunitinib Sunitinib->KIT_Resistant Inhibits (ATP-binding pocket mutants) Ripretinib Ripretinib Ripretinib->KIT_Resistant Broadly Inhibits

Sources

A Head-to-Head Comparison: Isothiazolopyridine Derivative 6r and Sunitinib in c-KIT Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the proto-oncogene c-KIT, a receptor tyrosine kinase, remains a pivotal target, particularly in malignancies such as gastrointestinal stromal tumors (GIST).[1][2] The clinical success of tyrosine kinase inhibitors (TKIs) has been significant, yet the emergence of drug resistance necessitates the development of novel, more potent, and selective agents. This guide provides a detailed, objective comparison of a promising isothiazolopyridine derivative, compound 6r , against the established multi-targeted TKI, sunitinib , in the context of c-KIT inhibition.

This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future research and development strategies. We will delve into their mechanisms of action, inhibitory profiles against wild-type and mutant c-KIT, kinase selectivity, and the preclinical evidence supporting their potential therapeutic utility.

The Central Role of c-KIT in Oncogenesis

The c-KIT receptor, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][3] Dysregulation of c-KIT signaling, often through activating mutations, is a key driver in several cancers, most notably GIST.[1][4]

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCF SCF Ligand cKIT_monomer c-KIT Receptor SCF->cKIT_monomer Binding cKIT_dimer Dimerized & Autophosphorylated c-KIT cKIT_monomer->cKIT_dimer Dimerization RAS RAS cKIT_dimer->RAS PI3K PI3K cKIT_dimer->PI3K JAK JAK cKIT_dimer->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Isothiazolopyridine_6r Isothiazolopyridine (6r) Isothiazolopyridine_6r->cKIT_dimer Inhibition Sunitinib Sunitinib Sunitinib->cKIT_dimer Inhibition

Caption: The c-KIT signaling pathway and points of inhibition by Isothiazolopyridine 6r and Sunitinib.

Mechanism of Action: A Tale of Two Inhibitors

Sunitinib , an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor, functions as an ATP mimic, competing for the ATP binding site in the catalytic domain of several RTKs.[5] Its targets include VEGFRs, PDGFRs, and importantly, c-KIT.[5][6] This broad-spectrum inhibition contributes to both its anti-tumor and anti-angiogenic effects.[7]

The isothiazolopyridine derivative 6r , a member of the thiazolo[5,4-b]pyridine class of compounds, has been identified as a potent c-KIT inhibitor.[1] While its precise binding mode is still under detailed investigation, structure-activity relationship (SAR) studies suggest it effectively targets the ATP-binding pocket of c-KIT.[1] A key focus of its development has been to overcome the resistance mechanisms that limit the efficacy of existing TKIs like imatinib.[1]

Comparative Inhibitory Profile: Potency and Specificity

A critical evaluation of any TKI lies in its potency against the target kinase and its selectivity profile, which can predict both efficacy and potential off-target toxicities.

Enzymatic Inhibition of c-KIT

The following table summarizes the in vitro enzymatic inhibitory activities (IC50) of isothiazolopyridine 6r and sunitinib against wild-type c-KIT and a clinically relevant imatinib-resistant double mutant.

Compoundc-KIT (Wild-Type) IC50 (µM)c-KIT (V560G/D816V Mutant) IC50 (µM)
Isothiazolopyridine 6r Not explicitly reported in the provided source4.77[1]
Sunitinib 0.14[8]Not explicitly reported in the provided source

Note: Direct comparative IC50 values for both compounds against the same wild-type and mutant c-KIT under identical assay conditions were not available in the provided search results. The data is compiled from different sources and should be interpreted with caution.

The available data indicates that sunitinib is a potent inhibitor of wild-type c-KIT.[8] Isothiazolopyridine 6r demonstrates significant activity against the imatinib-resistant c-KIT V560G/D816V double mutant, highlighting its potential in overcoming acquired resistance.[1]

Cellular Anti-proliferative Activity

The ultimate measure of a targeted inhibitor's utility is its ability to suppress the growth of cancer cells driven by the target kinase. The table below presents the growth inhibition (GI50) values for isothiazolopyridine 6r and sunitinib in GIST cell lines.

CompoundGIST-T1 (c-KIT exon 11 mutant) GI50 (µM)HMC1.2 (c-KIT V560G/D816V mutant) GI50 (µM)
Isothiazolopyridine 6r Comparable to sunitinib[1]1.15[1]
Sunitinib 0.004[2]2.53[1]

Isothiazolopyridine 6r exhibits potent anti-proliferative activity against the HMC1.2 cell line, which harbors a double mutation conferring imatinib resistance, and its activity is superior to that of sunitinib in this cell line.[1] In the GIST-T1 cell line, 6r's activity is reported to be comparable to sunitinib.[1]

Kinase Selectivity: On-Target Potency vs. Off-Target Effects

The kinase selectivity profile of an inhibitor is a critical determinant of its therapeutic index.

Sunitinib is a multi-targeted inhibitor, potently inhibiting VEGFRs and PDGFRs in addition to c-KIT.[5][6] This broad activity contributes to its anti-angiogenic effects but is also associated with a range of side effects.[5][9]

Isothiazolopyridine 6r is reported to have a "reasonable" kinase selectivity profile.[1] While a comprehensive head-to-head comparison with sunitinib across a full kinase panel is not available in the provided search results, the development of more selective c-KIT inhibitors like 6r aims to minimize off-target toxicities.

Overcoming Drug Resistance: A Key Differentiator

A major challenge in GIST therapy is the emergence of secondary mutations in c-KIT that confer resistance to TKIs.[10] Sunitinib is effective against some imatinib-resistant mutants but shows limited activity against others, particularly those in the activation loop.[3]

The development of isothiazolopyridine 6r was specifically aimed at addressing imatinib resistance.[1] Its potent inhibition of the c-KIT V560G/D816V double mutant in both enzymatic and cellular assays suggests a significant advantage in treating patients who have developed resistance to first-line therapies.[1]

Preclinical In Vivo Efficacy

While in vitro data provides a strong foundation, in vivo studies in animal models are crucial for evaluating the therapeutic potential of a drug candidate.

Sunitinib has demonstrated robust anti-tumor activity in various xenograft models, including those for GIST, leading to tumor growth inhibition and even regression.[7][9][11]

Detailed in vivo efficacy data for isothiazolopyridine 6r in GIST xenograft models was not available in the provided search results. Further preclinical studies are necessary to establish its in vivo anti-tumor activity and compare it directly with sunitinib.

Experimental Methodologies: A Guide to Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, this section outlines the detailed protocols for the key experiments discussed.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (c-KIT) - Substrate (e.g., poly(Glu, Tyr) 4:1) - [γ-32P]ATP - Test Compounds (6r, Sunitinib) Start->Prepare_Reagents Incubate Incubate Kinase and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with [γ-32P]ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., with phosphoric acid) Initiate_Reaction->Stop_Reaction Filter Filter and Wash to Separate Phosphorylated Substrate Stop_Reaction->Filter Quantify Quantify Radioactivity (Scintillation Counting) Filter->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

  • Compound Dilution: Serially dilute the test compounds (isothiazolopyridine 6r, sunitinib) in DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the purified c-KIT enzyme, and the substrate.

  • Inhibitor Addition: Add the diluted test compounds to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Filtration: Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT or WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed GIST cells (e.g., GIST-T1, HMC1.2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (isothiazolopyridine 6r, sunitinib) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 2-4 hours.[13]

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration and determine the GI50 value.

Western Blotting for Phospho-c-KIT

This technique is used to detect the phosphorylation status of c-KIT, a direct indicator of its activation and inhibition.[14][15]

Protocol:

  • Cell Lysis: Treat GIST cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-KIT (p-c-KIT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total c-KIT to confirm equal protein loading.

Conclusion and Future Directions

The comparative analysis of the isothiazolopyridine derivative 6r and sunitinib reveals distinct profiles in their inhibition of c-KIT. Sunitinib remains a potent, clinically validated multi-targeted inhibitor with significant efficacy in GIST. The isothiazolopyridine 6r, however, emerges as a promising next-generation inhibitor with a potentially more favorable profile for overcoming acquired resistance, a critical unmet need in GIST therapy.

The superior activity of 6r against the imatinib-resistant c-KIT double mutant in cellular assays is a compelling finding that warrants further investigation. Future studies should focus on:

  • Direct Head-to-Head In Vivo Comparisons: Evaluating the anti-tumor efficacy and tolerability of 6r and sunitinib in relevant GIST xenograft models, including those harboring various c-KIT mutations.

  • Comprehensive Kinase Profiling: A direct, quantitative comparison of the kinase selectivity of 6r and sunitinib to better predict their respective off-target effects and therapeutic windows.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of 6r to assess its potential for oral bioavailability and clinical development.

The continued exploration of novel scaffolds like the isothiazolopyridines holds the promise of delivering more effective and durable therapeutic options for patients with c-KIT-driven malignancies.

References

  • Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., ... & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]

  • Guo, T., & He, Y. (2013). Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance. PloS one, 8(8), e70233. [Link]

  • Gajiwala, K. S., Wu, J. C., Christensen, J. G., Deshmukh, G. D., Diehl, W., DiNitto, J. P., ... & He, Y. A. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1542-1547. [Link]

  • Raymond, E., Dahan, L., Raoul, J. L., Bang, Y. J., Borbath, I., Lombard-Bohas, C., ... & Faivre, S. (2011). Sunitinib malate for the treatment of pancreatic neuroendocrine tumors. New England Journal of Medicine, 364(6), 501-513. [Link]

  • Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., ... & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Semantic Scholar. [Link]

  • Verweij, J., Casali, P. G., Zalcberg, J., LeCesne, A., Reichardt, P., Blay, J. Y., ... & Demetri, G. D. (2004). Progression-free survival in gastrointestinal stromal tumours with high-dose imatinib: randomised trial. The Lancet, 364(9440), 1127-1134. [Link]

  • Chow, L. Q., & Eckhardt, S. G. (2007). Sunitinib: from rational design to clinical efficacy. Journal of clinical oncology, 25(7), 884-896. [Link]

  • ResearchGate. Anti-proliferative activities of thiazolo[5,4-b]pyridine derivatives 6r, 6s, and 7c against c-KIT D816V Ba/F3 cells and parental Ba/F3 cells. [Link]

  • World of Molecules. Sunitinib -- Tyrosine Kinase Inhibitor. [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Scholarly Publications Leiden University. Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. [Link]

  • OriGene Technologies. Western Blot Protocol. [Link]

  • Creative Biolabs. GIST-T1 In Vitro WST Assay (Cell Viability). [Link]

  • MDPI. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • ResearchGate. (A) MTS-based viability assay in IM-treated GIST-T1 vs. GIST T-1R (R, resistant) cells. [Link]

  • Ji, H., Houghton, A. M., Mariani, M. P., Perera, S., Kim, C. B., Padera, R. F., ... & Engelman, J. A. (2007). Sunitinib prolongs survival in genetically engineered mouse models of multistep lung carcinogenesis. Clinical Cancer Research, 13(21), 6342-6349. [Link]

  • MedlinePlus. KIT gene. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • The Life Raft Group. Sutent for GIST. [Link]

  • SpringerLink. Discovery of novel potential KIT inhibitors for the treatment of gastrointestinal stromal tumor. [Link]

  • Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., ... & Sim, T. (2023). Correction: Nam et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15, 143. Cancers, 15(11), 3029. [Link]

  • ResearchGate. Representative c-KIT inhibitors. [Link]

  • NIH. Characterization of a Human Gastrointestinal Stromal Tumor Cell Line Established by SV40LT-Mediated Immortalization. [Link]

  • ScienceDirect. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • ResearchGate. In vitro and in vivo preclinical evaluation of the combined inhibition... [Link]

  • NIH. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. [Link]

  • ResearchGate. WT and mutant KIT: inhibition by sunitinib and rates of auto-activation. [Link]

  • Scholarly Publications Leiden University. Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Isothiazolo[5,4-b]pyridine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system that has emerged as a significant pharmacophore in medicinal chemistry. Its rigid, bicyclic structure, featuring both nitrogen and sulfur heteroatoms, provides a unique three-dimensional arrangement for molecular interactions, making it an attractive core for the design of targeted therapeutics. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer and kinase inhibitory effects.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs of 3-methylisothiazolo[5,4-b]pyridine and related isothiazolopyridines, offering insights into the rational design of next-generation inhibitors for various therapeutic targets.

The Isothiazolo[5,4-b]pyridine Core: A Versatile Scaffold

The isothiazolo[5,4-b]pyridine ring system serves as a foundational structure for the development of potent and selective inhibitors of various enzymes, particularly protein kinases. The nitrogen atom in the pyridine ring and the nitrogen and sulfur atoms in the isothiazole ring can participate in crucial hydrogen bonding and other non-covalent interactions within the ATP-binding pockets of kinases.[1] This inherent binding capability makes the scaffold an excellent starting point for inhibitor design.

The closely related thiazolo[5,4-b]pyridine scaffold has been extensively investigated, with derivatives showing potent inhibitory activity against key signaling proteins like phosphoinositide 3-kinases (PI3Ks) and the receptor tyrosine kinase c-KIT.[3][4] These findings underscore the therapeutic potential of this class of heterocyclic compounds and provide a strong rationale for the exploration of isothiazolo[5,4-b]pyridine analogs.

Comparative SAR Analysis of Isothiazolo[5,4-b]pyridine Analogs

The biological activity of isothiazolo[5,4-b]pyridine derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition: Targeting c-KIT and PI3K

While specific SAR studies on this compound are limited, valuable insights can be drawn from studies on the analogous thiazolo[5,4-b]pyridine scaffold. Research targeting the c-KIT kinase, a key driver in gastrointestinal stromal tumors (GIST), has revealed critical determinants of inhibitory activity.[3][5] Similarly, investigations into PI3K inhibitors have highlighted the importance of specific substitutions for achieving high potency.[4]

A key takeaway from these studies is the significant impact of substitutions at various positions of the bicyclic system. For instance, in the pursuit of c-KIT inhibitors, functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was explored for the first time, leading to the identification of potent molecules capable of overcoming imatinib resistance.[3][5]

Table 1: Comparative Activity of Thiazolo[5,4-b]pyridine Analogs as c-KIT Inhibitors

Compound IDR1 Substitution (at position 2)R2 Substitution (at position 6)c-KIT V560G/D816V IC50 (µM)HMC1.2 Cell GI50 (µM)
Imatinib --38.127.1
6h 3-(trifluoromethyl)phenylH9.87>10
6r 3,5-bis(trifluoromethyl)phenyl2-methyl-5-aminophenyl4.771.15
6s 3,5-dichlorophenyl2-methyl-5-aminophenyl5.231.34
7c 3-(trifluoromethyl)phenyl2-methyl-5-(methylamino)phenyl6.111.58

Data adapted from a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors.[3]

The data clearly indicates that the introduction of specific substituents at both the R1 and R2 positions dramatically influences the inhibitory potency against both the drug-resistant c-KIT mutant and the corresponding cancer cell line. The derivative 6r , with a 3,5-bis(trifluoromethyl)phenyl group at R1 and a 2-methyl-5-aminophenyl group at R2, demonstrated a significant improvement in activity over the parent compound 6h and the established drug imatinib.[3] This highlights a synergistic effect of substitutions at these positions.

For PI3K inhibition, a different substitution pattern on the thiazolo[5,4-b]pyridine core was found to be crucial. A study on 2-pyridyl, 4-morpholinyl substituted analogs revealed that a sulfonamide functionality was a key structural unit for potent PI3Kα inhibitory activity.[4]

Table 2: Comparative Activity of Thiazolo[5,4-b]pyridine Analogs as PI3Kα Inhibitors

Compound IDXR1R2PI3Kα IC50 (nM)
19a NOMe2,4-difluorophenylsulfonamide3.6
19b NOMe2-chloro-4-fluorophenylsulfonamide8.9
19c NOMe5-chlorothiophene-2-sulfonamide12.7
19d NOMemethanesulfonamide>1000
19e CHOMe2,4-difluorophenylsulfonamide158.4

Data adapted from a study on thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors.[4]

Compound 19a emerged as an exceptionally potent inhibitor of PI3Kα with an IC50 in the low nanomolar range.[4] The SAR data reveals that:

  • The nature of the sulfonamide group is critical, with aromatic sulfonamides (19a-c ) being significantly more potent than an aliphatic one (19d ).

  • The pyridyl moiety (X=N) attached to the thiazolo[5,4-b]pyridine core is a key structural unit for high potency, as its replacement with a phenyl group (X=CH, 19e ) led to a substantial decrease in activity.[4]

Anticancer Activity

Isothiazolo[5,4-b]pyridine derivatives have also been investigated for their direct anticancer effects. Preliminary in vitro studies on two series of derivatives, characterized by a tertiary amine base center connected through either a methylene or a 2-hydroxypropylene linker, demonstrated a broad spectrum of anticancer action.[6] Notably, the compounds featuring a 2-hydroxypropylene spacer exhibited promising activity at the GI50 level.[6] This suggests that the nature and length of the linker arm are important parameters for optimizing cytotoxic effects.

Experimental Methodologies

To facilitate further research and validation of the SAR findings, detailed experimental protocols are essential.

General Synthesis of this compound Analogs

The synthesis of the this compound core can be achieved through multi-step synthetic routes.[7] A common strategy involves the construction of the isothiazole ring onto a pre-functionalized pyridine precursor.

Workflow for the Synthesis of Isothiazolo[5,4-b]pyridines

A Isoxazolopyridine-4-thiol B Cleavage of N-O bond A->B Irradiation C Hydroxy derivative B->C D Chlorination C->D e.g., POCl3 E 4,6-Dichloroisothiazolopyridine D->E F Functionalization E->F Nucleophilic substitution / Cross-coupling G This compound analogs F->G

Caption: General synthetic workflow for isothiazolo[5,4-b]pyridine analogs.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a framework for assessing the inhibitory activity of test compounds against a specific protein kinase, such as c-KIT.

Step-by-Step Protocol:

  • Prepare Assay Buffer: Typically contains Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (e.g., [γ-33P]ATP).

  • Enzyme and Substrate Preparation: Dilute the kinase (e.g., recombinant c-KIT) and its substrate (e.g., a synthetic peptide) to the desired concentrations in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • Add the test compound solution or DMSO (for control) to the assay wells.

    • Add the kinase to initiate the reaction.

    • Add the substrate and [γ-33P]ATP mixture.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation and Detection:

    • Spot the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Inhibition Assay

A Prepare Assay Components (Buffer, Enzyme, Substrate, ATP, Compound) B Mix Compound, Enzyme, and Substrate A->B C Initiate Reaction with [γ-33P]ATP B->C D Incubate C->D E Stop Reaction D->E F Spot on Filter Paper E->F G Wash to Remove Unincorporated ATP F->G H Measure Radioactivity G->H I Calculate IC50 H->I

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Future Directions and Conclusion

The isothiazolo[5,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR insights gleaned from related heterocyclic systems provide a valuable roadmap for the design of more potent and selective inhibitors. Future research should focus on:

  • Systematic SAR studies of the this compound core to delineate the precise contributions of substituents at various positions.

  • Exploration of a wider range of biological targets beyond kinases, given the broad bioactivity of this scaffold.

  • Optimization of pharmacokinetic properties to enhance the drug-like characteristics of lead compounds.

References

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98–100. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). Molecules, 26(23), 7199. [Link]

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]

  • De Jonghe, S., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). Molecules, 26(23), 7199. [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 29-41. [Link]

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. [Link]

  • Shawali, A. S., et al. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. BMC Chemistry, 13(1), 37. [Link]

  • De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666–1672. [Link]

Sources

The Isothiazolo[5,4-b]pyridine Scaffold: A Comparative Guide to In Vitro Cytotoxicity on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering the Anticancer Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of biologically active molecules. Among these, the isothiazolo[5,4-b]pyridine core and its isomers represent a "privileged structure," suggesting its potential to interact with a range of biological targets. While the synthesis of specific derivatives, such as 3-Methylisothiazolo[5,4-b]pyridine, has been documented, a comprehensive evaluation of their cytotoxic potential against cancer cell lines is not extensively reported in the available scientific literature.[1]

This guide, therefore, broadens the scope to provide a comparative analysis of the in vitro cytotoxicity of the broader isothiazolo[5,4-b]pyridine class and its closely related and more extensively studied isomer, thiazolo[5,4-b]pyridine. By examining the available experimental data, we can gain valuable insights into the structure-activity relationships (SAR) that govern the anticancer activity of this heterocyclic system and benchmark its performance against established chemotherapeutic agents. This analysis serves as a critical resource for researchers engaged in the discovery and development of novel oncology therapeutics.

Comparative Analysis of Cytotoxic Activity

The in vitro cytotoxicity of isothiazolo[5,4-b]pyridine derivatives and their thiazolo[5,4-b]pyridine isomers has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are critical metrics for quantifying a compound's potency. A lower value indicates greater potency.

Preliminary studies on two small series of isothiazolo[5,4-b]pyridine derivatives revealed a broad spectrum of anticancer action.[2] Notably, compounds featuring a 2-hydroxypropylene spacer exhibited the most significant activity, though at a relatively high concentration, suggesting modest potency.[2]

In contrast, derivatives of the isomeric thiazolo[5,4-b]pyridine scaffold have demonstrated significantly higher potency, with some compounds exhibiting activity in the low micromolar to nanomolar range. This highlights the profound impact of the heteroatom arrangement within the fused ring system on biological activity.

Table 1: Comparative In Vitro Cytotoxicity of Isothiazolo[5,4-b]pyridine and Thiazolo[5,4-b]pyridine Derivatives on Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineCancer TypeAssayIC50 / GI50 (µM)Reference
Isothiazolo[5,4-b]pyridineDerivatives with 2-hydroxypropylene spacerVariousBroad SpectrumNot Specified~20,000[2]
Thiazolo[5,4-b]pyridine6rHMC1.2Mast Cell LeukemiaNot Specified1.15[3]
Thiazolo[5,4-b]pyridine6h-(Enzymatic Assay)Radiometric Kinase Assay9.87[3][4]
Thiazolo[5,4-b]pyridine19a-(Enzymatic Assay)PI3K Enzymatic Assay0.0036[5]

Benchmarking Against Standard Chemotherapeutic Agents

To contextualize the therapeutic potential of these novel derivatives, it is essential to compare their cytotoxic activity with that of standard-of-care chemotherapeutic agents. The thiazolo[5,4-b]pyridine derivative 6r has shown anti-proliferative activities comparable to or greater than sunitinib and imatinib, particularly against imatinib-resistant c-KIT mutations.[3]

Table 2: Comparison of a Lead Thiazolo[5,4-b]pyridine Derivative with Standard Kinase Inhibitors

CompoundTargetActivity MetricValue (µM)Reference
Derivative 6r c-KIT V560G/D816VEnzymatic IC504.77[3]
Imatinib c-KIT V560G/D816VEnzymatic IC50>38.5[3]
Sunitinib c-KIT WTEnzymatic IC500.009[3]
Derivative 6r c-KIT WTEnzymatic IC500.012[3]

Mechanisms of Action and Implicated Signaling Pathways

The anticancer effects of isothiazolopyridine and thiazolopyridine derivatives are often attributed to their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.

c-KIT Inhibition

The c-KIT receptor tyrosine kinase is a key driver in several cancers, including gastrointestinal stromal tumors (GIST).[3][4] Certain thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of both wild-type and mutated forms of c-KIT that confer resistance to standard therapies like imatinib.[3] Inhibition of c-KIT blocks downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.[3]

ckit_pathway cluster_membrane Cell Membrane cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K Activation Derivative_6r Thiazolo[5,4-b]pyridine Derivative (e.g., 6r) Derivative_6r->cKIT Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the c-KIT signaling pathway by thiazolo[5,4-b]pyridine derivatives.

PI3K/AKT/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling node that regulates cell growth, proliferation, and survival.[5][6] Its aberrant activation is a common feature of many cancers. Thiazolo[5,4-b]pyridine analogues have been designed as highly potent PI3K inhibitors, demonstrating nanomolar efficacy in enzymatic assays.[5] By targeting PI3K, these compounds can effectively shut down this pro-survival pathway, making them attractive candidates for cancer therapy.[6]

Structure-Activity Relationship (SAR) Insights

The stark difference in potency between the reported isothiazolo[5,4-b]pyridines and thiazolo[5,4-b]pyridines underscores the importance of the core scaffold structure.

  • For Isothiazolo[5,4-b]pyridines: The presence of a tertiary amine bridged by a 2-hydroxypropylene chain was found to be important for the observed, albeit modest, anticancer activity.[2] This suggests that the size, flexibility, and hydrogen bonding capacity of this side chain play a role in target engagement.

  • For Thiazolo[5,4-b]pyridines: The position of substituents on the pyridine and thiazole rings is critical for high-potency kinase inhibition. For instance, functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold has been explored to identify novel c-KIT inhibitors.[3] Furthermore, specific sulfonamide moieties have been shown to be crucial for potent PI3Kα inhibitory activity.[5] The nature of the group attached to the thiazole ring (e.g., pyridyl vs. phenyl) can also dramatically impact potency.[5]

Experimental Protocols for In Vitro Cytotoxicity Assessment

The reliability of in vitro cytotoxicity data hinges on the robustness of the experimental methodology. The following are standardized protocols for commonly used assays.

Generalized Workflow for In Vitro Cytotoxicity Screening

cytotoxicity_workflow Start Start Cell_Culture 1. Culture Cancer Cell Lines Start->Cell_Culture Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment 3. Treat with Compound (Varying Concentrations) Seeding->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation Assay 5. Perform Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Assay Measurement 6. Measure Absorbance/ Fluorescence Assay->Measurement Analysis 7. Calculate IC50/GI50 Values Measurement->Analysis End End Analysis->End

Sources

A Comparative Guide to Isothiazolopyridine and Pyrazolopyridine Kinase Inhibitors: Scaffolds of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the potency, selectivity, and overall drug-like properties of the resulting therapeutic candidates. This guide provides an in-depth comparative analysis of two prominent scaffolds: isothiazolopyridine and pyrazolopyridine. Drawing upon preclinical and clinical data, we will dissect their structure-activity relationships, target selectivity, mechanisms of action, and pharmacokinetic profiles to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Privileged Scaffolds in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. Within the vast chemical space of potential inhibitors, certain heterocyclic scaffolds have demonstrated a remarkable propensity for yielding potent and selective kinase inhibitors. These "privileged scaffolds" serve as foundational frameworks for the design of novel therapeutics.

Pyrazolopyridines have long been recognized as a privileged scaffold in kinase drug discovery, with several compounds advancing into clinical trials and receiving regulatory approval.[1][2][3] Their success stems from their ability to mimic the adenine moiety of ATP, forming key hydrogen bond interactions with the kinase hinge region.[1] Isothiazolopyridines, while less ubiquitously explored, represent an emerging and promising scaffold with distinct structural and electronic properties that can be exploited for the development of highly selective inhibitors targeting specific kinase families. This guide will illuminate the key attributes of both scaffolds, providing a comparative framework to inform future drug discovery efforts.

Structural Frameworks: A Tale of Two Bicycles

The isothiazolopyridine and pyrazolopyridine cores, while both bicyclic heteroaromatic systems, possess fundamental differences in their electronic distribution and hydrogen bonding potential, which in turn dictates their interactions with the kinase ATP-binding pocket.

Pyrazolopyridine: This scaffold is characterized by a fusion of a pyrazole and a pyridine ring. The arrangement of nitrogen atoms in the pyrazole ring allows for the crucial hydrogen bond donor-acceptor pattern that mimics the adenine of ATP, enabling strong interactions with the kinase hinge region.[1] This interaction is a cornerstone of their inhibitory activity.

Isothiazolopyridine: This scaffold incorporates a sulfur atom in the five-membered ring, creating an isothiazole fused to a pyridine. This substitution alters the electron distribution and steric profile of the molecule compared to its pyrazole-containing counterpart. This can lead to unique interactions within the ATP-binding pocket and the potential for developing inhibitors with novel selectivity profiles.

Comparative Analysis of Kinase Selectivity and Potency

A critical determinant of a kinase inhibitor's therapeutic utility is its selectivity profile. Broad-spectrum inhibitors can be beneficial in certain contexts, but often lead to off-target toxicities. Conversely, highly selective inhibitors can offer a more favorable safety profile. Here, we compare the known selectivity profiles of representative compounds from both scaffolds.

Pyrazolopyridine Inhibitors: Targeting a Spectrum of Kinases

The pyrazolopyridine scaffold has given rise to inhibitors targeting a diverse range of kinases, from receptor tyrosine kinases to cyclin-dependent kinases.

Compound Primary Target(s) Key Indications/Applications Selectivity Profile Highlights
Selpercatinib RETRET fusion-positive non-small cell lung cancer (NSCLC) and thyroid cancers[4][5][6]Highly selective for RET kinase.[7]
Camonsertib ATRAdvanced solid tumors with specific DNA damage response gene deficiencies[8]Selective inhibitor of ATR kinase.
HPK1 Inhibitor (Compound 16) HPK1Immuno-oncology[2]Showed promising kinome selectivity, with only 12 kinases projected to have IC50 values below 1 μM out of 371 kinases screened.[2]
Isothiazolopyridine Inhibitors: A Focus on Lipid and Receptor Tyrosine Kinases

The currently available data for isothiazolopyridine kinase inhibitors suggests a propensity for targeting lipid kinases and receptor tyrosine kinases.

Compound Primary Target(s) Key Indications/Applications Selectivity Profile Highlights
RMC-113 PIKfyve, PIP4K2CBroad-spectrum antiviral activity[9]Dual inhibitor with Ki values of 370 nM and 46 nM for PIKfyve and PIP4K2C, respectively.[10]
Isothiazolopyrimidine Analogs (e.g., Compounds 8 & 13) VEGFR (KDR), cKIT, TIE2Angiogenesis inhibition in cancerPotently inhibit VEGFR tyrosine kinases with enzymatic and cellular IC50 values below 10 nM.[11]

Expert Insights: The pyrazolopyridine scaffold has demonstrated remarkable versatility, yielding inhibitors for a wide array of protein kinases. This is likely due to its optimized geometry for engaging the highly conserved hinge region of the kinase domain. In contrast, the isothiazolopyridine scaffold, with its unique electronic and steric properties, may offer opportunities to achieve selectivity for kinases with less conventional ATP-binding pockets or to exploit subtle differences in the hydrophobic regions surrounding the active site. The development of a broader library of isothiazolopyridine-based inhibitors and comprehensive kinome scanning will be crucial to fully elucidate their potential.

Mechanism of Action: Engaging the Kinase Engine

The majority of small molecule kinase inhibitors, including those based on pyrazolopyridine and isothiazolopyridine scaffolds, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Kinase_Inhibition_Pathway cluster_0 Kinase Signaling Cascade cluster_1 Inhibitor Action Active_Kinase Active Kinase Phosphorylated_Substrate Phosphorylated Substrate (Downstream Signaling) Active_Kinase->Phosphorylated_Substrate Phosphorylation Inactive_Kinase Inactive Kinase ATP ATP ATP->Active_Kinase Substrate Substrate Protein Substrate->Active_Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Triggers Kinase_Inhibitor Isothiazolopyridine or Pyrazolopyridine Inhibitor Kinase_Inhibitor->Inactive_Kinase Binding to ATP Pocket Inactive_Kinase->Block_Signaling

Caption: General mechanism of ATP-competitive kinase inhibition.

The key to the efficacy of these inhibitors lies in the specific interactions they form within the ATP-binding site. For pyrazolopyridines, the hydrogen bonds with the hinge region are paramount for potent inhibition. For isothiazolopyridines, while hinge-binding interactions are still important, the sulfur atom and the overall electronic nature of the ring system may allow for additional, unique interactions with other residues in the binding pocket, contributing to their distinct selectivity profiles.

Pharmacokinetic Profiles: From the Bench to the Bedside

The journey of a kinase inhibitor from a promising lead compound to a clinically effective drug is heavily dependent on its pharmacokinetic (PK) properties, which encompass absorption, distribution, metabolism, and excretion (ADME).

Pyrazolopyridine Inhibitors:

  • Selpercatinib: Demonstrates good oral bioavailability and is administered orally.[1]

  • Camonsertib: An orally available inhibitor.

  • HPK1 Inhibitor (Compound 16): Showed outstanding pharmacokinetic profiles in rats and monkeys, supporting further preclinical evaluation.[2]

Isothiazolopyridine Inhibitors:

  • Isothiazolopyrimidine Analogs (Compounds 8 & 13): Displayed 56% and 48% oral bioavailability in mice, respectively, indicating good potential for oral administration.[11]

Expert Insights: Both scaffolds have demonstrated the potential to be developed into orally bioavailable drugs. The specific pharmacokinetic properties of an individual inhibitor are highly dependent on the nature and positioning of substituents on the core scaffold. Early assessment of PK parameters is crucial in the drug discovery process to identify compounds with favorable drug-like properties.

Experimental Protocols: Validating and Comparing Inhibitor Performance

To ensure the scientific integrity of this comparative analysis, we provide detailed, step-by-step methodologies for key experiments used to characterize kinase inhibitors.

In Vitro Kinase Assay (Biochemical IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).

Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Kinase: Dilute the purified target kinase to the desired concentration in kinase buffer.

    • Substrate: Prepare the specific peptide or protein substrate in kinase buffer.

    • Inhibitor: Prepare a serial dilution of the test compound in DMSO.

    • [γ-³²P]ATP: Prepare a solution of [γ-³²P]ATP and unlabeled ATP in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the serially diluted inhibitor.

    • Add 20 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 25 µL of the [γ-³²P]ATP/substrate mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection and Analysis:

    • Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter paper.

    • Wash the filter paper three times with 0.75% phosphoric acid and once with acetone.

    • Measure the radioactivity on the filter paper using a scintillation counter.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Biochemical_IC50_Workflow Start Start Reagent_Prep Reagent Preparation (Kinase, Substrate, Inhibitor, ATP) Start->Reagent_Prep Assay_Plate Plate Inhibitor Dilutions Reagent_Prep->Assay_Plate Add_Kinase Add Kinase Solution Assay_Plate->Add_Kinase Pre_Incubate Pre-incubate (10 min) Add_Kinase->Pre_Incubate Start_Reaction Initiate Reaction with [γ-³²P]ATP/Substrate Mix Pre_Incubate->Start_Reaction Incubate_30C Incubate at 30°C Start_Reaction->Incubate_30C Stop_Reaction Stop Reaction Incubate_30C->Stop_Reaction Filter_Wash Spot on Filter Paper & Wash Stop_Reaction->Filter_Wash Measure_Radioactivity Scintillation Counting Filter_Wash->Measure_Radioactivity Data_Analysis Calculate IC50 Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a biochemical IC50 determination assay.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. An inhibitor that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[13][14]

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96-well white assay plate and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET® tracer and Nano-Glo® substrate/inhibitor solution according to the manufacturer's instructions.

    • Add the diluted test compound to the cells, followed by the NanoBRET® tracer.

    • Incubate at 37°C in a CO₂ incubator for 2 hours.

    • Add the Nano-Glo® substrate/inhibitor solution to all wells.

  • Detection and Analysis:

    • Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.[15]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[16][17][18]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the kinase inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Pharmacokinetic Study in Mice

This study evaluates the ADME properties of a kinase inhibitor in a living organism.

Protocol:

  • Animal Dosing:

    • Administer the test compound to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.[12][19][20]

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from the mice via a suitable method (e.g., tail vein or cardiac puncture).

  • Sample Processing:

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Conclusion and Future Directions

The comparative analysis of isothiazolopyridine and pyrazolopyridine kinase inhibitors reveals two scaffolds with distinct yet complementary profiles. Pyrazolopyridines have established themselves as a versatile and highly successful scaffold, leading to the development of numerous clinical candidates and approved drugs targeting a wide range of kinases. Their strength lies in their optimized interaction with the conserved kinase hinge region.

Isothiazolopyridines, while less explored, hold significant promise for the development of inhibitors with novel selectivity profiles. The unique electronic and steric features imparted by the isothiazole ring may enable the targeting of kinases that have been challenging to inhibit selectively with more conventional scaffolds. The examples of PIKfyve/PIP4K2C and VEGFR inhibitors highlight the potential of this scaffold in targeting both lipid and protein kinases.

Future research should focus on expanding the chemical space around the isothiazolopyridine core and conducting comprehensive kinome-wide profiling to fully map its potential. Head-to-head comparisons of isothiazolopyridine and pyrazolopyridine analogs with similar substitution patterns against broad kinase panels will be invaluable in dissecting the specific contributions of the core scaffold to potency and selectivity. Ultimately, a deeper understanding of the structure-activity relationships of both scaffolds will empower medicinal chemists to design the next generation of highly effective and safe kinase inhibitors for the treatment of cancer and other diseases.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • Promega Corporation. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
  • Martens, S. (2023, September 23). In vitro kinase assay. protocols.io.
  • Abcam. MTT assay protocol.
  • Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Al-Bayati, F. A. (2023, February 27). MTT (Assay protocol). protocols.io.
  • Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol.
  • Promega Corporation. NanoBRET® Target Engagement BET BRD Assays.
  • Andrews, B. In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol.
  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452–1470.
  • Ye, H., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 57-64.
  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Revvity. In Vitro Kinase Assays.
  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Promega Corporation. NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478.
  • Asati, V., & Kushwaha, N. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4946.
  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
  • Ji, Z., et al. (2006). Isothiazolopyrimidines and isoxazolopyrimidines as novel multi-targeted inhibitors of receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 16(16), 4326-4330.
  • Al-Tel, T. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.
  • Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
  • Meyer, F., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Pharmaceuticals, 15(4), 409.
  • Di, L., et al.
  • MedchemExpress. RMC-113 | PIP4K2C/PIKfyve Inhibitor.
  • Wang, T., et al. (2012). Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 729-734.
  • Engel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6299.
  • Repare Therapeutics. Camonsertib (RP-3500) ATR Inhibitor.
  • CADTH. Clinical Review - Selpercatinib (Retevmo).
  • Klutchko, S. R., et al. (2006). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(1), 207-211.
  • National Cancer Institute. (2023, November 15). Selpercatinib Slows Progression of RET-Positive Lung, Medullary Thyroid Cancers.
  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. European Journal of Medicinal Chemistry, 207, 112709.
  • Berchtold, C., et al. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath.
  • Targeted Oncology. (2023, October 10). FDA Approves Companion Diagnostic for Selpercatinib in RET Fusion+ Solid Tumors.
  • El-Sayed, M. A., et al. (2024).
  • Drilon, A. (2022, November 23). Selpercatinib Approval in RET Fusion+ Solid Tumors Expands Tumor-Agnostic Feasibility. Targeted Oncology.
  • El-Sayed, M. A., et al. (2024).
  • Li, Y., et al. (2023). Whole-exome sequencing explored mechanism of selpercatinib resistance in RET-rearranged lung adenocarcinoma transformation into small-cell lung cancer: a case report.
  • El-Sayed, M. A., et al. (2024).
  • Wu, G., et al. (2021). Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers in Pharmacology, 12, 667509.
  • Benchchem. RMC-113.
  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube.
  • LINCS Data Portal. (2017, September 25). HG-5-113-01 KINOMEscan (LDG-1034: LDS-1037).
  • Connolly, P. J., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 13(16), 2645-2649.

Sources

A Comparative Guide to the Pharmacokinetic Profile and ADME Properties of Isothiazolopyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isothiazolopyridine-based compounds, a promising class of molecules in drug discovery. Leveraging field-proven insights and experimental data, this document will explore the nuances of their disposition in the body, offering a valuable resource for researchers and drug development professionals.

The isothiazolopyridine scaffold is a key pharmacophore in a variety of therapeutic agents, including kinase inhibitors and antimicrobials. Understanding the ADME profile of these compounds is critical for optimizing their efficacy and safety. This guide will use the antitubercular agent sutezolid (PNU-100480), an isothiazolopyridine-containing oxazolidinone, as a primary example and compare its properties to its structural analog, linezolid.

Introduction to Isothiazolopyridine-Based Compounds and the Importance of ADME Profiling

The isothiazolopyridine nucleus is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique electronic and structural features allow for targeted interactions with various enzymes and receptors, leading to the development of potent and selective drug candidates. However, the journey from a promising hit compound to a clinically successful drug is fraught with challenges, with poor pharmacokinetic properties being a primary reason for attrition.[1]

Early and comprehensive ADME profiling is therefore indispensable in the drug discovery pipeline. It allows for the identification of potential liabilities such as poor absorption, rapid metabolism, or unfavorable distribution, enabling medicinal chemists to make informed decisions and design molecules with improved drug-like properties. This guide will delve into the key ADME parameters and the experimental methodologies used to assess them, providing a framework for the evaluation of isothiazolopyridine-based compounds.

Comparative Pharmacokinetic and ADME Profiles: Sutezolid vs. Linezolid

To illustrate the ADME properties of an isothiazolopyridine-containing molecule, we will examine sutezolid and compare it with the well-characterized oxazolidinone antibiotic, linezolid. Sutezolid is a structural analog of linezolid, with a thiomorpholine ring in place of a morpholine ring, a modification that incorporates the isothiazolopyridine moiety and significantly influences its pharmacokinetic profile.[2]

Data Summary Table
ADME ParameterSutezolid (PNU-100480)LinezolidKey Insights & Comparison
Absorption High oral bioavailability.[3]Approximately 100% oral bioavailability.[4]Both compounds exhibit excellent oral absorption, a desirable property for patient compliance.
Distribution Plasma Protein Binding: ~48%.[5]Plasma Protein Binding: ~31%.[4]Sutezolid shows slightly higher plasma protein binding than linezolid. This can influence the unbound drug concentration available to exert its therapeutic effect.
Volume of Distribution (Vd): Increases with dose (from 4.08h to 11.7h for half-life).[5]Volume of Distribution (Vd): 40-50 L.[6][7]The volume of distribution for both drugs suggests good tissue penetration.
Metabolism Extensively metabolized by hepatic CYP3A4 and flavin monooxygenases.[8] Forms an active sulfoxide metabolite (PNU-101603).[9]Metabolized via oxidation of the morpholine ring to two major inactive metabolites (PNU-142586 and PNU-142300).[1][7] Metabolism is not CYP450 mediated.[10]The metabolic pathways are a key differentiator. Sutezolid's metabolism is CYP-dependent and produces an active metabolite, which contributes to its overall efficacy. Linezolid's non-CYP mediated metabolism reduces the potential for certain drug-drug interactions.
Excretion Primarily hepatic metabolism followed by renal excretion of the metabolite.[9]~84% of a dose is recovered in the urine, with ~30% as unchanged drug and the rest as metabolites.[8]The primary route of elimination for both compounds and their metabolites is renal.
Clinical PK Dose-proportional AUC.[5] Cmax and AUC increase with dose.[5]Dose linearity is observed in Cmax and AUC.[7]Both drugs exhibit predictable pharmacokinetics with increasing doses.

In-Depth Analysis of ADME Properties and Supporting Experimental Data

A thorough understanding of a drug candidate's ADME profile requires a suite of in vitro and in vivo studies. Below, we discuss the key assays and interpret the available data for our case-study compounds.

Absorption and Permeability

The ability of a drug to be absorbed from the gastrointestinal tract is a critical determinant of its oral bioavailability. The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[11][12] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[11][13]

Distribution and Plasma Protein Binding

Once absorbed, a drug distributes throughout the body, and its distribution pattern is influenced by factors such as plasma protein binding and tissue permeability. The extent of plasma protein binding affects the concentration of free (unbound) drug that is available to interact with its target and be cleared from the body.

Sutezolid exhibits a plasma protein binding of approximately 48%, while linezolid's binding is around 31%.[4][5] This moderate difference may have implications for their respective free drug concentrations and therapeutic windows. The equilibrium dialysis method is the gold standard for determining plasma protein binding.

Metabolism

Metabolism is a crucial process that transforms drugs into more water-soluble compounds, facilitating their excretion. The liver is the primary site of drug metabolism, involving Phase I (e.g., oxidation, reduction) and Phase II (e.g., conjugation) reactions.[16][17]

A key distinction between sutezolid and linezolid lies in their metabolic pathways. Sutezolid is extensively metabolized by cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenases.[8] This CYP-dependent metabolism makes sutezolid susceptible to drug-drug interactions with inhibitors or inducers of these enzymes. A significant feature of sutezolid's metabolism is the formation of an active sulfoxide metabolite, PNU-101603, which contributes to its overall antibacterial activity.[9] The plasma concentrations of this metabolite can be several times higher than the parent compound.[9]

In contrast, linezolid undergoes oxidation of its morpholine ring to form two major inactive metabolites.[1][7] Importantly, this process is not mediated by the cytochrome P450 system, which reduces the likelihood of CYP-related drug interactions.[10][18]

The metabolic stability of a compound can be assessed in vitro using liver microsomes or hepatocytes.[19][20][21] These assays provide data on the intrinsic clearance of a compound, which can be used to predict its in vivo hepatic clearance. While specific microsomal stability data for sutezolid is not publicly available, its extensive metabolism suggests it is likely to have a moderate to high clearance in these assays. For linezolid, in vitro studies with human liver microsomes have shown that it is oxidized to a single metabolite.[22][23]

Excretion

The final step in a drug's journey through the body is excretion, which primarily occurs via the kidneys (urine) or the liver (bile and feces). For sutezolid, the primary route of elimination is hepatic metabolism followed by renal excretion of its metabolites.[9] Linezolid and its metabolites are predominantly excreted in the urine, with about 30% of the dose excreted as the unchanged parent drug.[8][24]

Experimental Protocols

To ensure the reproducibility and validity of ADME data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro ADME assays.

Caco-2 Permeability Assay

This protocol outlines the procedure for assessing the intestinal permeability of a test compound using the Caco-2 cell monolayer model.

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a pre-determined threshold (e.g., 200 Ω·cm²) to indicate monolayer integrity.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the transport buffer containing the test compound at a known concentration to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Experiment (Basolateral to Apical - B to A) for Efflux Assessment:

    • Perform the experiment as described above but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Diagram of Caco-2 Permeability Assay Workflow:

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture integrity Assess monolayer integrity (TEER) culture->integrity add_compound Add test compound to donor chamber integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber at time points incubate->sample lcms Analyze samples by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow for the Caco-2 permeability assay.

Metabolic Stability Assay using Liver Microsomes

This protocol describes how to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in liver microsomes.

Materials:

  • Pooled human liver microsomes (or from other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the reaction mixture containing liver microsomes and phosphate buffer.

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately add the test compound to the reaction mixture (final concentration typically 1 µM).

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.

  • Sample Processing:

    • Centrifuge the terminated reaction samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Sample Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Diagram of Metabolic Stability Assay Workflow:

MetabolicStability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prepare_mix Prepare reaction mix (microsomes, buffer) prewarm Pre-warm to 37°C prepare_mix->prewarm start_reaction Initiate with NADPH & add compound prewarm->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate at time points with cold solvent incubate->terminate process_samples Centrifuge and collect supernatant terminate->process_samples lcms Analyze by LC-MS/MS process_samples->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for the metabolic stability assay using liver microsomes.

Plasma Protein Binding Assay by Equilibrium Dialysis

This protocol details the equilibrium dialysis method for determining the extent to which a compound binds to plasma proteins.

Objective: To determine the percentage of a compound that is bound to plasma proteins and the fraction unbound (fu).

Materials:

  • Pooled human plasma (or from other species)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8 kDa MWCO)

  • Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and spike it into the plasma to achieve the desired final concentration.

  • Dialysis Setup:

    • Add the plasma containing the test compound to one chamber (the plasma chamber) of the dialysis device.

    • Add PBS to the other chamber (the buffer chamber).

  • Equilibration:

    • Seal the dialysis unit and incubate it at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).

  • Sampling:

    • After incubation, carefully collect samples from both the plasma chamber and the buffer chamber.

    • To avoid analytical matrix effects, mix the plasma sample with an equal volume of PBS, and the buffer sample with an equal volume of blank plasma.

  • Sample Analysis:

    • Analyze the concentration of the test compound in both sets of samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the equation: fu = concentration in buffer chamber / concentration in plasma chamber

    • Calculate the percentage of protein binding using the equation: % Bound = (1 - fu) * 100

Diagram of Plasma Protein Binding Assay Workflow:

PPB_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis spike_plasma Spike test compound into plasma setup_dialysis Add plasma and buffer to dialysis device spike_plasma->setup_dialysis incubate Incubate at 37°C to reach equilibrium setup_dialysis->incubate sample Sample from both chambers incubate->sample lcms Analyze samples by LC-MS/MS sample->lcms calculate Calculate fraction unbound (fu) and % bound lcms->calculate

Caption: Workflow for the plasma protein binding assay by equilibrium dialysis.

Conclusion and Future Perspectives

The isothiazolopyridine scaffold represents a valuable platform for the design of novel therapeutics. As this guide has illustrated through the comparative analysis of sutezolid and linezolid, subtle structural modifications can lead to significant differences in their pharmacokinetic and ADME profiles. The introduction of the thiomorpholine ring in sutezolid results in a distinct metabolic pathway involving CYP3A4 and the formation of an active metabolite, contrasting with the non-CYP mediated metabolism of linezolid.

A comprehensive understanding of these ADME properties, obtained through a combination of in vitro and in vivo studies, is paramount for the successful development of isothiazolopyridine-based drug candidates. The experimental protocols detailed herein provide a robust framework for generating the critical data needed to guide lead optimization and candidate selection.

Future research in this area should focus on establishing a more extensive database of ADME properties for a wider range of isothiazolopyridine derivatives. This will enable the development of more predictive structure-ADME relationships, further streamlining the drug discovery process. Additionally, a deeper investigation into the role of drug transporters in the disposition of these compounds will be crucial for predicting potential drug-drug interactions and understanding their tissue distribution. By integrating these insights, the scientific community can continue to unlock the full therapeutic potential of this promising class of compounds.

References

  • Oxford Academic. (2011, May 1). Linezolid pharmacokinetics and pharmacodynamics in clinical treatment. [Link]

  • National Center for Biotechnology Information. (n.d.). Linezolid. PubChem. [Link]

  • National Center for Biotechnology Information. (2024, March 1). Linezolid. StatPearls. [Link]

  • Southeastern National Tuberculosis Center. (n.d.). Population pharmacokinetics of sutezolid and its main metabolite to characterize the exposure-response relationship in patients with pulmonary. [Link]

  • PubMed. (n.d.). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. [Link]

  • Semantic Scholar. (2001, August 1). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. [Link]

  • Journal of Antimicrobial Chemotherapy. (n.d.). Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. [Link]

  • Wikipedia. (n.d.). Linezolid. [Link]

  • PubMed. (n.d.). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025, August 23). Sutezolid: A promising next generation tuberculosis agent. [Link]

  • PLOS One. (2014, April 14). Mycobactericidal Activity of Sutezolid (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis. [Link]

  • National Center for Biotechnology Information. (n.d.). Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis. [Link]

  • PubMed. (n.d.). Determination of the Permeability Characteristics of Two Sulfenamide Prodrugs of Linezolid Across Caco-2 Cells. [Link]

  • ResearchGate. (n.d.). Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes. [Link]

  • National Center for Biotechnology Information. (2024, June 17). New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? [Link]

  • PAGE Meeting. (n.d.). Population pharmacokinetics of sutezolid and its main metabolite to characterize the exposure-response relationship in patients with pulmonary tuberculosis. [Link]

  • PubMed. (n.d.). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. [Link]

  • Antimicrobial Agents and Chemotherapy. (2022, March 14). Single Ascending-Dose Study To Evaluate the Safety, Tolerability, and Pharmacokinetics of Sutezolid in Healthy Adult Subjects. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2025, August 6). INVESTIGATIONS ON IN VITRO METABOLITES OF LINEZOLID IN VARIOUS SPECIES. [Link]

  • U.S. Food and Drug Administration. (2000, April 18). Clinical Pharmacology Biopharmaceutics Review(s). [Link]

  • ResearchGate. (2025, August 5). (PDF) Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis. [Link]

  • ResearchGate. (n.d.). Metabolic pathways of linezolid, based on data from mice, dogs and humans. Adapted from figure 1, Stetter et al. 4. [Link]

  • ResearchGate. (2025, August 6). (PDF) Linezolid. [Link]

  • National Center for Biotechnology Information. (n.d.). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. [Link]

  • PubMed. (n.d.). Caco-2 cell permeability assays to measure drug absorption. [Link]

  • YouTube. (2023, September 12). metabolic stability & determining intrinsic drug clearance. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • National Center for Biotechnology Information. (2018, June 18). Linezolid: a review of its properties, function, and use in critical care. [Link]

  • Journal of Pharmacy Research. (n.d.). CACO-2 cell lines in drug discovery- An updated perspective. [Link]

  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. [Link]

  • ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • National Library of Medicine. (n.d.). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. [Link]

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. [Link]

  • Creative Biolabs. (n.d.). Caco-2 Permeability. [Link]

Sources

Selectivity Profiling of 3-Methylisothiazolo[5,4-b]pyridine: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of drug targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer therapy; however, a significant challenge remains in achieving inhibitor selectivity.[2][3][4] Due to the highly conserved nature of the ATP-binding site across the human kinome, many inhibitors exhibit promiscuity, leading to off-target effects and potential toxicity.[3][5] This guide provides an in-depth analysis of the selectivity profiling of 3-Methylisothiazolo[5,4-b]pyridine, a heterocyclic scaffold of interest, against a representative panel of kinases. We will explore the rationale behind experimental choices, present detailed protocols for assessing kinase inhibition, and compare its hypothetical performance against other established kinase inhibitors.

The Imperative of Kinase Inhibitor Selectivity

Protein kinases are integral to cellular signal transduction, regulating a vast array of processes including cell growth, proliferation, and apoptosis.[2][5] Their dysregulation is a hallmark of many diseases, most notably cancer.[3][5] While multi-targeted kinase inhibitors can offer efficacy benefits, a lack of selectivity often increases the risk of adverse effects.[2] Therefore, understanding the selectivity profile of a lead compound is a critical activity in both the development of new therapeutics and the creation of precise chemical probes for biological research.[2] Kinase profiling allows for the prioritization of compounds, aids in target selection, and provides early insights into potential toxicities.[1]

The isothiazolopyridine scaffold and its derivatives have shown promise as potent inhibitors of various kinases, including cyclin G-associated kinase (GAK), Aurora kinases, and c-Met.[6] The this compound core represents a specific chemotype whose comprehensive selectivity across the kinome warrants detailed investigation to unlock its full therapeutic potential.

Visualizing Kinase Signaling: The Need for Specificity

To appreciate the importance of selectivity, consider a simplified signaling pathway involving a Receptor Tyrosine Kinase (RTK). Uncontrolled activation of this pathway is a common driver of cancer. An ideal inhibitor would selectively block the specific disease-driving kinase without affecting other essential kinases.

Kinase_Signaling_Pathway cluster_inhibition Inhibitor Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds & Activates Downstream Kinase A Downstream Kinase A Receptor Tyrosine Kinase (RTK)->Downstream Kinase A Phosphorylates Downstream Kinase B Downstream Kinase B Receptor Tyrosine Kinase (RTK)->Downstream Kinase B Off-target effect Effector Proteins Effector Proteins Downstream Kinase A->Effector Proteins Activates Essential Cellular Functions Essential Cellular Functions Downstream Kinase B->Essential Cellular Functions Cell Proliferation Cell Proliferation Effector Proteins->Cell Proliferation Selective Inhibitor Selective Inhibitor Selective Inhibitor->Downstream Kinase A Blocks Non-Selective Inhibitor Non-Selective Inhibitor Non-Selective Inhibitor->Downstream Kinase A Non-Selective Inhibitor->Downstream Kinase B Undesired Blockade

Caption: Simplified kinase signaling pathway illustrating selective vs. non-selective inhibition.

Comparative Selectivity Profiling: Methodology and Data

To quantitatively assess the selectivity of this compound, a biochemical kinase assay is employed. Numerous platforms exist for this purpose, including radiometric assays, which are often considered the gold standard, and various fluorescence and luminescence-based methods.[7][8][9] The choice of assay depends on factors such as throughput requirements, sensitivity, and safety considerations.[9]

Experimental Workflow: Kinase Profiling

The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Data Acquisition & Analysis A Serial Dilution of This compound D Add Compound Dilutions to Plate A->D B Prepare Kinase Reaction Buffer (with ATP & Substrate) E Initiate Reaction by adding Kinase/Buffer Mix B->E C Aliquot Kinase Panel into 384-well plate C->D D->E Pre-incubation (optional) F Incubate at Room Temperature (e.g., 60 minutes) E->F G Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) F->G H Measure Signal (Luminescence/Fluorescence) G->H I Calculate % Inhibition vs. Control H->I J Determine IC50 values via dose-response curve fitting I->J

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Detailed Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is adapted for a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[10] This method is robust, amenable to high-throughput screening, and avoids the use of radioactive materials.[7][10]

Materials:

  • This compound (and comparator compounds) dissolved in 100% DMSO.

  • Kinase panel of interest (e.g., provided by Reaction Biology or Promega).[11]

  • ADP-Glo™ Kinase Assay Kit (Promega).[10]

  • Appropriate kinase-specific substrates and cofactors.

  • Kinase reaction buffer.

  • 384-well white assay plates.

  • Multichannel pipettors or automated liquid handler.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in DMSO. A typical starting concentration for the highest dose might be 1 mM, followed by 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the test compounds to the appropriate wells. Include positive controls (no inhibitor, DMSO vehicle only) and negative controls (no kinase).

  • Kinase Reaction Initiation: Add the kinase, its specific substrate, and ATP to each well to start the reaction. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure the measured IC50 approximates the inhibitor's binding affinity (Ki).[2]

  • Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[10]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase.

Hypothetical Selectivity Data

The following table presents a hypothetical but plausible selectivity profile for this compound compared to two well-known kinase inhibitors, Staurosporine (a promiscuous inhibitor) and Erlotinib (a relatively selective EGFR inhibitor). The data is presented as IC50 values in nanomolar (nM).

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Erlotinib (IC50, nM)
Tyrosine Kinases
EGFR5562
SRC2507>10,000
ABL180020>10,000
c-KIT15015>10,000
Serine/Threonine Kinases
AURKA>10,00015>10,000
CDK2/cyclin A>10,0003>10,000
PIM145040>10,000
GSK3β95010>10,000

Interpretation of Results:

Based on this hypothetical data, this compound demonstrates a degree of selectivity. It shows moderate potency against EGFR and c-KIT, with significantly less activity against other kinases in the panel such as ABL1 and the serine/threonine kinases. Compared to Staurosporine, which inhibits a broad range of kinases at low nanomolar concentrations, this compound is considerably more selective. In contrast to Erlotinib, which is highly potent and selective for EGFR, our compound of interest displays a different selectivity profile, suggesting it may have a distinct therapeutic window or application. Such a profile warrants further investigation to understand its potential as a lead compound for specific cancer types driven by EGFR or c-KIT signaling.

Conclusion and Future Directions

The selectivity profiling of kinase inhibitors is a cornerstone of modern drug discovery.[1][12] This guide has outlined the critical importance of this process and provided a practical framework for assessing the selectivity of novel compounds like this compound. Through the application of robust biochemical assays and careful data analysis, researchers can gain invaluable insights into a compound's mechanism of action, potential efficacy, and safety profile.[2]

The hypothetical data presented for this compound suggests a promising, moderately selective profile that distinguishes it from both promiscuous and highly specific inhibitors. The next logical steps in its preclinical development would involve expanding the profiling to a larger panel of the kinome, confirming these findings in cell-based assays that measure the inhibition of downstream signaling pathways, and ultimately, evaluating its efficacy and safety in in vivo models.[2] This systematic approach is essential for translating a promising chemical scaffold into a clinically valuable therapeutic agent.

References

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 67-81. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Annual Review of Biochemistry, 80, 769-795. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • A. A. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Isothiazoles: A Comprehensive Review on Synthesis, Reactions, and Pharmacological Importance. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1368-1382. [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1368-1382. [Link]

  • Al-Salama, Z. T., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 18(7), 899. [Link]

Sources

A Head-to-Head Comparison of the Biological Activity of Isothiazolo[5,4-b]pyridine and Isothiazolo[4,5-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the isothiazolopyridine core, a fusion of isothiazole and pyridine rings, has emerged as a "privileged structure" due to its ability to interact with a wide range of biological targets. However, the specific arrangement of atoms within this scaffold can dramatically alter its pharmacological profile. This guide presents a head-to-head comparison of two key positional isomers: isothiazolo[5,4-b]pyridine and isothiazolo[4,5-b]pyridine.

The seemingly subtle shift of the isothiazole ring's orientation relative to the pyridine nitrogen fundamentally alters the molecule's electronic distribution, geometry, and hydrogen bonding potential. These changes dictate how the molecule "docks" into the active site of a protein, leading to vastly different biological outcomes. For researchers in drug discovery, understanding these structure-activity relationships (SAR) is paramount to designing potent and selective therapeutics. This guide synthesizes the available data on these two isomers, provides a comparative analysis of their known biological activities, and details the robust experimental protocols required to validate these findings.

Isomeric Structures and Their Inherent Chemical Differences

The core distinction between the two isomers lies in the fusion of the five-membered isothiazole ring to the six-membered pyridine ring. This structural variance is the primary determinant of their differential biological activities.

G cluster_0 Isothiazolo[5,4-b]pyridine cluster_1 Isothiazolo[4,5-b]pyridine iso_54b iso_54b iso_45b iso_45b

Caption: Core chemical structures of the two isomers.

In isothiazolo[5,4-b]pyridine , the isothiazole sulfur atom is adjacent to the fusion point, positioning the isothiazole nitrogen further away from the pyridine ring's influence. Conversely, in isothiazolo[4,5-b]pyridine , the isothiazole nitrogen is directly adjacent to the fusion point. This rearrangement modifies the molecule's dipole moment and the accessibility of lone pair electrons on the nitrogen and sulfur atoms for potential interactions with biological targets like protein kinases.[1][2]

Comparative Biological Activity Profiles

While no single study has directly tested derivatives of both isomers against the same biological target panel, a comparative profile can be constructed from existing literature. The data reveals a divergence in their therapeutic potential, with the [5,4-b] isomer showing promise in oncology and the [4,5-b] isomer being explored for kinase inhibition and anti-mitotic effects.

Isothiazolo[5,4-b]pyridine: A Scaffold with Anticancer Potential

Research into this isomeric class has primarily highlighted its anticancer properties. Studies have shown that derivatives of isothiazolo[5,4-b]pyridine exhibit a broad spectrum of cytotoxic action against various tumor cell lines.[3]

  • Key Findings: Derivatives featuring a 2-hydroxypropylene spacer linked to a tertiary amine have demonstrated notable anticancer activity.[3] The GI50 (concentration for 50% growth inhibition) values for these compounds were observed at concentrations of approximately 20 µM, indicating moderate potency and providing a foundation for further optimization.[3] The mechanism is believed to involve the inhibition of protein kinases crucial for cancer cell proliferation.[4]

Isothiazolo[4,5-b]pyridine: A Tale of Kinase Inhibition and Anti-Mitotic Action

The isothiazolo[4,5-b]pyridine scaffold has been investigated for a different set of biological activities, primarily as kinase inhibitors and anti-mitotic agents.

  • Kinase Inhibition: This scaffold was explored as a potential inhibitor of Cyclin G-Associated Kinase (GAK), a target for antiviral therapies.[1][5] However, in a direct comparison with the highly active isothiazolo[4,3-b]pyridine isomers, the newly synthesized isothiazolo[4,5-b]pyridine derivatives were found to be inactive as GAK inhibitors.[1][5] This finding is critical, as it demonstrates that even a slight isomeric change can completely abolish activity against a specific target. Molecular modeling suggested that the altered geometry of the [4,5-b] scaffold prevents optimal binding within the GAK active site.[1]

  • Anti-Mitotic Activity: In contrast to the inactivity against GAK, certain derivatives of this scaffold, specifically 3,7-diaryl-6,7-dihydroisothiazolo[4,5-b]pyridin-5-ones, have shown significant anti-mitotic effects.[6] These compounds were found to destabilize microtubules, leading to mitotic arrest and potent cytotoxicity against cancer cells, with IC50 values in the submicromolar to low nanomolar range.[6]

Data Summary: A Head-to-Head Overview

Isomer ScaffoldBiological Activity InvestigatedKey FindingsSupporting References
Isothiazolo[5,4-b]pyridine Anticancer / CytotoxicityDerivatives show a broad spectrum of anticancer action.[3]
GI50 values are in the micromolar range (~20 µM).[3]
Activity is dependent on the nature of the spacer and amine substituents.[3]
Isothiazolo[4,5-b]pyridine Kinase Inhibition (GAK)Derivatives were found to be inactive as GAK inhibitors.[1][5]
Anti-mitotic / CytotoxicityDihydroisothiazolopyridinone derivatives show potent anti-mitotic activity.[6]
Act as microtubule destabilizing agents, causing mitotic arrest.[6]
Exhibit potent cytotoxicity with IC50 values in the nM to sub-µM range.[6]

Experimental Protocols for Biological Validation

To rigorously compare these isomers, standardized, self-validating assays are essential. The following protocols describe the core methodologies for assessing anticancer activity, determining the mode of cell death, and evaluating kinase inhibition.

Protocol 1: Assessing Cytotoxicity via MTT Cell Viability Assay

This colorimetric assay is a cornerstone for evaluating a compound's effect on cell proliferation and viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7]

Causality: The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8] The amount of formazan produced, measured by absorbance, reflects the number of metabolically active, viable cells.

G start Start: Seed Cells step1 1. Plate Cells Seed cells (e.g., 1x10^4 cells/well) in a 96-well plate. Incubate for 24h to allow adhesion. start->step1 step2 2. Compound Treatment Treat cells with serial dilutions of isothiazolopyridine isomers. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls. step1->step2 step3 3. Incubation Incubate for 48-72 hours at 37°C, 5% CO2. step2->step3 step4 4. Add MTT Reagent Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. step3->step4 step5 5. Solubilize Formazan Add 100 µL of solubilization solution (e.g., SDS-HCl). Incubate overnight in a humidified atmosphere. step4->step5 step6 6. Measure Absorbance Read absorbance at 570 nm using a microplate reader. step5->step6 end End: Calculate GI50/IC50 step6->end

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation: Prepare stock solutions of the isothiazolopyridine isomers in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.[9]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for another 4 hours in the dark at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 or IC50 value.

Protocol 2: Detecting Apoptosis by Annexin V & Propidium Iodide (PI) Staining

To determine if cytotoxicity is due to programmed cell death (apoptosis) or necrosis, this flow cytometry-based assay is the gold standard.

Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[12]

G start Start: Treat Cells step1 1. Cell Culture & Treatment Culture cells and treat with IC50 concentration of test compound for 24-48h. start->step1 step2 2. Harvest Cells Collect both floating (apoptotic) and adherent cells. Centrifuge at 300 x g for 5 min. step1->step2 step3 3. Wash Cells Wash cell pellet twice with cold 1X PBS. step2->step3 step4 4. Resuspend in Binding Buffer Resuspend cells in 1X Annexin V Binding Buffer at 1x10^6 cells/mL. step3->step4 step5 5. Staining Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex. step4->step5 step6 6. Incubation Incubate for 15-20 minutes at room temperature in the dark. step5->step6 step7 7. Analyze by Flow Cytometry Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately. step6->step7 end End: Quantify Cell Populations step7->end

Caption: Workflow for Annexin V & PI Apoptosis Assay.

Detailed Methodology:

  • Cell Treatment: Seed cells (1 x 10⁶) in a T25 flask and treat with the test compounds at their predetermined IC50 concentration for 24-48 hours.[12]

  • Cell Harvesting: Collect floating cells from the supernatant and detach adherent cells using trypsin. Combine both populations to ensure all apoptotic cells are collected.[11]

  • Washing: Centrifuge the cells (300 x g, 5 min) and wash the pellet twice with cold phosphate-buffered saline (PBS).[11]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[13] The calcium is critical for Annexin V's binding to PS.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[13]

  • Incubation: Gently mix and incubate the cells for 20 minutes at room temperature in the dark.[13]

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[12]

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.[13]

  • Data Interpretation:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

Protocol 3: In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures a compound's ability to inhibit the enzymatic activity of a specific protein kinase.

Causality: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. This assay quantifies that activity, often by measuring the amount of ADP produced, which is directly proportional to kinase activity.[14] An effective inhibitor will reduce the amount of ADP generated.[15]

G start Start: Prepare Reagents step1 1. Compound Plating Add 2.5 µL of serially diluted test compound or control (DMSO, Staurosporine) to a 96-well plate. start->step1 step2 2. Pre-incubation with Kinase Add 2.5 µL of target kinase enzyme. Incubate for 10 min at RT to allow inhibitor binding. step1->step2 step3 3. Initiate Kinase Reaction Add 5 µL of substrate/ATP mixture to each well. step2->step3 step4 4. Reaction Incubation Incubate for 60 min at 30°C. step3->step4 step5 5. Stop Reaction & Detect ADP Add ADP detection reagent (e.g., ADP-Glo™). Incubate for 40 min at RT. step4->step5 step6 6. Generate Signal Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 min at RT. step5->step6 step7 7. Measure Luminescence Read signal using a plate reader. step6->step7 end End: Calculate IC50 step7->end

Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Detailed Methodology:

  • Reagent Preparation: Prepare kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), ATP, and a suitable kinase substrate peptide.[14]

  • Compound Dilution: Create a 10-point, 1:3 serial dilution of the test compounds in DMSO.[14]

  • Assay Plating: In a 96-well plate, add the serially diluted compounds. Include a "no inhibitor" control (DMSO) and a positive control inhibitor (e.g., Staurosporine).[14]

  • Kinase Addition & Pre-incubation: Add the target kinase enzyme to each well. Incubate for 10-20 minutes at room temperature to allow the inhibitors to bind to the kinase before the reaction starts.[15]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Signal Detection: Stop the reaction and measure kinase activity. For luminescence-based assays (like ADP-Glo™), this involves two steps:

    • Add ADP-Glo™ Reagent to deplete unused ATP.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating light.[14]

  • Data Acquisition: Measure the luminescent signal with a plate reader.

  • Analysis: The signal is inversely proportional to kinase inhibition. Plot the results as percent inhibition versus compound concentration to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of isothiazolo[5,4-b]pyridine and isothiazolo[4,5-b]pyridine isomers underscores a fundamental principle in medicinal chemistry: isomeric structure is a critical determinant of biological function. While the isothiazolo[5,4-b]pyridine scaffold has demonstrated a consistent, albeit moderate, anticancer profile, the isothiazolo[4,5-b]pyridine scaffold presents a more complex picture, with inactivity against certain kinases (GAK) but potent anti-mitotic activity in other forms.

This divergence highlights a significant knowledge gap and a clear opportunity for future research. A systematic, head-to-head study is warranted. Synthesizing a focused library of derivatives from both isomeric scaffolds and screening them against a broad panel of cancer cell lines and protein kinases would provide invaluable SAR data. Such a study would elucidate the specific targets modulated by each isomer, paving the way for the rational design of next-generation inhibitors with improved potency and selectivity for use in oncology and beyond.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Thayyullathil, F., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 4, 134-138. [Link]

  • Van de Sande, L., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 22(34), 7025-7035. [Link]

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Fayed, E. A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7192. [Link]

  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?. [Link]

  • De Vloo, J. R., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666-1672. [Link]

  • Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

  • Semantic Scholar. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). [Link]

  • Lee, J. Y., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4166. [Link]

  • Semenova, M. N., et al. (2017). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. European Journal of Medicinal Chemistry, 125, 1203-1213. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

  • Dyckman, A. J., et al. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 21(1), 383-386. [Link]

  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. [Link]

  • De Vloo, J. R., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 988. [Link]

  • De Vloo, J. R., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

  • Shawky, A. M., et al. (2019). Synthesis of new thiazole, pyrano[2,3-d]thiazole, thiazolo[4,5-b]pyridines and thiazolo[5',4':5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. BMC Chemistry, 13(1), 93. [Link]

  • Semantic Scholar. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • ResearchGate. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. [Link]

  • Thieme. (2024). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. [Link]

  • O'Boyle, N. M., et al. (2011). Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. PLoS One, 6(8), e24079. [Link]

  • Abbas, S. Y., et al. (2024). Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. Egyptian Journal of Chemistry. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Methylisothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable phase of laboratory work, ensuring the safety of personnel, the integrity of the facility, and the protection of our environment. This guide provides a detailed, procedural framework for the safe disposal of 3-Methylisothiazolo[5,4-b]pyridine (CAS No. 71109-34-7), moving beyond mere instruction to explain the critical reasoning behind each step. Our commitment is to empower you with the knowledge to handle this and other laboratory chemicals with the highest degree of safety and confidence.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge informs every subsequent action, from the selection of personal protective equipment to the method of waste segregation.

1.1. GHS Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1].

The signal word for this compound is "Warning" [1]. These classifications necessitate careful handling to avoid ingestion, skin and eye contact, and inhalation of any dusts or aerosols.

1.2. Causality of Hazards

The isothiazolone ring, a core feature of this molecule's structure, is known for its reactivity, which is linked to its biocidal properties in related compounds. This reactivity is also the root of its hazardous nature. The nitrogen and sulfur heteroatoms can interact with biological macromolecules, leading to the observed irritation and toxicity. Understanding this structure-activity relationship underscores the importance of preventing direct contact.

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety is essential, combining engineering controls with appropriate PPE. This creates a robust barrier between the researcher and the chemical hazard.

2.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound, especially when dealing with the solid form or preparing solutions, must be conducted in a properly functioning and certified chemical fume hood[2]. This is the primary defense against inhaling dust or vapors, which may cause respiratory irritation[1].

  • Eyewash Station and Safety Shower: Facilities must be equipped with an accessible and operational eyewash fountain and safety shower[1][2]. Proximity of these safety devices is crucial for immediate decontamination in the event of accidental exposure.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound[1]:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles, preventing serious eye irritation[1].
Hand Protection Chemically resistant gloves (e.g., butyl rubber, nitrile).Prevents skin contact, which can cause irritation[1]. Contaminated gloves must be disposed of properly.
Body Protection Laboratory coat.Protects against incidental skin contact and contamination of personal clothing[1].
Respiratory NIOSH-approved respirator (if dusts are generated).Required if working outside a fume hood or if dust generation is significant, to prevent respiratory irritation.

Part 3: Spill Management Protocol

Even with meticulous planning, accidental spills can occur. A well-defined spill response plan is crucial for mitigating exposure and environmental contamination.

3.1. Immediate Actions

  • Evacuate and Alert: In the case of a large spill, evacuate the immediate area and alert colleagues and the laboratory supervisor[2].

  • Isolate: Prevent further spread of the spill if it is safe to do so[1].

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood[1].

3.2. Spill Cleanup Procedure

  • Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble described in Part 2.

  • Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust[1][3]. For liquid spills, absorb with an inert, non-combustible material like vermiculite or sand.

  • Collection: Place the absorbed material and any contaminated cleaning supplies into a designated, sealable, and properly labeled hazardous waste container[2].

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The spill cleanup material is considered hazardous waste and must be disposed of following the procedures outlined in Part 4.

Part 4: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].

4.1. Waste Characterization and Segregation

The first step in proper waste management is to correctly identify and segregate the waste stream. This is a federal requirement under the Resource Conservation and Recovery Act (RCRA)[4][5].

  • Waste Stream: This includes pure, unused this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, spill cleanup debris).

  • Segregation: This waste must be collected separately from other waste streams. Critically, do not mix it with incompatible materials such as strong oxidizing agents or acids, which could lead to unforeseen chemical reactions[2][3].

4.2. Waste Accumulation and Storage

Waste_Accumulation_Workflow Diagram 1: Hazardous Waste Accumulation Workflow cluster_0 Step 1: Container Selection & Labeling cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage Select_Container Select a compatible, leak-proof container with a securely fitting cap. Attach_Label Immediately attach a 'Hazardous Waste' label. Select_Container->Attach_Label [1] Add_Waste Add this compound waste to the container. Log_Contents Update label with chemical name, concentration, and date. Add_Waste->Log_Contents [2] Secure_Lid Keep container tightly closed when not in use. Log_Contents->Secure_Lid [3] Store_Location Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). Segregate Ensure segregation from incompatible materials. Store_Location->Segregate [4]

Caption: Workflow for proper collection of chemical waste.

  • Container Selection: Collect all waste containing this compound in a designated, compatible, and leak-proof container with a tightly sealing lid[6][7]. The original product container can be used if it is in good condition[8]. Do not use laboratory glassware for waste accumulation[8].

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of its hazards (e.g., "Toxic," "Irritant")[2][7].

  • Storage Location: Store the sealed waste container in a designated and labeled Satellite Accumulation Area (SAA), such as under a fume hood, or a Central Accumulation Area (CAA)[6][7]. The storage area should be secure, away from heat or ignition sources, and designed to prevent spills from reaching drains[1][7].

  • Record Keeping: Maintain a log of the waste added to the container to ensure an accurate chemical inventory for the disposal manifest[6].

4.3. Final Disposal Procedure

The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company. Laboratory personnel should never attempt to treat or dispose of this chemical themselves.

Disposal_Decision_Tree Start Is the hazardous waste container full or no longer in use? Contact_EHS Contact your institution's Environmental Health & Safety (EHS) office. Start->Contact_EHS Yes Complete_Request Complete a chemical waste collection request form. Contact_EHS->Complete_Request Prepare_Pickup Prepare container for pickup: - Ensure lid is tight - Label is complete - No external contamination Complete_Request->Prepare_Pickup EHS_Pickup EHS or a licensed contractor picks up the waste. Prepare_Pickup->EHS_Pickup Transport_Disposal Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). EHS_Pickup->Transport_Disposal Final_Disposal Final Disposal Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method. Transport_Disposal->Final_Disposal

Caption: Decision tree for initiating chemical waste disposal.

  • Initiate Pickup: When the waste container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical safety officer[2].

  • Documentation: Complete all required paperwork, such as a chemical collection request or a hazardous waste manifest[6][9]. This documentation is a legal requirement to track the waste from "cradle-to-grave"[5].

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company. The most probable disposal method is high-temperature incineration in a specially equipped facility that can handle toxic substances and scrub harmful combustion byproducts from its emissions[3].

References

  • AK Scientific, Inc. Safety Data Sheet: this compound. AK Scientific, Inc. Link

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Link

  • Navigating the Safe Disposal of 3-Methylisoxazolo[5,4-b]pyridine: A Procedural Guide. Benchchem. Link

  • Hazardous Waste. U.S. Environmental Protection Agency. Link

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Link

  • Safety Data Sheet. TCI Chemicals. Link

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Link

  • Safety Data Sheet. (General example for a hazardous chemical). Link

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (Example SOP). Link

  • Safety Data Sheet:[1][10]thiazolo[5,4-b]pyridine-2-thiol. (Example for a related compound). Link

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Link

  • Safety Data Sheet. Sigma-Aldrich. Link

  • Safety Data Sheet: Pyridine. Sigma-Aldrich. Link

  • 3-METHYL-ISOTHIAZOLO[5,4-B]PYRIDINE | 71109-34-7. ChemicalBook. Link

  • Hazardous Waste - EHSO Manual. (Example institutional guideline). Link

  • Hazardous Waste Guide. UTIA Safety Office. Link

  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. Link

Sources

Navigating the Safe Handling of 3-Methylisothiazolo[5,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence is paramount. This guide provides essential, in-depth safety protocols for 3-Methylisothiazolo[5,4-b]pyridine, moving beyond mere compliance to foster a culture of proactive safety and experimental integrity. Here, we dissect the necessary precautions, explaining the causality behind each recommendation to empower you with the knowledge to work safely and effectively.

Understanding the Hazard Landscape

This compound is a heterocyclic compound that requires careful handling due to its specific hazard profile. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1] These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, and inhalation.

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls are the primary method for exposure reduction, PPE is a critical final barrier between the researcher and the chemical. The selection of appropriate PPE is not a one-size-fits-all matter; it requires a thoughtful assessment of the specific tasks being performed.

Core PPE Requirements

The following table outlines the essential PPE for handling this compound, with detailed specifications to ensure efficacy.

PPE ComponentSpecificationRationale and Field Insights
Hand Protection Butyl rubber or Viton® gloves. Double-gloving is recommended.While the SDS for this compound does not specify a glove type, data for the structurally related compound, pyridine, shows excellent resistance (>480 minutes) to Butyl rubber and Viton®[2]. Nitrile gloves are not recommended for prolonged contact with pyridine-like compounds. Double-gloving provides an additional layer of protection against tears and permeation.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles and a face shield are required when there is a risk of splashes or when handling larger quantities.The compound is a serious eye irritant[1]. Standard safety glasses offer minimal protection against splashes. Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes of corrosive or irritating materials.
Body Protection Flame-resistant lab coat. A chemically resistant apron should be worn over the lab coat when handling significant quantities.A lab coat is the minimum requirement to protect against incidental contact. Given that pyridine derivatives can be flammable, a flame-resistant lab coat is a prudent choice. A chemically resistant apron adds a layer of protection against spills of irritating liquids.
Respiratory Protection Use in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator is necessary.The compound may cause respiratory irritation[1]. Working in a fume hood is the primary engineering control to prevent inhalation of dust or vapors. If a respirator is needed, a full respiratory protection program, including fit testing, is required as per OSHA regulations[3][4].
Donning and Doffing: A Critical Procedure

The order and manner in which PPE is put on (donning) and taken off (doffing) are crucial to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing

Donning Sequence:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.[5]

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, don the mask or respirator, ensuring a proper fit and seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.[5]

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove the first glove by grasping the outside cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves in the appropriate waste container.[5]

  • Gown/Lab Coat: Unfasten the lab coat. Touching only the inside of the coat, peel it away from your body and roll it into a bundle with the exterior folded inward. Dispose of it in the designated container.

  • Hand Hygiene: Wash your hands.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Mask/Respirator: Remove by handling the straps, again avoiding contact with the front.

  • Final Hand Hygiene: Perform a final thorough hand washing.[5]

Operational Plans: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include safe handling practices, emergency procedures, and proper disposal.

Engineering Controls and Safe Handling
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1]

  • Designated Area: Establish a designated area for handling this compound to minimize the potential for contamination of the general laboratory space.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling, even if gloves were worn.[1]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Cleanup Workflow

Spill_Cleanup cluster_Initial_Response Initial Response cluster_Assessment Assessment cluster_Cleanup Cleanup cluster_Disposal Disposal Alert Alert others in the area Evacuate Evacuate if necessary Alert->Evacuate Large or volatile spill Ignition Remove ignition sources Evacuate->Ignition Assess Assess spill size & hazard (Consult SDS) Ignition->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Minor spill, trained personnel Contain Contain spill with inert absorbent material Don_PPE->Contain Collect Collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Label_Waste Label as hazardous waste Decontaminate->Label_Waste Dispose Dispose via approved hazardous waste program Label_Waste->Dispose

Caption: Workflow for responding to a chemical spill.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Classification: Waste containing this compound should be considered hazardous waste. Due to its pyridine component, it may fall under EPA hazardous waste code F005 for spent non-halogenated solvents if it meets the criteria.[6][7][8]

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible wastes.

  • Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[9] Incineration is a common disposal method for pyridine-based waste.[9] Under no circumstances should this chemical be disposed of down the drain.[9]

By integrating these detailed protocols and understanding the rationale behind them, you can handle this compound with the highest degree of safety, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
  • George Washington University. (n.d.). PPE: Donning & Doffing. Office of Research Safety. Retrieved from [Link]

  • SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]

  • American Animal Hospital Association (AAHA). (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • Trillium Health Partners. (2020, March 17). Donning and Doffing of PPE [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from ESSR, University of Maryland, Baltimore website: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. In Semiconductors. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). CDC. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. CDC. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Recommendations for Chemical Protective Clothing. CDC Archive. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • University of Utah Office of Research. (n.d.). ansell-8th-chemical-resistance-guide.pdf. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). CHEMICAL HANDLING GLOVE GUIDE. Retrieved from [Link]

  • All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). PYRIDINE. OSC Response. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylisothiazolo[5,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Methylisothiazolo[5,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.